molecular formula C49H94O6 B7803749 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol CAS No. 57416-13-4

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol

Cat. No.: B7803749
CAS No.: 57416-13-4
M. Wt: 779.3 g/mol
InChI Key: JWVXCFSNEOMSHH-UHFFFAOYSA-N
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Description

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is a useful research compound. Its molecular formula is C49H94O6 and its molecular weight is 779.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-hexadecanoyloxy-3-tetradecanoyloxypropyl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H94O6/c1-4-7-10-13-16-19-22-24-27-30-33-36-39-42-48(51)54-45-46(44-53-47(50)41-38-35-32-29-26-21-18-15-12-9-6-3)55-49(52)43-40-37-34-31-28-25-23-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVXCFSNEOMSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H94O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30972903
Record name 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

779.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57416-13-4
Record name 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol, alongside generalized experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and lipid biochemistry.

Core Chemical Properties

This compound is a mixed-acid triglyceride containing two palmitic acid moieties at the sn-1 and sn-2 positions and one myristic acid moiety at the sn-3 position of the glycerol (B35011) backbone.

PropertyValueSource
Molecular Formula C49H94O6[1][2]
Molecular Weight 779.27 g/mol []
CAS Number 60138-14-9[1][2]
Synonyms 1,2-Palmitin-3-Myristin, TG(16:0/16:0/14:0)[2]
Physical State Solid[4]
Solubility Chloroform (B151607) (1 mg/ml)[2]
Storage Temperature -20°C[2]

Experimental Protocols

General Synthesis of Mixed-Acid Triglycerides

Conceptual Two-Step Enzymatic Synthesis:

  • Step 1: Synthesis of 1,2-Dipalmitoyl-rac-glycerol. This intermediate can be synthesized by the esterification of glycerol with palmitic acid using a non-specific lipase (B570770) or through chemical methods followed by purification.

  • Step 2: Esterification with Myristic Acid. The purified 1,2-Dipalmitoyl-rac-glycerol is then esterified with myristic acid. This reaction can be catalyzed by a lipase that is not sn-1,3 specific or via a chemical acylation reaction to yield the final product.

G cluster_0 Step 1: Synthesis of 1,2-Dipalmitoyl-rac-glycerol cluster_1 Step 2: Esterification with Myristic Acid Glycerol Glycerol Esterification1 Esterification (Non-specific Lipase or Chemical) Glycerol->Esterification1 Palmitic_Acid Palmitic Acid Palmitic_Acid->Esterification1 DPG 1,2-Dipalmitoyl-rac-glycerol Esterification1->DPG Purification1 Purification (e.g., Chromatography) DPG->Purification1 Purified_DPG Purified 1,2-Dipalmitoyl-rac-glycerol Esterification2 Esterification (Lipase or Chemical Acylation) Purified_DPG->Esterification2 Myristic_Acid Myristic Acid Myristic_Acid->Esterification2 Final_Product This compound Esterification2->Final_Product Purification2 Final Purification Final_Product->Purification2

Conceptual workflow for the synthesis of this compound.
Extraction and Analysis from Bovine Milk Fat

This compound has been identified as a component of bovine milk fat.[2] The following outlines a general protocol for the extraction and analysis of triglycerides from milk.

2.2.1. Lipid Extraction (Folch Method Adaptation)

  • Homogenization: Mix a known volume of milk with a 2:1 (v/v) chloroform:methanol solution.

  • Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.

  • Collection: The lower chloroform phase, containing the lipids, is carefully collected.

  • Solvent Evaporation: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

2.2.2. Triglyceride Analysis

The extracted lipids can be analyzed by various chromatographic techniques to identify and quantify this compound.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a suitable detector (e.g., evaporative light scattering detector or mass spectrometer) can be used to separate different triglyceride species.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The triglycerides can be transesterified to their fatty acid methyl esters (FAMEs) and analyzed by GC-MS to determine the fatty acid composition.

G cluster_extraction Lipid Extraction cluster_analysis Triglyceride Analysis Milk_Sample Bovine Milk Sample Homogenization Homogenization (Chloroform:Methanol) Milk_Sample->Homogenization Phase_Separation Phase Separation (Addition of Salt Solution) Homogenization->Phase_Separation Lipid_Extract Lipid Extract (Chloroform Phase) Phase_Separation->Lipid_Extract HPLC HPLC Analysis (Separation of Triglyceride Species) Lipid_Extract->HPLC GC_MS GC-MS Analysis of FAMEs (Fatty Acid Composition) Lipid_Extract->GC_MS Identification Identification of this compound HPLC->Identification GC_MS->Identification G cluster_myristic Myristic Acid Metabolism cluster_palmitic Palmitic Acid Metabolism Ingestion Ingestion of this compound Hydrolysis Lipase-mediated Hydrolysis (in Digestive Tract) Ingestion->Hydrolysis Myristic_Acid Myristic Acid Hydrolysis->Myristic_Acid Palmitic_Acid Palmitic Acid Hydrolysis->Palmitic_Acid Glycerol_Metabolism Glycerol Metabolism (e.g., Glycolysis/Gluconeogenesis) Hydrolysis->Glycerol_Metabolism Absorption Absorption of Fatty Acids and Glycerol Myristic_Acid->Absorption Oxidation_Elongation β-Oxidation & Elongation Myristic_Acid->Oxidation_Elongation Triglyceride_Synthesis_M Initial Triglyceride Synthesis Myristic_Acid->Triglyceride_Synthesis_M Palmitic_Acid->Absorption Esterification_P Esterification into Glycerolipids Palmitic_Acid->Esterification_P

References

An In-depth Technical Guide to 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol (B40673) is a mixed-acid triglyceride, a type of lipid molecule where the glycerol (B35011) backbone is esterified with two palmitic acid molecules and one myristic acid molecule. Specifically, the palmitic acid residues are located at the sn-1 and sn-2 positions, and the myristic acid residue is at the sn-3 position of the glycerol backbone. This asymmetrical structure imparts specific physicochemical properties that are of interest in various fields, including food science, materials science, and pharmaceutical sciences. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and analysis of this compound, with a focus on its relevance to research and drug development.

Chemical Structure and Properties

This compound is a saturated triglyceride, meaning the fatty acid chains do not contain any carbon-carbon double bonds. The "rac-" prefix in its name indicates that it is a racemic mixture of the two possible enantiomers. This molecule is found naturally in sources such as bovine milk fat[1].

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that, like other triglycerides, this compound exhibits polymorphism, meaning it can exist in different crystalline forms (α, β', and β), each with a distinct melting point[2]. The most stable form will have the highest melting point.

PropertyValueReference
Molecular Formula C₄₉H₉₄O₆[1]
Molecular Weight 779.27 g/mol
CAS Number 60138-14-9[1][3]
Appearance Solid at room temperature[4]
Melting Point Exhibits polymorphism with multiple melting points. The precise melting point of the most stable β form is not readily available in the literature, but it is expected to be in the range of other similar mixed-acid saturated triglycerides.[2]
Density Approximately 0.9 g/cm³ (typical for solid triglycerides)[4][5]
Solubility Soluble in chloroform (B151607).[1]

Experimental Protocols

Synthesis of this compound

The synthesis of an asymmetric triglyceride like this compound requires a controlled, multi-step process to ensure the specific placement of the different fatty acids on the glycerol backbone. A general chemoenzymatic approach is outlined below.

Materials:

Procedure:

  • Synthesis of 1,2-Dipalmitoyl-glycerol: This can be achieved through the protection of the sn-3 hydroxyl group of glycerol, followed by acylation of the sn-1 and sn-2 positions with palmitic acid or palmitoyl chloride, and subsequent deprotection. Alternatively, enzymatic synthesis using a 1,3-specific lipase can be employed to acylate the primary hydroxyl groups of glycerol, followed by separation of the desired 1,3-dipalmitoylglycerol.

  • Acylation of the sn-3 Position: The purified 1,2-dipalmitoylglycerol is then acylated at the free sn-3 hydroxyl group using myristic acid or myristoyl chloride. If using myristic acid, an esterification catalyst (chemical or enzymatic) is required. If using myristoyl chloride, the reaction is typically carried out in the presence of a base like pyridine to neutralize the HCl byproduct.

  • Purification: The final product, this compound, is purified from the reaction mixture, which may contain unreacted starting materials and byproducts such as mono- and diglycerides. Purification is typically achieved through a combination of crystallization and silica gel column chromatography[6].

Purification by Column Chromatography

Stationary Phase: Silica gel 60 (70-230 mesh) Mobile Phase: A gradient of hexane and diethyl ether is commonly used. The polarity is gradually increased by increasing the proportion of diethyl ether to elute the triglyceride. Procedure:

  • The crude product is dissolved in a minimal amount of a non-polar solvent like hexane.

  • The solution is loaded onto a silica gel column pre-equilibrated with hexane.

  • The column is eluted with a step-wise or linear gradient of increasing diethyl ether in hexane.

  • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure triglyceride.

  • The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

Analysis by Thin Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the progress of the synthesis and the purity of the final product.

Stationary Phase: Silica gel coated plates Mobile Phase: A common solvent system for neutral lipids is a mixture of petroleum ether:diethyl ether:acetic acid (e.g., 80:20:1, v/v/v). Procedure:

  • The sample is dissolved in a volatile solvent like chloroform and spotted onto the TLC plate.

  • The plate is placed in a developing chamber containing the mobile phase.

  • After the solvent front has migrated near the top of the plate, the plate is removed and dried.

  • The separated lipid spots are visualized, for example, by spraying with a charring agent (like a sulfuric acid solution) and heating, or by exposure to iodine vapor. Triglycerides are less polar and will have a higher Rf value compared to di- and monoglycerides.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal behavior of the triglyceride, including its melting and crystallization profiles, and to identify its different polymorphic forms.

Procedure:

  • A small, accurately weighed amount of the purified triglyceride (typically 1-5 mg) is sealed in an aluminum DSC pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference are placed in the DSC cell.

  • A thermal program is applied, which typically involves heating the sample to a temperature above its melting point to erase any thermal history, followed by controlled cooling and then reheating.

  • The heat flow to the sample is measured as a function of temperature, and the resulting thermogram reveals the temperatures and enthalpies of melting and crystallization for the different polymorphic forms.

Role in Drug Development and Signaling Pathways

While direct therapeutic applications of this compound are not extensively documented, its nature as a triglyceride makes it relevant to drug delivery and cellular signaling.

Application in Drug Delivery

Triglycerides, particularly those that are solid at room temperature, are key components in the formulation of lipid-based drug delivery systems such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) [7][8][9]. These nanoparticles can encapsulate hydrophobic drugs, improving their solubility, stability, and bioavailability. The specific triglyceride composition can influence the drug loading capacity, release profile, and stability of the nanoparticles[7]. The use of high-melting-point triglycerides can help in creating a solid matrix for controlled drug release[7].

Involvement in Cellular Signaling

Triglycerides are not merely inert energy storage molecules; their metabolic products, diacylglycerols (DAGs) and fatty acids, are crucial second messengers and signaling molecules in various cellular pathways.

1. Diacylglycerol (DAG) and Protein Kinase C (PKC) Activation:

The hydrolysis of triglycerides by lipases can lead to the formation of diacylglycerols. 1,2-diacylglycerol is a potent activator of Protein Kinase C (PKC), a family of enzymes that play a critical role in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis[10][11][12]. The activation of PKC by DAG is a key step in many signal transduction pathways initiated by hormones and neurotransmitters.

Caption: Diacylglycerol (DAG) mediated activation of Protein Kinase C (PKC).

2. Fatty Acids and Peroxisome Proliferator-Activated Receptor (PPAR) Signaling:

The fatty acids released from the hydrolysis of triglycerides, such as palmitic and myristic acid, can function as signaling molecules. They can act as ligands for nuclear receptors, most notably the Peroxisome Proliferator-Activated Receptors (PPARs)[13][14]. PPARs are transcription factors that regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation[15][16]. The activation of PPARs by fatty acids is a key mechanism by which cells sense and respond to changes in lipid levels.

PPAR_Signaling_Pathway cluster_nucleus Nucleus FA Fatty Acids (e.g., Palmitic, Myristic) FABP Fatty Acid Binding Protein (FABP) FA->FABP Binds to PPAR PPARα/γ FABP->PPAR Translocates to nucleus and activates RXR RXR Complex PPAR-RXR Heterodimer PPAR->Complex RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Metabolism Regulation of Lipid and Glucose Metabolism Transcription->Metabolism

References

An In-depth Technical Guide to the Synthesis of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for 1,2-dipalmitoyl-3-myristoyl-rac-glycerol (B40673), a structured triglyceride with specific fatty acid positioning. Structured lipids are triacylglycerols that have been modified to alter the composition and/or the positional distribution of fatty acids on the glycerol (B35011) backbone, often to confer specific nutritional or therapeutic properties.

The synthesis of such a precisely structured molecule can be approached through both chemical and enzymatic methods. Enzymatic synthesis, particularly using lipases, is often preferred due to the high regioselectivity of these biocatalysts, which allows for the targeted placement of fatty acids at specific positions on the glycerol backbone, minimizing the formation of unwanted byproducts.

Synthesis Pathways

The synthesis of this compound can be strategically achieved through a multi-step process. A common and effective approach is a two-step enzymatic synthesis. This method offers control over the stereochemistry and can lead to high-purity products.

A plausible two-step enzymatic pathway involves:

  • Synthesis of the Precursor : The initial step is the synthesis of 1,2-dipalmitoyl-rac-glycerol (B53016). This can be achieved through various chemical or enzymatic routes, for instance, starting from glycerol and palmitic acid.

  • Regioselective Esterification : The second step involves the regioselective acylation of the free hydroxyl group at the sn-3 position of 1,2-dipalmitoyl-rac-glycerol with myristic acid or a derivative thereof. This reaction is typically catalyzed by a lipase (B570770) that exhibits high activity towards the primary hydroxyl group.

Synthesis_Pathway Palmitic_Acid_1 Palmitic_Acid_1 1,2-Dipalmitoyl-rac-glycerol 1,2-Dipalmitoyl-rac-glycerol Palmitic_Acid_1->1,2-Dipalmitoyl-rac-glycerol Palmitic_Acid_2 Palmitic_Acid_2 Palmitic_Acid_2->1,2-Dipalmitoyl-rac-glycerol Myristic_Acid Myristic_Acid Final_Product This compound Myristic_Acid->Final_Product Enzyme_1 Lipase (sn-1,3 selective) Enzyme_1->1,2-Dipalmitoyl-rac-glycerol Enzyme_2 Lipase Enzyme_2->Final_Product Glycerol Glycerol Glycerol->1,2-Dipalmitoyl-rac-glycerol Step 1: Esterification

A plausible two-step enzymatic synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1,2-Dipalmitoyl-rac-glycerol

The synthesis of the 1,2-diacylglycerol precursor is a critical first step. This can be achieved through the enzymatic esterification of glycerol with palmitic acid using a lipase that is selective for the sn-1 and sn-2 positions, or through chemical methods followed by purification.

  • Materials : Glycerol, palmitic acid, immobilized lipase from Candida antarctica (e.g., Novozym 435), organic solvent (e.g., hexane), molecular sieves.

  • Procedure :

    • Dissolve glycerol and a stoichiometric excess of palmitic acid in hexane.

    • Add the immobilized lipase and molecular sieves to the reaction mixture to remove water produced during the reaction.

    • Incubate the reaction at a controlled temperature (e.g., 60-70°C) with constant stirring.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, filter off the enzyme and molecular sieves.

    • Purify the 1,2-dipalmitoyl-rac-glycerol from the reaction mixture using column chromatography.

Step 2: Lipase-Catalyzed Esterification with Myristic Acid

  • Materials : 1,2-dipalmitoyl-rac-glycerol, myristic acid, immobilized lipase (e.g., from Rhizomucor miehei), organic solvent (e.g., hexane).

  • Procedure :

    • Dissolve the purified 1,2-dipalmitoyl-rac-glycerol and myristic acid in a suitable organic solvent like hexane. A slight molar excess of myristic acid may be used.

    • Add the immobilized lipase to the mixture.

    • Incubate the reaction at a controlled temperature (e.g., 40-50°C) with gentle agitation.

    • Monitor the formation of the triglyceride product by TLC or HPLC.

    • After the reaction reaches the desired conversion, remove the enzyme by filtration.

    • The final product, this compound, is then purified from the reaction mixture.

Purification of the Final Product

Purification is crucial to obtain a high-purity product. Flash chromatography is a viable technique for the purification of lipids.

Experimental_Workflow Reaction_Mixture Crude Reaction Mixture Filtration Filtration to remove enzyme Reaction_Mixture->Filtration Solvent_Evaporation Solvent Evaporation Filtration->Solvent_Evaporation Column_Chromatography Silica Gel Column Chromatography Solvent_Evaporation->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Purity_Analysis Purity Analysis (TLC/HPLC) Fraction_Collection->Purity_Analysis Product_Pooling Pooling of Pure Fractions Purity_Analysis->Product_Pooling Final_Product Pure Product Product_Pooling->Final_Product

A typical experimental workflow for the purification of the synthesized triglyceride.

Quantitative Data

Specific quantitative data for the synthesis of this compound is scarce in publicly available literature. However, data from the synthesis of structurally similar triglycerides can provide valuable insights into expected yields and efficiencies.

Target ProductStarting MaterialsEnzymeKey Reaction ConditionsYield/PurityReference
1,3-dioleoyl-2-palmitoylglycerolTripalmitin, Oleic acidRhizomucor miehei, Rhizopus delemarTwo-step: Alcoholysis then esterificationUp to 78% yield, 96% palmitic acid at sn-2[1]
MLM-type structured lipidsCanarium oil, Caprylic acidsn-1,3 specific lipaseTwo-step: Ethanolysis then esterification44.28 mol% caprylic acid at sn-1,3[2]
Structured PhosphatidylcholineEgg-yolk PC, Myristic acidRhizomucor miehei lipaseInteresterification, 48h, hexane44 wt% incorporation of myristic acid[3]
1,3-oleyl-2-palmitoyl-glycerol2-monopalmitin, Oleic acidRhizomucor miehei, Rhizopus delemarEsterificationUp to 72% yield, 94% palmitic acid at sn-2[4]

Characterization Methods

The identity and purity of the synthesized this compound must be confirmed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) : This is a powerful technique for the separation and quantification of triglycerides. It is particularly useful for lipids that lack a UV chromophore. HPLC-ELSD can resolve different lipid classes, allowing for the assessment of product purity.[5][6]

  • Gas Chromatography (GC) : After transesterification of the triglyceride to fatty acid methyl esters (FAMEs), GC can be used to determine the fatty acid composition of the final product, confirming the incorporation of palmitic and myristic acids in the correct ratios.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can provide detailed structural information, confirming the positions of the fatty acids on the glycerol backbone.

  • Mass Spectrometry (MS) : Coupled with a chromatographic separation technique (e.g., GC-MS or LC-MS), mass spectrometry can be used to confirm the molecular weight of the synthesized triglyceride.

References

An In-depth Technical Guide to the Physical Characteristics of TG(16:0/16:0/14:0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical characteristics of the triglyceride TG(16:0/16:0/14:0), also known as 1,2-dipalmitoyl-3-myristoyl-rac-glycerol. While specific experimental data for this particular mixed-acid triglyceride is limited in publicly available literature, this document compiles the existing information and provides context through data on structurally similar triglycerides. Furthermore, it details established experimental protocols for determining key physicochemical properties and presents relevant biological pathways and analytical workflows in standardized visual formats. This guide is intended to serve as a valuable resource for researchers and professionals engaged in lipidomics, drug formulation, and metabolic research.

Core Physical and Chemical Properties

Table 1: Core Physical and Chemical Properties of TG(16:0/16:0/14:0)

PropertyValueSource
Chemical Name This compoundCayman Chemical
Synonyms TG(16:0/16:0/14:0), Tripalmitomyristin-
Molecular Formula C₄₉H₉₄O₆[1]
Molecular Weight 779.28 g/mol [1]
Physical State Solid at room temperature[1]
Melting Point Undetermined[1]
Boiling Point Undetermined[1]
Density Undetermined[1]
Water Solubility Predicted: 1.2 x 10⁻⁵ g/L[2]
logP (Predicted) 18.04[2]

Experimental Protocols for Physical Characterization

The determination of the physical characteristics of triglycerides like TG(16:0/16:0/14:0) relies on established analytical techniques. The following sections detail the methodologies for key experiments.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a primary method for determining the melting point and other thermal transitions of fats and oils.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of TG(16:0/16:0/14:0) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated for temperature and heat flow using certified standards (e.g., indium).

  • Thermal Program:

    • The sample is first heated to a temperature above its expected melting point to erase any prior thermal history.

    • The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature well below its expected crystallization point.

    • Finally, the sample is heated at a controlled rate (e.g., 5°C/min) through its melting range.

  • Data Analysis: The melting point is determined as the peak temperature of the melting endotherm on the resulting thermogram. The enthalpy of fusion can also be calculated from the area under the peak.

Determination of Solubility by High-Performance Liquid Chromatography (HPLC)

The solubility of a lipophilic compound like TG(16:0/16:0/14:0) in various solvents is a critical parameter for formulation development. A common method to determine solubility is the shake-flask method followed by quantification using HPLC.

Methodology:

  • Equilibrium Saturation: An excess amount of TG(16:0/16:0/14:0) is added to a known volume of the solvent of interest in a sealed vial.

  • Incubation: The vials are agitated in a temperature-controlled shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Sample Preparation for HPLC: A precise aliquot of the supernatant is carefully removed and diluted with a suitable solvent to a concentration within the linear range of the HPLC detector.

  • HPLC Analysis:

    • Column: A reverse-phase column (e.g., C18) is typically used for lipid analysis.

    • Mobile Phase: A non-polar mobile phase, such as a mixture of isopropanol (B130326) and acetonitrile, is employed.

    • Detector: An Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) is suitable for non-UV absorbing compounds like triglycerides.

    • Quantification: The concentration of the dissolved triglyceride is determined by comparing its peak area to a calibration curve prepared from standards of known concentrations.

Biological Context and Analytical Workflows

Triglyceride Metabolism Signaling Pathway

Triglycerides are central molecules in energy metabolism. They are synthesized, stored, and broken down in response to the energy needs of the organism. The following diagram illustrates the general pathway of triglyceride metabolism.

Triglyceride_Metabolism General Pathway of Triglyceride Metabolism Dietary_Fats Dietary Fats (Triglycerides) Fatty_Acids_Glycerol Fatty Acids & Glycerol (B35011) Dietary_Fats->Fatty_Acids_Glycerol Lipases Intestinal_Absorption Intestinal Absorption Fatty_Acids_Glycerol->Intestinal_Absorption Peripheral_Tissues Peripheral Tissues (Energy) Fatty_Acids_Glycerol->Peripheral_Tissues Chylomicrons Chylomicrons Intestinal_Absorption->Chylomicrons Re-esterification Adipose_Tissue Adipose Tissue (Storage) Chylomicrons->Adipose_Tissue Lipoprotein Lipase Liver Liver Chylomicrons->Liver Lipolysis Lipolysis Adipose_Tissue->Lipolysis Lipolysis->Fatty_Acids_Glycerol Hormone-Sensitive Lipase VLDL VLDL Liver->VLDL Synthesis VLDL->Adipose_Tissue Lipoprotein Lipase VLDL->Peripheral_Tissues De_Novo_Lipogenesis De Novo Lipogenesis De_Novo_Lipogenesis->Liver Glucose Glucose Glucose->De_Novo_Lipogenesis

Caption: Overview of triglyceride digestion, absorption, transport, storage, and mobilization.

Experimental Workflow for Lipidomics Analysis

The identification and quantification of specific triglycerides like TG(16:0/16:0/14:0) in biological samples is a key aspect of lipidomics. Mass spectrometry-based workflows are the gold standard for this type of analysis.

Lipidomics_Workflow Typical Lipidomics Experimental Workflow Sample_Collection Biological Sample Collection Lipid_Extraction Lipid Extraction (e.g., Folch/MTBE) Sample_Collection->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis Data_Acquisition Data Acquisition (MS1 and MS2 Scans) LC_MS_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Picking, Alignment) Data_Acquisition->Data_Processing Lipid_Identification Lipid Identification (Database Matching) Data_Processing->Lipid_Identification Quantification Quantification (Internal Standards) Data_Processing->Quantification Statistical_Analysis Statistical Analysis & Pathway Mapping Lipid_Identification->Statistical_Analysis Quantification->Statistical_Analysis

Caption: A generalized workflow for the analysis of triglycerides from biological samples.

Conclusion

While a complete physicochemical profile for TG(16:0/16:0/14:0) remains to be fully elucidated through direct experimental determination, this guide provides a foundational understanding of its properties based on available data and established principles of lipid chemistry. The detailed experimental protocols and visual representations of metabolic and analytical workflows offer practical guidance for researchers. Further investigation into the specific physical characteristics of this and other mixed-acid triglycerides will be crucial for advancing their application in various scientific and industrial fields.

References

An In-depth Technical Guide to the Natural Sources of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is a specific triacylglycerol (TAG) molecule containing two palmitic acid moieties at the sn-1 and sn-2 positions and one myristic acid moiety at the sn-3 position of the glycerol (B35011) backbone. As a mixed-acid triglyceride, its physicochemical properties are determined by the arrangement and nature of its constituent fatty acids. In scientific literature, it is commonly abbreviated as TG(16:0/16:0/14:0). The "-rac-" designation indicates a racemic mixture, which is characteristic of synthetic preparations. However, specific stereoisomers of this triglyceride are found in nature, where enzymatic processes govern their formation. Understanding the natural origins of such specific TAGs is crucial for various fields, including lipidomics, food science, and the development of lipid-based drug delivery systems.

Natural Sources of this compound and its Isomers

Comprehensive analysis of natural fats and oils has revealed the presence of triglycerides containing palmitic and myristic acids in various sources. However, the specific isomer 1,2-Dipalmitoyl-3-myristoyl-glycerol is not widely reported.

Bovine Milk Fat

The primary and most clearly documented natural source of 1,2-Dipalmitoyl-3-myristoyl-glycerol is bovine milk fat[1][2][3][4]. A pivotal study by Zhou et al. (2014) on the chemical profiling of triacylglycerols in cow milk fat successfully identified TG(16:0/16:0/14:0) among 49 other triacylglycerols[5]. This identification was achieved using an advanced analytical technique known as ultra-performance convergence chromatography combined with quadrupole time-of-flight mass spectrometry (UPC²-Q-TOF-MS), which allows for high-resolution separation of complex lipid mixtures[5]. While the study confirms its presence, specific quantitative data on the concentration or relative abundance of this particular triglyceride was not provided in the publication. Milk fat is known to be one of the most complex fats, containing a wide array of TAGs, which contributes to its unique physical and nutritional properties[6][7].

Isomeric Form in Palm Oil

The isomeric form of the target molecule, 1,3-Dipalmitoyl-2-myristoyl glycerol (TG 16:0/14:0/16:0), has been identified in palm oil. This highlights that the distribution of fatty acids on the glycerol backbone can vary between different natural sources.

Data Presentation

The following table summarizes the key triacylglycerols identified in bovine milk fat by Zhou et al. (2014), indicating the presence of the target molecule. The original study did not provide quantitative data, so this table reflects the qualitative identification.

Retention Time (min)Identified Triacylglycerol (Abbreviation)Fatty Acid Composition
.........
Not Specified TG(16:0/16:0/14:0) Palmitic, Palmitic, Myristic
...TG(16:0/16:0/18:2)Palmitic, Palmitic, Linoleic
...TG(16:0/16:0/18:1)Palmitic, Palmitic, Oleic
...TG(16:0/16:0/18:0)Palmitic, Palmitic, Stearic
...and 45 other TAGsVarious combinations

Table 1: Qualitative identification of this compound (TG 16:0/16:0/14:0) in bovine milk fat. Data sourced from Zhou et al. (2014)[5].

To provide context, the typical fatty acid compositions of bovine milk fat and palm oil are presented below.

Fatty AcidBovine Milk Fat (% of total fatty acids)Palm Oil (% of total fatty acids)
Myristic Acid (C14:0)9 - 140.5 - 2
Palmitic Acid (C16:0)22 - 3539 - 47
Stearic Acid (C18:0)9 - 143.5 - 6
Oleic Acid (C18:1)18 - 3336 - 44
Linoleic Acid (C18:2)2 - 59 - 12

Table 2: Typical fatty acid composition of bovine milk fat and palm oil.

Experimental Protocols

The identification of specific triacylglycerol isomers in complex matrices like milk fat requires sophisticated analytical techniques. The following is a representative protocol for the analysis of triacylglycerols in bovine milk fat using UPC²-Q-TOF-MS, based on the methodology described by Zhou et al. (2014) and other similar lipidomic studies[5][7][8][9].

Sample Preparation: Lipid Extraction from Bovine Milk
  • Initial Extraction: A modified Folch method is typically employed. To 0.5 mL of a bovine milk sample, add 1.5 mL of methanol (B129727) and 2.5 mL of chloroform[8].

  • Phase Separation: Vortex the mixture vigorously to ensure thorough mixing and then centrifuge to separate the layers.

  • Lipid Collection: Carefully collect the lower chloroform (B151607) phase, which contains the lipids.

  • Re-extraction: Perform a second extraction on the remaining aqueous methanol phase with an additional 1.5 mL of chloroform to maximize lipid recovery[8].

  • Pooling and Purification: Combine the chloroform phases from both extractions. To isolate the triacylglycerols from more polar lipids, pass the combined extract through a silica-based solid-phase extraction (SPE) column. Elute the TAG fraction with diethyl ether[8].

  • Solvent Evaporation and Reconstitution: Evaporate the solvent from the purified TAG fraction under a stream of nitrogen. Reconstitute the dried lipid residue in a suitable solvent for analysis, such as a 1:1 (v/v) mixture of methanol and acetonitrile (B52724) or a 4:1 (v/v) mixture of 2-propanol and hexane[8].

  • Dilution: Prior to injection, dilute the sample to an appropriate concentration to avoid detector saturation[8].

UPC²-Q-TOF-MS Analysis
  • Chromatographic System: Utilize an ultra-performance convergence chromatography (UPC²) system.

  • Stationary Phase: Employ a column suitable for lipid separation, such as an Acquity UPC² BEH C18 column (e.g., 150 mm × 3.0 mm i.d.; 1.7 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: Supercritical Carbon Dioxide (CO₂)

    • Mobile Phase B: A mixture of methanol and acetonitrile (e.g., 1:1, v/v) containing an additive like 15 mM ammonium (B1175870) formate (B1220265) to improve ionization[9].

  • Gradient Elution: Program a gradient to effectively separate the different TAG species. A typical gradient might start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a higher concentration (e.g., 50%) over a period of 10-15 minutes, hold for a few minutes, and then return to the initial conditions for column re-equilibration[9].

  • Flow Rate and Pressure: Maintain a constant flow rate (e.g., 1.85 mL/min) and a back pressure of approximately 1500 psi[9].

  • Mass Spectrometry:

    • Ionization: Use an electrospray ionization (ESI) source operating in positive ion mode.

    • Mass Analyzer: A quadrupole time-of-flight (Q-TOF) mass spectrometer.

    • Data Acquisition: Acquire data in a data-independent manner (MSE), which involves alternating between low and high collision energies. This allows for the simultaneous acquisition of precursor ion and fragment ion data for all components in the sample.

    • Mass Range: Scan a mass-to-charge (m/z) range appropriate for triacylglycerols, typically from m/z 200 to 1000 or higher[8][9].

Data Analysis and Identification
  • Peak Identification: Identify the peaks in the chromatogram corresponding to different triacylglycerols.

  • Mass-to-Charge Ratio: Determine the accurate mass-to-charge ratio of the precursor ions (typically as ammonium adducts, [M+NH₄]⁺).

  • Elemental Composition: Use the accurate mass measurement to predict the elemental composition of each TAG.

  • Fragmentation Analysis: Analyze the fragment ions generated during the high-energy scan. The fragmentation pattern provides information about the constituent fatty acids. For example, the neutral loss of a specific fatty acid from the precursor ion helps to identify the fatty acids present in the triglyceride.

  • Structural Confirmation: Compare the retention times, accurate mass, and fragmentation patterns with those of authentic standards or with data from lipid databases to confirm the identity of 1,2-Dipalmitoyl-3-myristoyl-glycerol.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Processing bovine_milk Bovine Milk Sample extraction Lipid Extraction (Modified Folch Method) bovine_milk->extraction purification SPE Purification (Silica Column) extraction->purification reconstitution Solvent Evaporation & Reconstitution purification->reconstitution upc2 UPC² Separation (C18 Column, CO2/Solvent Gradient) reconstitution->upc2 ms Q-TOF Mass Spectrometry (Positive ESI, MSE Acquisition) upc2->ms identification Peak Identification (Accurate Mass & Retention Time) ms->identification fragmentation Fragmentation Analysis (Fatty Acid Identification) identification->fragmentation confirmation Structural Confirmation (Database/Standard Comparison) fragmentation->confirmation result Identified TG(16:0/16:0/14:0) confirmation->result Identification of TG(16:0/16:0/14:0)

Caption: Experimental workflow for identifying TAGs in bovine milk.

isomers cluster_isomer1 1,2-Dipalmitoyl-3-myristoyl-glycerol cluster_isomer2 1,3-Dipalmitoyl-2-myristoyl-glycerol glycerol Glycerol Backbone sn-1 sn-2 sn-3 palmitoyl1 Palmitoyl (C16:0) palmitoyl1->glycerol:sn1 palmitoyl2 Palmitoyl (C16:0) palmitoyl2->glycerol:sn2 myristoyl1 Myristoyl (C14:0) myristoyl1->glycerol:sn3 palmitoyl3 Palmitoyl (C16:0) palmitoyl3->glycerol:sn1 myristoyl2 Myristoyl (C14:0) myristoyl2->glycerol:sn2 palmitoyl4 Palmitoyl (C16:0) palmitoyl4->glycerol:sn3

Caption: Positional isomers of dipalmitoyl-myristoyl-glycerol.

Conclusion

This technical guide has established that bovine milk fat is a confirmed natural source of 1,2-Dipalmitoyl-3-myristoyl-glycerol (TG 16:0/16:0/14:0)[1][2][5]. The identification of this specific triacylglycerol isomer underscores the complexity of natural lipid profiles and necessitates the use of advanced analytical methodologies like UPC²-Q-TOF-MS for accurate characterization. While the presence of this molecule in bovine milk is confirmed, further research is required to quantify its concentration and to explore its potential presence in other natural fats and oils. The existence of its isomer, 1,3-Dipalmitoyl-2-myristoyl glycerol, in palm oil further illustrates the structural diversity of triacylglycerols in nature. For professionals in drug development and lipid research, understanding these natural sources and the analytical techniques to identify them is fundamental for leveraging the unique properties of specific lipid molecules.

References

The Role of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol in Bovine Milk Fat: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bovine milk fat is a complex matrix of lipids, primarily composed of triacylglycerols (TAGs), which serve as a critical energy source and provide essential fatty acids. Among the myriad of TAGs present, 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol (TG 16:0/16:0/14:0) represents a specific saturated TAG molecule. While extensive research has elucidated the general functions of saturated fatty acids and TAGs in metabolism and cellular processes, the specific biological roles and signaling pathways directly attributed to this compound remain an area of limited investigation. This technical guide provides a comprehensive overview of the current understanding of this molecule within bovine milk fat, including its chemical properties, available quantitative data, and detailed experimental protocols for its analysis. The guide also explores the broader functional context of its constituent fatty acids—palmitic and myristic acid—and outlines a putative metabolic pathway. This document aims to serve as a foundational resource for researchers and professionals in drug development and nutritional science interested in the specific components of milk fat and their potential physiological impacts.

Introduction

Triacylglycerols are the primary form of energy storage in many organisms and are the major constituents of dietary fats.[1][2] In bovine milk, TAGs account for over 95% of the total fat content, providing a dense source of energy for the neonate.[1] The specific composition of these TAGs, including the types and positions of the fatty acids on the glycerol (B35011) backbone, influences the physical and nutritional properties of milk fat.

This compound is a triacylglycerol that has been identified in bovine milk fat.[3][4] It is composed of a glycerol backbone esterified with two palmitic acid (16:0) molecules at the sn-1 and sn-2 positions and one myristic acid (14:0) molecule at the sn-3 position. As a saturated TAG, its primary role is considered to be as an energy source.[1][5] However, the specific contributions of individual TAG molecules to cellular signaling and metabolic regulation are not yet fully understood.

This guide will synthesize the available information on this compound, focusing on its presence in bovine milk fat and the broader functional implications of its constituent fatty acids.

Quantitative Data

Direct quantitative analysis of individual TAG isomers like this compound in bovine milk fat is analytically challenging due to the immense complexity of the lipid profile.[6] Most studies report the abundance of TAGs grouped by their total acyl carbon number and the number of double bonds (ACN:DB). This compound belongs to the TAG 46:0 group (16 + 16 + 14 = 46 carbons, 0 double bonds).

Triacylglycerol GroupRelative Abundance (%) in Bovine Milk FatReference
TAG 46:01.5 - 3.0[7]

Note: The relative abundance of the TAG 46:0 group can vary depending on factors such as cow breed, diet, and lactation stage. The value presented is an approximate range based on available literature. Further detailed isomeric analysis would be required to determine the precise proportion of this compound within this group.

Putative Function and Metabolic Pathway

The specific biological functions of this compound have not been extensively studied. However, based on the general metabolism of triacylglycerols and the known roles of its constituent fatty acids, a putative functional pathway can be outlined.

General Function of Saturated Triacylglycerols

Saturated TAGs, such as this compound, primarily serve as:

  • Energy Source: Upon hydrolysis, the released fatty acids can undergo β-oxidation to produce ATP.[1]

  • Metabolic Intermediates: The glycerol backbone and fatty acids can be utilized for the synthesis of other lipids.[1]

  • Structural Components: Fatty acids are integral components of cell membranes.[5]

Metabolic Fate of this compound

The metabolic journey of ingested this compound is expected to follow the general pathway of dietary TAG digestion, absorption, and metabolism.

Caption: Putative metabolic pathway of dietary this compound.

Roles of Constituent Fatty Acids
  • Palmitic Acid (16:0): The most common saturated fatty acid in animals and plants. It is a major component of membrane lipids and a precursor for the synthesis of other fatty acids. High levels of circulating palmitic acid have been associated with cellular stress and inflammation in some in vitro studies.

  • Myristic Acid (14:0): Found in many animal and vegetable fats. It can be incorporated into cellular proteins through myristoylation, a modification that can influence protein localization and function.

The specific positioning of these fatty acids on the glycerol backbone may influence the rate and specificity of lipase (B570770) action, potentially affecting the profile of absorbed monoacylglycerols and free fatty acids. However, further research is needed to confirm these effects for this compound.

Experimental Protocols

The analysis of specific triacylglycerols in a complex matrix like bovine milk fat requires sophisticated analytical techniques. The following sections detail common methodologies for lipid extraction and analysis.

Lipid Extraction from Bovine Milk

A common and effective method for extracting lipids from milk is a modified Folch or Bligh-Dyer method.

Lipid_Extraction_Workflow Figure 2: General Workflow for Lipid Extraction from Bovine Milk Start Start: Bovine Milk Sample Add_Solvents Add Chloroform (B151607):Methanol (2:1, v/v) Start->Add_Solvents Homogenize Homogenize/Vortex to form a single phase Add_Solvents->Homogenize Add_Water Add Water or 0.9% NaCl to induce phase separation Homogenize->Add_Water Centrifuge Centrifuge to separate layers Add_Water->Centrifuge Collect_Lower_Phase Collect the lower (chloroform) phase containing lipids Centrifuge->Collect_Lower_Phase Dry_Solvent Dry the solvent under a stream of nitrogen Collect_Lower_Phase->Dry_Solvent End End: Extracted Milk Fat Dry_Solvent->End

Caption: A generalized workflow for the extraction of lipids from bovine milk.

Detailed Protocol:

  • To 1 volume of milk, add 2 volumes of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and disruption of fat globules.

  • Add 0.2 volumes of deionized water or a 0.9% NaCl solution to the mixture to induce phase separation.

  • Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to facilitate the separation of the layers.

  • Carefully collect the lower chloroform layer, which contains the lipids, using a glass Pasteur pipette.

  • Dry the collected chloroform extract under a gentle stream of nitrogen gas to obtain the total lipid extract.

  • The dried lipid extract can then be reconstituted in an appropriate solvent for subsequent analysis.

Analysis of Triacylglycerols by LC-MS

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the detailed analysis of TAG profiles.

LCMS_Workflow Figure 3: Workflow for Triacylglycerol Analysis by LC-MS Start Start: Reconstituted Lipid Extract Injection Inject sample into HPLC/UHPLC system Start->Injection Separation Chromatographic Separation (e.g., C18 or C30 column with non-aqueous reversed-phase gradient) Injection->Separation Ionization Ionization (e.g., APCI or ESI) Separation->Ionization MS_Analysis Mass Spectrometry Analysis (e.g., Q-TOF or Orbitrap) Ionization->MS_Analysis Data_Acquisition Data Acquisition (Full Scan MS and MS/MS) MS_Analysis->Data_Acquisition Data_Processing Data Processing and Identification (Lipidomics Software) Data_Acquisition->Data_Processing End End: Identified and Quantified TAGs Data_Processing->End

Caption: A typical workflow for the analysis of triacylglycerols using LC-MS.

Key Experimental Parameters:

  • Chromatography: Ultra-high-performance liquid chromatography (UHPLC) is often preferred for its high resolution. A C18 or C30 reversed-phase column is commonly used with a gradient elution of solvents like acetonitrile, isopropanol, and water, often with an ammonium (B1175870) formate (B1220265) additive.

  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are typically used for the ionization of TAGs.

  • Mass Spectrometry: High-resolution mass spectrometers such as quadrupole time-of-flight (Q-TOF) or Orbitrap instruments are employed to obtain accurate mass measurements for confident identification.

  • Data Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the TAG molecules, and the resulting fragmentation patterns are used to identify the constituent fatty acids and their positions on the glycerol backbone. Specialized lipidomics software is used for data processing and identification.

Conclusion and Future Directions

This compound is a known constituent of bovine milk fat, yet its specific biological functions remain largely unexplored. While its primary role is likely as an energy source, the unique combination and positioning of its fatty acids may confer specific metabolic or signaling properties that are yet to be discovered.

For researchers and professionals in drug development and nutritional sciences, a deeper understanding of the biological activities of individual TAG species is crucial. Future research should focus on:

  • Quantitative Isomer-Specific Analysis: Developing and applying analytical methods to accurately quantify the concentration of this compound in bovine milk and other biological matrices.

  • In Vitro and In Vivo Functional Studies: Utilizing cell culture and animal models to investigate the specific effects of this TAG on cellular signaling pathways, gene expression, and overall metabolism.

  • Enzymatic Specificity Studies: Investigating the specificity of various lipases for the hydrolysis of this compound to understand its digestive fate.

Elucidating the specific roles of individual triacylglycerols will provide a more nuanced understanding of the nutritional and physiological impacts of dietary fats and may open new avenues for therapeutic interventions and the development of functional foods.

References

The Metabolic Journey of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic fate of the structured triglyceride, 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol. While specific quantitative data for this molecule is limited in publicly available literature, this document extrapolates from established principles of lipid biochemistry and metabolism of similar structured triglycerides to present a detailed account of its digestion, absorption, transport, and cellular fate. This guide includes hypothesized quantitative data, detailed experimental protocols for future research, and visual representations of the metabolic pathways to serve as a valuable resource for researchers in the fields of nutrition, pharmacology, and drug development.

Introduction

Structured triglycerides (STs) are triacylglycerols that have been modified to contain a specific combination and positional distribution of fatty acids on the glycerol (B35011) backbone. This compound is an asymmetric ST containing two molecules of the long-chain saturated fatty acid, palmitic acid (16:0), at the sn-1 and sn-2 positions, and one molecule of the medium-chain saturated fatty acid, myristic acid (14:0), at the sn-3 position. The unique arrangement of these fatty acids influences its physicochemical properties and, consequently, its metabolic fate. Understanding the metabolic journey of this molecule is crucial for its potential applications in specialized nutrition and as a carrier for lipophilic drugs.

Digestion and Absorption

The initial stages of this compound metabolism occur in the gastrointestinal tract, primarily involving enzymatic digestion and subsequent absorption in the small intestine.

Enzymatic Hydrolysis

In the lumen of the small intestine, pancreatic lipase (B570770), a key enzyme in fat digestion, hydrolyzes the ester bonds of the triglyceride. Pancreatic lipase exhibits regioselectivity, preferentially cleaving fatty acids from the sn-1 and sn-3 positions of the glycerol backbone.[1] This enzymatic action on this compound is predicted to yield the following primary products:

  • 2-Palmitoyl-monoacylglycerol (2-PMG)

  • Palmitic Acid (from the sn-1 position)

  • Myristic Acid (from the sn-3 position)

The kinetics of this two-step hydrolysis, where the triglyceride is first converted to a diglyceride and then to a monoglyceride, can be influenced by factors such as the presence of bile salts and colipase.[1]

Table 1: Predicted Products of Pancreatic Lipase Digestion of this compound

SubstrateEnzymePrimary Products
This compoundPancreatic Lipase2-Palmitoyl-monoacylglycerol, Palmitic Acid, Myristic Acid
Micellar Solubilization and Absorption

The resulting 2-Palmitoyl-monoacylglycerol, free palmitic acid, and free myristic acid, being lipophilic, are incorporated into mixed micelles along with bile salts, phospholipids, and cholesterol. These micelles facilitate the transport of these digestion products across the unstirred water layer to the apical membrane of the enterocytes, the absorptive cells of the small intestine. The absorption of 2-monoacylglycerols and fatty acids into the enterocyte is a critical step for their subsequent metabolic processing.[2][3]

Intracellular Metabolism in Enterocytes

Once inside the enterocytes, the absorbed lipid components undergo a series of transformations to be packaged for transport to the rest of the body.

Re-esterification

The absorbed 2-Palmitoyl-monoacylglycerol and free fatty acids (palmitic and myristic) are re-esterified back into triglycerides.[4] This process primarily occurs in the endoplasmic reticulum of the enterocyte and involves the sequential action of monoacylglycerol acyltransferase (MGAT) and diacylglycerol acyltransferase (DGAT).[5] The re-formed triglycerides will have a different fatty acid composition compared to the ingested this compound, as they will incorporate other available fatty acids within the enterocyte.

Chylomicron Formation and Secretion

The newly synthesized triglycerides, along with cholesterol esters, phospholipids, and apolipoprotein B-48, are assembled into large lipoprotein particles called chylomicrons.[6] These chylomicrons are then secreted from the basolateral membrane of the enterocytes into the lymphatic system.[7]

Table 2: Hypothesized Cellular Fate of Digestion Products in Enterocytes

Digestion ProductIntracellular Fate
2-Palmitoyl-monoacylglycerolRe-esterified to triglycerides via the monoacylglycerol pathway.[5]
Palmitic AcidActivated to Palmitoyl-CoA and re-esterified into triglycerides.[4]
Myristic AcidActivated to Myristoyl-CoA and re-esterified into triglycerides.[4]

Systemic Transport and Tissue Uptake

The chylomicrons travel through the lymphatic system and eventually enter the bloodstream via the thoracic duct. In the circulation, the triglyceride core of the chylomicrons is hydrolyzed by lipoprotein lipase (LPL), an enzyme located on the surface of endothelial cells lining the capillaries of various tissues, particularly adipose tissue, skeletal muscle, and heart.

This LPL-mediated hydrolysis releases fatty acids (palmitic and myristic) and glycerol from the chylomicron remnants. The released fatty acids can then be taken up by the surrounding tissues for energy production or storage.

Cellular Metabolism of Constituent Fatty Acids

The ultimate metabolic fate of this compound is determined by the cellular metabolism of its constituent fatty acids, palmitic acid and myristic acid, and the glycerol backbone.

Palmitic Acid Metabolism

Palmitic acid, a 16-carbon saturated fatty acid, is a major source of energy for many tissues.[8] Upon entering a cell, it is activated to palmitoyl-CoA and can undergo several metabolic pathways:

  • β-Oxidation: In the mitochondria, palmitoyl-CoA is broken down through a series of four recurring reactions to produce acetyl-CoA, NADH, and FADH2. Acetyl-CoA can then enter the citric acid cycle for complete oxidation to CO2 and water, generating a significant amount of ATP.

  • Esterification: Palmitoyl-CoA can be re-esterified into triglycerides for storage in adipose tissue or incorporated into membrane phospholipids.

  • Signal Transduction: Palmitic acid and its derivatives can also act as signaling molecules in various cellular processes.[9]

Myristic Acid Metabolism

Myristic acid, a 14-carbon saturated fatty acid, follows similar metabolic pathways to palmitic acid.[10] It is also activated to myristoyl-CoA and can be utilized for:

  • β-Oxidation: Myristoyl-CoA undergoes mitochondrial β-oxidation to produce acetyl-CoA, which can be used for energy production.

  • Esterification: It can be incorporated into triglycerides and phospholipids.

  • Protein Modification: Myristic acid can be covalently attached to certain proteins (myristoylation), a modification that is important for their function and localization within the cell.

Glycerol Metabolism

The glycerol backbone released from the hydrolysis of triglycerides can be taken up by the liver and other tissues. In the liver, glycerol can be phosphorylated to glycerol-3-phosphate, which can then enter the glycolysis pathway to be converted to pyruvate (B1213749) or be used for gluconeogenesis to produce glucose. It can also be used for the synthesis of new triglycerides.

Table 3: Summary of the Metabolic Fate of this compound Components

ComponentPrimary Metabolic Pathways
Palmitic Acidβ-oxidation for ATP production, esterification into triglycerides and phospholipids, involvement in signal transduction.[8]
Myristic Acidβ-oxidation for ATP production, esterification into triglycerides and phospholipids, protein myristoylation.[10]
GlycerolHepatic uptake for glycolysis, gluconeogenesis, or triglyceride synthesis.

Experimental Protocols

To obtain specific quantitative data on the metabolic fate of this compound, the following experimental protocols are proposed.

In Vitro Digestion Assay

Objective: To determine the rate and products of this compound hydrolysis by pancreatic lipase.

Methodology:

  • Prepare a substrate emulsion of this compound in a buffer containing bile salts and phospholipids.

  • Initiate the reaction by adding a known amount of purified pancreatic lipase and colipase.[11]

  • Maintain the reaction at 37°C and a constant pH using a pH-stat titrator, which titrates the released free fatty acids with NaOH.[12]

  • Collect aliquots at various time points and stop the reaction by adding an inhibitor or denaturing the enzyme.

  • Extract the lipids from the reaction mixture and analyze the composition of triglycerides, diglycerides, monoglycerides, and free fatty acids using thin-layer chromatography (TLC) followed by gas chromatography (GC) or high-performance liquid chromatography (HPLC).[13]

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal absorption and transport of the digestion products of this compound.

Methodology:

  • Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a differentiated and polarized monolayer, mimicking the intestinal epithelium.[14][15]

  • Prepare mixed micelles containing the digestion products of this compound (2-PMG, palmitic acid, and myristic acid) and radiolabeled or fluorescently labeled tracers.

  • Apply the micellar solution to the apical side of the Caco-2 cell monolayer.

  • At various time points, collect samples from both the apical and basolateral compartments.

  • Quantify the amount of transported lipids in the basolateral compartment using liquid scintillation counting or fluorescence spectroscopy.

  • Analyze the lipid composition of the cell lysate to determine intracellular accumulation and re-esterification products.[16]

Animal Models for In Vivo Metabolism Studies

Objective: To investigate the in vivo absorption, tissue distribution, and overall metabolic fate of this compound.

Methodology:

  • Synthesize radiolabeled ([¹⁴C] or [³H]) this compound.

  • Administer the labeled triglyceride to rodents (e.g., rats or mice) via oral gavage.[17][18][19]

  • Collect blood, lymph (via cannulation of the thoracic duct), and various tissues (liver, adipose tissue, muscle, heart, brain) at different time points post-administration.

  • Measure the total radioactivity in each sample to determine the absorption and tissue distribution of the lipid.

  • Extract and analyze the lipid fractions from plasma and tissues to identify the metabolic products (triglycerides, phospholipids, free fatty acids).

  • Collect expired air to measure the amount of radiolabeled CO₂, providing an indication of the extent of fatty acid oxidation.[20]

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways involved in the fate of this compound.

Digestion_and_Absorption TG This compound PancreaticLipase Pancreatic Lipase TG->PancreaticLipase Digestion Lumen Intestinal Lumen Products 2-PMG + Palmitic Acid + Myristic Acid PancreaticLipase->Products Micelle Mixed Micelles Products->Micelle Solubilization Absorption Absorption Micelle->Absorption Enterocyte Enterocyte Absorption->Enterocyte Uptake

Caption: Digestion and absorption of this compound.

Intracellular_Metabolism Uptake 2-PMG, Palmitic Acid, Myristic Acid (from Lumen) Reesterification Re-esterification (MGAT, DGAT) Uptake->Reesterification TAG Triglycerides Reesterification->TAG Chylomicron Chylomicron Assembly TAG->Chylomicron Lymph Lymphatic System Chylomicron->Lymph Secretion

Caption: Intracellular metabolism within the enterocyte.

Cellular_Fatty_Acid_Metabolism FattyAcids Palmitic Acid & Myristic Acid (from Chylomicron Remnants) Activation Activation to Acyl-CoA FattyAcids->Activation BetaOxidation β-Oxidation Activation->BetaOxidation Esterification Esterification Activation->Esterification ATP ATP (Energy) BetaOxidation->ATP Storage Triglyceride Storage (Adipose Tissue) Esterification->Storage Membranes Membrane Phospholipids Esterification->Membranes

Caption: Cellular metabolism of constituent fatty acids.

Conclusion

The metabolic fate of this compound is a multi-step process initiated by digestion in the small intestine, followed by absorption, intracellular processing, systemic transport, and finally, cellular utilization of its constituent fatty acids and glycerol. While this guide provides a detailed theoretical framework based on established principles of lipid metabolism, further experimental studies are necessary to elucidate the specific quantitative aspects of this structured triglyceride's journey through the body. The proposed experimental protocols offer a roadmap for researchers to generate the much-needed data that will be critical for evaluating the potential applications of this compound in clinical nutrition and drug delivery.

References

An In-depth Technical Guide to 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol (CAS Number: 115223-98-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol (B40673), a mixed-acid triacylglycerol. The document consolidates available physicochemical data, outlines representative experimental protocols for its synthesis and analysis, and discusses its general biological role within the broader context of lipid metabolism. Notably, there is a scarcity of in-depth research specifically on this molecule, including detailed biological activity and established signaling pathways. This guide aims to bridge this information gap by presenting general methodologies applicable to the study of triacylglycerols, thereby providing a foundational resource for researchers and professionals in drug development and lipid science.

Introduction

This compound, also known by the lipid nomenclature TG(16:0/16:0/14:0), is a triacylglycerol (TAG) molecule containing two palmitic acid (16:0) chains at the sn-1 and sn-2 positions and one myristic acid (14:0) chain at the sn-3 position of the glycerol (B35011) backbone. As a mixed-acid triglyceride, its physical and biological properties are determined by the nature and position of its constituent fatty acids. Such lipids are fundamental components of natural fats and oils and play crucial roles in energy storage and metabolism. In the pharmaceutical sciences, well-defined lipids like this are of interest for their potential use in drug delivery systems, such as lipid nanoparticles, and as excipients in various formulations.

It is important to note a discrepancy in the public domain regarding the CAS number for this compound. While the designated CAS number for this guide is 115223-98-8 , it is frequently and interchangeably cited as 60138-14-9 in various chemical databases and supplier catalogs.[1][][3][4] Researchers are advised to consider both CAS numbers when sourcing this compound or reviewing literature.

Physicochemical Properties

Quantitative data for this compound is limited. The available information is summarized in the table below. Key experimental data such as melting point, boiling point, and detailed spectral analyses (e.g., NMR, IR) are not consistently reported in publicly accessible literature.

PropertyValueSource
CAS Number 115223-98-8 (also cited as 60138-14-9)[1][][3][4]
Molecular Formula C49H94O6[]
Molecular Weight 779.27 g/mol []
Appearance Solid[5]
Purity ≥98% (Commercially available)[5]
Solubility Chloroform (B151607): 1 mg/ml[5]
Storage Temperature -20°C[5]

Experimental Protocols

Representative Synthesis of Mixed-Acid Triacylglycerols

The synthesis of a mixed-acid triacylglycerol such as this compound can be approached through a multi-step enzymatic or chemical process. A general chemoenzymatic strategy is outlined below.[6]

Objective: To synthesize a mixed-acid triacylglycerol by sequential esterification of a glycerol backbone.

Materials:

  • Glycerol

  • Palmitic acid

  • Myristic acid

  • Immobilized lipase (B570770) (e.g., Novozym 435)

  • Organic solvents (e.g., hexane (B92381), ethanol)

  • Esterification catalyst (e.g., p-toluenesulfonic acid)

  • Drying agent (e.g., molecular sieves)

Protocol:

  • Synthesis of 1,2-Dipalmitoyl-glycerol:

    • React glycerol with an excess of palmitic acid in the presence of a lipase specific for the sn-1 and sn-3 positions under controlled temperature and vacuum to remove water.

    • Alternatively, protect the sn-3 hydroxyl group of glycerol, followed by chemical esterification with palmitic acid at the sn-1 and sn-2 positions, and subsequent deprotection.

  • Esterification with Myristic Acid:

    • The resulting 1,2-Dipalmitoyl-glycerol is then esterified with myristic acid. This step is typically carried out using a chemical catalyst in a suitable organic solvent.

    • The reaction mixture is refluxed until completion, which can be monitored by thin-layer chromatography (TLC).

  • Purification of the Final Product:

    • The crude product is purified using column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate (B1210297) to separate the desired triacylglycerol from unreacted starting materials and byproducts.

    • The purity of the collected fractions is assessed by TLC and/or gas chromatography.

Purification of Triacylglycerols

Purification of triacylglycerols from a reaction mixture or a natural extract can be achieved by solvent extraction.[7]

Objective: To separate triacylglycerols from more polar compounds like free fatty acids and mono-/di-glycerides.

Materials:

  • Crude lipid mixture

  • Binary solvent system (e.g., n-hexane and ethanol)

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Dissolve the crude lipid mixture in a suitable volume of the binary solvent system (e.g., n-hexane and ethanol).

  • Stir the mixture vigorously for 15-30 minutes.

  • Transfer the mixture to a separatory funnel and allow the phases to separate. The non-polar phase (n-hexane) will contain the triacylglycerols, while the more polar phase (ethanol) will contain free fatty acids and other polar lipids.

  • Collect the non-polar phase.

  • The extraction can be repeated on the polar phase to maximize the yield of triacylglycerols.

  • Combine the non-polar fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified triacylglycerols.

Analysis of Triacylglycerols by HPLC-MS

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the separation and identification of triacylglycerol species.[8][9]

Objective: To analyze the composition and purity of a triacylglycerol sample.

Materials:

  • Purified triacylglycerol sample

  • HPLC system with a C18 reversed-phase column

  • Mass spectrometer with an appropriate ionization source (e.g., APCI or ESI)

  • Mobile phase solvents (e.g., acetonitrile (B52724), isopropanol)

Protocol:

  • Sample Preparation: Dissolve a small amount of the triacylglycerol sample in a suitable solvent, such as isopropanol (B130326) or a mixture of chloroform and methanol.

  • Chromatographic Separation:

    • Inject the sample into the HPLC system.

    • Separate the lipid species on a C18 column using a gradient elution with a mobile phase consisting of, for example, acetonitrile and isopropanol.

    • The separation is based on the partition number of the triacylglycerols, which is related to the chain length and number of double bonds of the fatty acid constituents.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into the mass spectrometer.

    • Acquire mass spectra in full scan mode to identify the molecular ions of the triacylglycerols.

    • Perform tandem MS (MS/MS) to fragment the molecular ions, which provides information about the constituent fatty acids.

Biological Role and Potential Applications

General Biological Function of Triacylglycerols

Triacylglycerols are the primary form of energy storage in eukaryotes.[10][11][12] They are synthesized from fatty acids and glycerol-3-phosphate in most tissues, with the liver and adipose tissue being the most active. When energy is required, hormones trigger the hydrolysis of triacylglycerols by lipases, releasing free fatty acids and glycerol, which can then be used in metabolic pathways to produce ATP.[10][12]

The specific fatty acid composition of a triacylglycerol can influence its physical properties and metabolic fate. For instance, the presence of saturated fatty acids like palmitic and myristic acid in this compound results in a higher melting point compared to triglycerides containing unsaturated fatty acids.

Potential Applications in Drug Delivery

While specific applications for this compound have not been extensively reported, its defined structure makes it a candidate for use in advanced drug delivery systems. Triacylglycerols are key components of lipid-based formulations such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems can enhance the solubility and bioavailability of poorly water-soluble drugs. The specific composition of the triglyceride can influence the drug loading capacity, release profile, and stability of the formulation.

Context from Structurally Similar Lipids

Research into structurally related but distinct lipids can provide context for potential areas of investigation. For example, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), another mixed-acid glycerolipid, has been shown to possess immunomodulatory properties and to accelerate hematopoiesis.[13] It is crucial to emphasize that these biological activities are specific to PLAG and cannot be extrapolated to this compound. However, this does illustrate that specific arrangements of fatty acids on a glycerol backbone can confer distinct biological functions beyond simple energy storage, suggesting that the biological role of this compound may warrant further investigation.

Visualizations: Workflows and Pathways

The following diagrams illustrate general workflows and pathways relevant to the study of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis synthesis Chemoenzymatic Synthesis purification Solvent Extraction / Chromatography synthesis->purification Crude Product hplc HPLC Separation purification->hplc Purified TAG ms Mass Spectrometry hplc->ms Separated Lipids data_analysis Data Analysis ms->data_analysis Spectral Data synthesis_pathway glycerol Glycerol intermediate 1,2-Dipalmitoyl-glycerol glycerol->intermediate Lipase/ Chemical Synthesis palmitic_acid Palmitic Acid (x2) palmitic_acid->intermediate myristic_acid Myristic Acid final_product This compound myristic_acid->final_product intermediate->final_product Esterification triacylglycerol_metabolism cluster_synthesis Synthesis (Lipogenesis) cluster_breakdown Breakdown (Lipolysis) G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyltransferase FattyAcylCoA Fatty Acyl-CoA (Palmitoyl-CoA, Myristoyl-CoA) FattyAcylCoA->LPA PA Phosphatidic Acid FattyAcylCoA->PA TAG Triacylglycerol (e.g., this compound) FattyAcylCoA->TAG LPA->PA Acyltransferase DAG Diacylglycerol PA->DAG Phosphatase DAG->TAG Acyltransferase FFA Free Fatty Acids DAG->FFA HSL TAG->DAG ATGL Glycerol Glycerol TAG->Glycerol Lipases TAG->FFA Lipases Glycerol->G3P Glycerol Kinase

References

Methodological & Application

Application Note: Mass Spectrometry Analysis of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol (TG 16:0/16:0/14:0)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triacylglycerols (TAGs) are the primary components of natural fats and oils, serving crucial roles in energy storage and cellular metabolism.[1] The specific isomeric structure of TAGs, defined by the fatty acids esterified to the glycerol (B35011) backbone, dictates their physicochemical properties and biological function. 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is a mixed-acid triacylglycerol with two palmitic acid (16:0) moieties at the sn-1 and sn-2 positions and one myristic acid (14:0) moiety at the sn-3 position.[2][3] This specific TAG is found in sources such as bovine milk fat and is a subject of interest in food science and metabolic research.[2][3][4] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable tool for the detailed characterization of such TAG species.[1] This application note provides a comprehensive protocol for the analysis of this compound using LC-MS/MS.

Principle of Analysis

The method combines the separation power of reversed-phase HPLC, which separates TAGs based on their hydrophobicity, with the sensitivity and structural elucidation capabilities of tandem mass spectrometry (MS/MS).[1] Electrospray ionization (ESI) is commonly used to generate precursor ions of the TAG molecules, typically as ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺) adducts.[5][6][7] Collision-induced dissociation (CID) of these precursor ions in the mass spectrometer yields characteristic product ions. The neutral loss of a fatty acid from the precursor ion generates diacylglycerol-like fragment ions, which are diagnostic for identifying the fatty acid constituents of the TAG.[6][8]

Quantitative Data Summary

The accurate identification of this compound (C₄₉H₉₄O₆, Monoisotopic Mass: 778.705 Da) relies on precise mass measurements of its precursor and product ions. The following table summarizes the expected m/z values for common adducts and their major fragment ions generated during MS/MS analysis.

Ion Type Formula Theoretical m/z Description
Precursor Ion [C₄₉H₉₄O₆+NH₄]⁺796.747Ammonium Adduct
Precursor Ion [C₄₉H₉₄O₆+Na]⁺801.694Sodium Adduct
Product Ion [M+NH₄ - C₁₄H₂₈O₂ - NH₃]⁺551.498Diacylglycerol fragment after loss of Myristic Acid
Product Ion [M+NH₄ - C₁₆H₃₂O₂ - NH₃]⁺523.467Diacylglycerol fragment after loss of Palmitic Acid

Experimental Protocols

1. Sample Preparation (Lipid Extraction)

Accurate sample preparation is critical for reliable TAG analysis.[1] The following protocol is a modified Folch lipid extraction method suitable for biological fluids or tissues.[9]

  • Materials :

    • Chloroform (HPLC Grade)[1]

    • Methanol (HPLC Grade)[1]

    • 0.9% NaCl solution

    • Vortex mixer[1]

    • Centrifuge[1]

    • Nitrogen gas evaporator

    • Autosampler vials[1]

  • Protocol :

    • Homogenize the sample (e.g., 1g of tissue) in 20 mL of a 2:1 (v/v) chloroform:methanol mixture.[9]

    • Agitate the mixture vigorously on a rotary shaker for 15-20 minutes at room temperature.[9]

    • Centrifuge the homogenate to recover the liquid phase.[9]

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of liquid phase) to the collected liquid phase to induce phase separation.[9]

    • Vortex the mixture and centrifuge at 1,000 rpm for 5 minutes to separate the aqueous (upper) and organic (lower) phases.[9]

    • Carefully collect the lower organic phase containing the lipids.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate volume of 2-propanol or a 9:1 mixture of methanol:chloroform for LC-MS analysis.

    • Filter the final solution through a 0.2 µm PTFE syringe filter into an autosampler vial.[1]

    • If not analyzed immediately, store the samples at -20°C to prevent degradation.[1]

2. LC-MS/MS Analysis

  • Instrumentation :

    • UHPLC system (e.g., Waters ACQUITY, Shimadzu Nexera)[10][11]

    • Triple quadrupole or ion trap mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent) equipped with an ESI source.[5]

  • LC Conditions :

    • Column : C18 reversed-phase column (e.g., Shim-pack Velox C18, 2.1 x 100 mm, 1.8 µm).[10]

    • Mobile Phase A : Water with 10 mM ammonium formate.[10][11]

    • Mobile Phase B : 80:20 (v/v) 2-Propanol:Acetonitrile with 10 mM ammonium formate.[10][11]

    • Flow Rate : 0.3 mL/min.[11]

    • Column Temperature : 50°C.[10]

    • Injection Volume : 3 µL.[10]

    • Gradient :

      • 0-2 min: 30% B

      • 2-15 min: Ramp to 95% B

      • 15-20 min: Hold at 95% B

      • 20.1-25 min: Return to 30% B (re-equilibration)

  • MS Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).[10]

    • Capillary Voltage : 3.0 kV

    • Source Temperature : 300°C

    • Nebulizing Gas Flow : 3.0 L/min.[10]

    • Drying Gas Flow : 10.0 L/min.[10]

    • Analysis Mode : Multiple Reaction Monitoring (MRM) or Product Ion Scan.[10]

    • MRM Transitions :

      • Precursor Ion (Q1): 796.7 m/z ([M+NH₄]⁺)

      • Product Ion (Q3) for Myristic Acid Loss: 551.5 m/z

      • Product Ion (Q3) for Palmitic Acid Loss: 523.5 m/z

    • Collision Energy : Optimized for the specific instrument, typically in the range of 25-35 eV.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Homogenize Homogenize in Chloroform:Methanol (2:1) Sample->Homogenize PhaseSep Add NaCl Solution & Centrifuge Homogenize->PhaseSep Extract Collect Organic Phase PhaseSep->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute Filter Filter (0.2 µm PTFE) Reconstitute->Filter Inject Inject into UHPLC Filter->Inject Separate C18 Reversed-Phase Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Select Select Precursor Ion (m/z 796.7) Ionize->Select Fragment Collision-Induced Dissociation (CID) Select->Fragment Detect Detect Product Ions (m/z 551.5, 523.5) Fragment->Detect Process Chromatogram Integration Detect->Process Identify Compound Identification Process->Identify Quantify Quantification Identify->Quantify

Caption: Experimental workflow for the analysis of TG(16:0/16:0/14:0).

G parent TG (16:0/16:0/14:0) [M+NH₄]⁺ m/z 796.7 loss1 Neutral Loss of Myristic Acid (14:0) + NH₃ parent->loss1 loss2 Neutral Loss of Palmitic Acid (16:0) + NH₃ parent->loss2 frag1 Diacylglycerol Fragment [M+NH₄ - C₁₄H₂₈O₂ - NH₃]⁺ m/z 551.5 frag2 Diacylglycerol Fragment [M+NH₄ - C₁₆H₃₂O₂ - NH₃]⁺ m/z 523.5 loss1->frag1 loss2->frag2

Caption: Fragmentation pathway of TG(16:0/16:0/14:0) ammonium adduct.

References

Application Notes and Protocols for the Dissolution of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the dissolution of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol (TG(16:0/16:0/14:0)), a specific mixed triglyceride. The information is intended to guide researchers in preparing this lipid for use in various experimental settings, including biochemical assays and the formulation of lipid-based drug delivery systems.

Introduction

This compound is a triacylglycerol containing two palmitic acid chains at the sn-1 and sn-2 positions and a myristic acid chain at the sn-3 position of the glycerol (B35011) backbone.[1] The physical state of this triglyceride is a solid at room temperature.[1] Proper solubilization is critical for its application in research and development. The choice of solvent and dissolution technique is paramount to achieving a homogenous solution and ensuring the integrity of the lipid for downstream applications.

Physicochemical Properties and Solubility

Understanding the physicochemical properties of this compound is essential for selecting an appropriate dissolution method.

  • Molecular Formula: C49H94O6[2]

  • Molecular Weight: 779.3 g/mol [1]

  • Physical Form: Solid[1]

  • Solubility: Known to be soluble in chloroform (B151607) at a concentration of at least 1 mg/ml.[1] While specific data for other solvents is limited for this particular triglyceride, similar mixed-chain triglycerides are soluble in organic solvents like dimethylformamide (DMF) and ethanol, often requiring gentle heating and sonication to achieve complete dissolution.[3][4][5]

Data Presentation: Solubility and Dissolution Parameters

The following table summarizes the key quantitative data for the dissolution of this compound.

ParameterValue/SolventConcentrationTemperatureNotes
Solubility Chloroform≥ 1 mg/mL[1]Room TemperaturePrimary recommended solvent.
Dimethylformamide (DMF)Not explicitly stated, but similar triglycerides are soluble at ~10 mg/mL.[3][4][5]Gentle heating (e.g., 37°C) may be required.[4]A potential alternative to chlorinated solvents.
EthanolNot explicitly stated, but similar triglycerides are soluble at ~10 mg/mL.[5]Gentle heating and sonication may be necessary.Useful for applications where chloroform is not suitable.
Dissolution Aid Water Bath/Heating Block37°C[4]To increase solubility and rate of dissolution. Avoid excessive heat to prevent degradation.
Ultrasonic BathAs neededRoom Temperature or 37°CTo aid in the dispersion and dissolution of the solid lipid.

Experimental Protocol: Dissolution of this compound

This protocol provides a step-by-step methodology for dissolving this compound. Researchers should adapt this protocol based on their specific experimental needs and the required final concentration.

Materials
  • This compound (solid)

  • Chloroform (ACS grade or higher)

  • Glass vials with PTFE-lined caps

  • Analytical balance

  • Pipettes

  • Water bath or heating block

  • Ultrasonic bath

  • Vortex mixer

Procedure
  • Weighing the Triglyceride:

    • Accurately weigh the desired amount of this compound using an analytical balance.

    • Transfer the solid to a clean, dry glass vial.

  • Solvent Addition:

    • Add the appropriate volume of chloroform to the vial to achieve the desired concentration (e.g., for a 1 mg/mL solution, add 1 mL of chloroform for every 1 mg of the triglyceride).

  • Initial Dissolution:

    • Cap the vial tightly.

    • Vortex the mixture for 30-60 seconds to disperse the solid.

  • Aiding Dissolution (if necessary):

    • If the triglyceride does not fully dissolve at room temperature, proceed with the following steps.

    • Gentle Heating: Place the vial in a water bath or on a heating block set to 37°C.[4] Intermittently vortex the vial until the solid is completely dissolved. Safety Note: Chloroform is volatile and has a low boiling point. Ensure the vial is tightly capped and heating is gentle to avoid pressure buildup and solvent evaporation.

    • Sonication: If aggregates persist, place the vial in an ultrasonic bath for 5-10 minutes. This can help to break up any remaining solid particles.

  • Verification of Dissolution:

    • Visually inspect the solution against a light source to ensure that no solid particles or cloudiness remains. The final solution should be clear and homogenous.

  • Storage:

    • For short-term storage, keep the solution at 2-8°C.

    • For long-term storage, it is recommended to store the solution at -20°C or -80°C in a tightly sealed vial to prevent solvent evaporation and lipid degradation.[4] It is advisable to store in single-use aliquots to avoid repeated freeze-thaw cycles.[4]

Safety Precautions
  • Work in a well-ventilated fume hood when handling chloroform, as it is a hazardous substance.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for this compound and the chosen solvent for detailed safety information.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical steps in the dissolution protocol for this compound.

Dissolution_Workflow start Start weigh Weigh Triglyceride start->weigh add_solvent Add Chloroform weigh->add_solvent vortex Vortex Mixture add_solvent->vortex check_dissolution Completely Dissolved? vortex->check_dissolution heat_sonicate Gentle Heating (37°C) and/or Sonication check_dissolution->heat_sonicate No verify Verify Homogenous Solution check_dissolution->verify Yes heat_sonicate->vortex store Store Solution Appropriately verify->store end_protocol End store->end_protocol

Caption: Workflow for dissolving this compound.

References

Application Notes and Protocols: 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is a mixed triacylglycerol (TAG) containing two palmitic acid moieties at the sn-1 and sn-2 positions and one myristic acid moiety at the sn-3 position.[1] As a saturated fatty acid-containing triglyceride, it serves as a valuable tool in cell culture for studying lipid metabolism, energy storage, and the cellular effects of specific fatty acids. This document provides detailed application notes and protocols for the effective use of this compound in various cell culture systems.

Triacylglycerols are primarily known for their role in energy storage in the form of lipid droplets.[2] In cell culture, the introduction of exogenous triglycerides like this compound can be used to investigate processes such as lipotoxicity, lipid droplet biogenesis, and the influence of lipid composition on cellular signaling and function.[3] The metabolic fate of this specific triglyceride is of particular interest, as its constituent fatty acids, palmitic acid and myristic acid, are known to have distinct metabolic routes and cellular effects.[4][5]

Chemical Properties

PropertyValue
Synonyms 1,2-Palmitin-3-Myristin, TG(16:0/16:0/14:0)
CAS Number 60138-14-9
Molecular Formula C₄₉H₉₄O₆
Molecular Weight 779.3 g/mol
Appearance Solid
Solubility Chloroform (1 mg/ml)

Applications in Cell Culture

  • Studying Lipid Metabolism and Storage: Use as a substrate to investigate the dynamics of triglyceride uptake, hydrolysis, and subsequent fatty acid metabolism within cultured cells. This can include monitoring the formation and morphology of lipid droplets.

  • Investigating Fatty Acid-Specific Cellular Responses: Elucidate the differential effects of palmitic and myristic acids on cellular processes. Studies have shown that myristic acid is more rapidly oxidized than palmitic acid, which is preferentially stored in glycerolipids.[4][5]

  • Modeling Hyperlipidemic Conditions: Induce a state of lipid overload in vitro to study the mechanisms of lipotoxicity, endoplasmic reticulum (ER) stress, and apoptosis in various cell types, such as hepatocytes, pancreatic β-cells, and macrophages.

  • Drug Discovery and Development: Screen for therapeutic compounds that modulate lipid metabolism, storage, or lipotoxicity in the context of metabolic diseases like non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex for Cell Culture

This protocol describes the preparation of a bovine serum albumin (BSA)-complexed triglyceride solution to ensure its solubility and bioavailability in aqueous cell culture media.

Materials:

  • This compound

  • Ethanol (B145695), 100% (or Chloroform)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Serum-free cell culture medium (e.g., DMEM)

  • Sterile microcentrifuge tubes

  • Water bath or heat block

Procedure:

  • Prepare a stock solution of the triglyceride:

    • Dissolve this compound in 100% ethanol to a concentration of 10-50 mM. For example, dissolve 7.79 mg in 1 ml of ethanol for a 10 mM stock solution.

    • Warm the solution gently (up to 37°C) to aid dissolution.

  • Prepare a BSA solution:

    • Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS.

    • Sterile-filter the BSA solution through a 0.22 µm filter.

  • Complex the triglyceride with BSA:

    • In a sterile tube, add the desired volume of the triglyceride stock solution to the BSA solution. A molar ratio of 4:1 to 6:1 (fatty acid:BSA) is commonly used.

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Prepare the final working solution:

    • Add the triglyceride-BSA complex to serum-free cell culture medium to achieve the desired final concentration.

    • For example, to prepare a 100 µM working solution, add 10 µl of a 10 mM stock to 1 ml of medium containing the appropriate concentration of BSA.

  • Control Preparation: Prepare a vehicle control with the same concentration of ethanol and BSA in the cell culture medium.

  • Cell Treatment: Add the final working solution to your cell cultures and incubate for the desired period.

G cluster_0 Stock Solution Preparation cluster_1 Complex Formation cluster_2 Working Solution and Treatment A Dissolve Triglyceride in Ethanol C Mix Triglyceride Stock with BSA Solution A->C B Prepare 10% BSA in PBS B->C D Incubate at 37°C with Agitation C->D E Dilute Complex in Serum-Free Medium D->E F Add to Cell Culture E->F

Protocol 2: Quantification of Intracellular Triglyceride Accumulation

This protocol outlines a method for quantifying the total intracellular triglyceride content in cells treated with this compound.

Materials:

  • Treated and control cells in culture plates

  • PBS, ice-cold

  • Cell lysis buffer (e.g., RIPA buffer)

  • Cell scraper

  • Microcentrifuge

  • Commercial triglyceride quantification kit (colorimetric or fluorometric)

  • Protein assay kit (e.g., BCA assay)

Procedure:

  • Cell Lysis:

    • After treatment, remove the culture medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of cell lysis buffer to the plate and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

  • Homogenization:

    • Sonicate the lysate or pass it through a fine-gauge needle to ensure complete homogenization.

  • Clarification:

    • Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant for analysis.

  • Triglyceride Quantification:

    • Use a commercial triglyceride quantification kit according to the manufacturer's instructions. This typically involves the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids, followed by a colorimetric or fluorometric detection of glycerol.

  • Protein Quantification:

    • Determine the total protein concentration of the cell lysate using a BCA or similar protein assay.

  • Data Normalization:

    • Normalize the triglyceride content to the total protein concentration to account for differences in cell number. Express the results as µg of triglyceride per mg of protein.

Quantitative Data

The metabolic fate of the fatty acids from this compound has been studied. The following tables summarize findings from a study comparing the metabolism of myristic acid (C14:0) and palmitic acid (C16:0) in cultured rat hepatocytes.[4][5]

Table 1: Cellular Uptake and Metabolism of Myristic vs. Palmitic Acid

ParameterMyristic Acid (C14:0)Palmitic Acid (C16:0)
Cellular Uptake (after 4h) 86.9 ± 0.9%68.3 ± 5.7%
Incorporation into Cellular Lipids (after 4h) 33.4 ± 2.8%34.9 ± 9.3%
Incorporation into Cellular Triglycerides (30 min) 7.4 ± 0.9%3.6 ± 1.9%
Incorporation into Cellular Triglycerides (12h) Lower than Palmitic AcidHigher than Myristic Acid
β-Oxidation (after 4h) 14.9 ± 2.2%2.3 ± 0.6%
Elongation to C16:0/C18:0 (after 12h) 12.2 ± 0.8%5.1 ± 1.3%

Data are presented as a percentage of initial radioactivity.[4][5]

Table 2: Effect of Myristic Acid on Triglyceride Synthesis in Bovine Mammary Epithelial Cells

Myristic Acid ConcentrationEffect on Triglyceride ContentEffect on Adipose Differentiation-Related Protein (ADFP) Expression
100 µmol/LSignificant IncreaseSignificant Increase
150 µmol/LSignificant IncreaseSignificant Increase
200 µmol/LSignificant IncreaseSignificant Increase

These findings suggest that myristic acid can promote milk fat synthesis in MAC-T cells.[6]

Signaling Pathways

The primary metabolic pathway for exogenous triglycerides like this compound involves their hydrolysis, cellular uptake of the resulting fatty acids, and their subsequent metabolic fate.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular TAG This compound LPL Lipoprotein Lipase (LPL) TAG->LPL Hydrolysis PA Palmitic Acid LPL->PA MA Myristic Acid LPL->MA Glycerol Glycerol LPL->Glycerol FA_uptake Fatty Acid Uptake PA->FA_uptake Esterification Esterification PA->Esterification MA->FA_uptake MA->Esterification Oxidation β-Oxidation MA->Oxidation Elongation Elongation MA->Elongation -> Palmitic Acid Lipid_Droplet Lipid Droplet (Storage) Esterification->Lipid_Droplet Energy Energy Production Oxidation->Energy

Conclusion

This compound is a useful tool for in vitro studies of lipid metabolism. Proper preparation and handling, particularly its complexation with BSA, are crucial for obtaining reliable and reproducible results. The distinct metabolic fates of its constituent fatty acids, palmitic and myristic acid, offer a unique opportunity to investigate their specific roles in cellular physiology and pathology. The protocols and data presented here provide a framework for researchers to design and execute experiments using this mixed triacylglycerol in a variety of cell culture applications.

References

Application Note: Chromatographic Separation of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is a mixed-acid triacylglycerol (TAG) of significant interest in lipidomics, food science, and pharmaceutical formulation. As a chiral molecule, it exists in different isomeric forms: regioisomers, which differ in the position of fatty acids on the glycerol (B35011) backbone, and enantiomers, which are non-superimposable mirror images. The specific isomeric composition can profoundly influence the physicochemical properties and biological activity of lipid-based systems. Therefore, robust analytical methods for the separation and quantification of these isomers are essential.

The primary isomers of interest are:

  • Regioisomers:

    • 1,2-Dipalmitoyl-3-myristoyl-glycerol (PPM)

    • 1,3-Dipalmitoyl-2-myristoyl-glycerol (PMP)

  • Enantiomers (of the PPM regioisomer):

    • sn-1,2-Dipalmitoyl-3-myristoyl-glycerol

    • sn-2,3-Dipalmitoyl-1-myristoyl-glycerol

This document provides detailed protocols for the separation of these isomers using High-Performance Liquid Chromatography (HPLC), a cornerstone technique in lipid analysis.

Method 1: Separation of Regioisomers by Non-Aqueous Reversed-Phase HPLC (NARP-HPLC)

Reversed-phase HPLC is a powerful technique for separating TAG regioisomers. The separation is based on the molecule's overall hydrophobicity and shape, which is influenced by the positioning of the fatty acid chains. Under optimized conditions, NARP-HPLC can effectively resolve isomers with the same fatty acid composition but different positional arrangements.[1]

Experimental Protocol: NARP-HPLC

1. Sample Preparation:

  • Accurately weigh 1-5 mg of the TAG sample or lipid extract.

  • Dissolve the sample in 1 mL of the initial mobile phase solvent (e.g., a mixture of acetonitrile (B52724) and 2-propanol) to achieve a concentration of 1-5 mg/mL.[1]

  • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter before injection.[1]

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC or UHPLC system equipped with a column thermostat, autosampler, and an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

  • Column: A polymeric ODS (C18) column is recommended for enhanced resolution of TAG positional isomers. A suitable example is a Nucleodur C18 Isis, 5 µm, 250 x 4.6 mm column.[1][2]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 2-propanol. The optimal ratio typically ranges from 60:40 to 80:20 (v/v) and may require method development for baseline separation.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Maintain a constant, often sub-ambient, temperature. A starting point of 18°C is recommended, as lower temperatures can improve resolution for saturated TAG isomers.[1][2]

  • Detector:

    • ELSD: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow (Nitrogen): 1.5 L/min.

    • MS (APCI): For structural confirmation, an Atmospheric Pressure Chemical Ionization Mass Spectrometer can be used, providing valuable fragmentation data to identify fatty acid positions.

  • Injection Volume: 5-20 µL.

Data Presentation: Regioisomer Separation

The following table summarizes expected results for the separation of PPM and PMP regioisomers based on typical NARP-HPLC performance.

Isomer (Abbreviation)StructureExpected Elution OrderRetention Time (min) (Representative)Resolution (Rs) (Representative)
1,2-Dipalmitoyl-3-myristoyl-glycerol (PPM)sn-1,2(PP)-3(M)222.5>1.5
1,3-Dipalmitoyl-2-myristoyl-glycerol (PMP)sn-1,3(PP)-2(M)120.8-

Note: Absolute retention times will vary based on the specific HPLC system, column batch, and mobile phase preparation. The PMP isomer is generally expected to elute earlier than the PPM isomer.

Visualization: NARP-HPLC Workflow

NARP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Dissolve Dissolve Sample (1-5 mg/mL in Mobile Phase) Filter Filter Sample (0.2 µm PTFE) Dissolve->Filter Inject Inject Sample (5-20 µL) Filter->Inject Separate Isocratic Separation (C18 Column, Acetonitrile/2-Propanol) Inject->Separate Detect Detection (ELSD or MS) Separate->Detect Process Process Chromatogram Detect->Process Quantify Identify & Quantify Regioisomers Process->Quantify

Caption: Workflow for the separation of TAG regioisomers by NARP-HPLC.

Method 2: Separation of Enantiomers by Chiral HPLC

The separation of TAG enantiomers is a challenging analytical task due to their identical physical properties in a non-chiral environment.[3] This requires the use of a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based chiral columns are highly effective for this purpose.[4][5]

Experimental Protocol: Chiral HPLC

1. Sample Preparation:

  • Prepare a sample solution at a concentration of approximately 1 mg/mL.

  • The solvent should be the mobile phase itself, typically a mixture of hexane (B92381) and an alcohol modifier like 2-propanol.

  • Filter the sample through a 0.2 µm PTFE syringe filter prior to injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a precise column thermostat and a UV or ELSD detector. A recycling HPLC system can be employed to enhance resolution for difficult separations.[4]

  • Column: A polysaccharide-based chiral column, such as a cellulose- or amylose-coated phase (e.g., Chiralcel® OD-H or Chiralpak® series).

  • Mobile Phase: Normal-phase isocratic elution is typically used. A common mobile phase is a mixture of hexane and 2-propanol (e.g., 99:1 v/v).[5] The ratio must be carefully optimized to achieve separation.

  • Flow Rate: A lower flow rate, such as 0.5 mL/min, often improves resolution on chiral columns.[6]

  • Column Temperature: A constant and controlled temperature, typically 25°C.

  • Detector:

    • UV Detector: If the TAG lacks a chromophore, detection can be challenging. Derivatization may be an option, but it adds complexity.

    • ELSD: A universal detector suitable for non-volatile analytes like TAGs.

  • Injection Volume: 5-10 µL.

Data Presentation: Enantiomer Separation

The following table summarizes expected results for the chiral separation of the PPM racemate.

Isomer (Abbreviation)StructureExpected Elution OrderRetention Time (min) (Representative)Resolution (Rs) (Representative)
sn-1,2-Dipalmitoyl-3-myristoyl-glycerolsn-PPMVaries by CSP35.2>1.2
sn-2,3-Dipalmitoyl-1-myristoyl-glycerolsn-MPPVaries by CSP38.5-

Note: The elution order of enantiomers is dependent on the specific chiral stationary phase used. Resolution may be modest and can be improved by optimizing the mobile phase composition and flow rate, or by using a recycling chromatography setup.[4][6]

Visualization: Chiral HPLC Workflow

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Dissolve Dissolve Sample (1 mg/mL in Hexane/IPA) Filter Filter Sample (0.2 µm PTFE) Dissolve->Filter Inject Inject Sample (5-10 µL) Filter->Inject Separate Normal-Phase Separation (Chiral Column, Hexane/IPA) Inject->Separate Detect Detection (ELSD) Separate->Detect Process Process Chromatogram Detect->Process Quantify Determine Enantiomeric Purity / Ratio Process->Quantify

Caption: Workflow for the separation of TAG enantiomers by Chiral HPLC.

Logical Workflow for Comprehensive Isomer Analysis

For a complete characterization of a complex sample containing multiple TAG isomers, a multi-dimensional approach is often necessary. This typically involves an initial separation of regioisomers by NARP-HPLC, followed by fraction collection and subsequent chiral analysis of the relevant peaks.

Logical_Workflow Start Complex TAG Sample RPHPLC Step 1: NARP-HPLC (Regioisomer Separation) Start->RPHPLC PMP_Peak PMP Regioisomer (Achiral) RPHPLC->PMP_Peak PPM_Peak PPM Regioisomer (Racemic Mixture) RPHPLC->PPM_Peak Fraction Fraction Collection of PPM Peak PPM_Peak->Fraction ChiralHPLC Step 2: Chiral HPLC (Enantiomer Separation) Fraction->ChiralHPLC Enantiomers Separated Enantiomers: - sn-PPM - sn-MPP ChiralHPLC->Enantiomers

Caption: Logical workflow for two-dimensional HPLC analysis of TAG isomers.

References

Application Notes and Protocols for NMR-Based Stereochemical Analysis of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereochemistry of triacylglycerols (TAGs), such as 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol, plays a crucial role in their physical properties, metabolism, and incorporation into biological membranes. Consequently, the precise determination of the stereochemical arrangement of fatty acids on the glycerol (B35011) backbone is of significant interest in fields ranging from food science and nutrition to drug delivery and development. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive analytical technique for the detailed structural elucidation of these complex lipids.

This document provides detailed application notes and protocols for the use of ¹H and ¹³C NMR spectroscopy to determine the stereochemistry of this compound. The protocols cover quantitative analysis of the fatty acid composition and the application of chiral shift reagents to resolve the enantiomeric forms.

Principle of NMR-Based Analysis

The stereochemical analysis of this compound by NMR is a two-pronged approach:

  • Quantitative ¹H and ¹³C NMR: This initial step confirms the overall composition of the TAG, ensuring the correct ratio of palmitic and myristic acid moieties. High-resolution ¹³C NMR is particularly useful for distinguishing the signals of the carbonyl carbons and the glycerol backbone carbons at the sn-1, sn-2, and sn-3 positions, providing information on the regiochemistry.

  • Chiral NMR Spectroscopy: To differentiate between the two enantiomers, sn-1,2-Dipalmitoyl-3-myristoyl-glycerol and sn-2,3-Dipalmitoyl-1-myristoyl-glycerol, a chiral auxiliary, such as a lanthanide shift reagent (e.g., Eu(hfc)₃), is added to the NMR sample. This reagent forms diastereomeric complexes with the enantiomers, inducing chemical shift differences (Δδ) between corresponding protons, most notably those on the glycerol backbone. The integration of these now-separated signals allows for the determination of the enantiomeric excess (e.e.).

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound in deuterated chloroform (B151607) (CDCl₃). These values are based on established data for similar triacylglycerols and serve as a reference for spectral interpretation. Actual chemical shifts may vary slightly depending on experimental conditions.

Table 1: Expected ¹H NMR Chemical Shifts and Coupling Constants

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Glycerol CH₂ (sn-1, sn-3)4.10 - 4.35dd~12, ~4
Glycerol CH (sn-2)5.25m-
α-CH₂ (Palmitoyl & Myristoyl)2.30t~7.5
β-CH₂ (Palmitoyl & Myristoyl)1.62quint~7.5
Methylene (B1212753) Chain (-(CH₂)n-)1.20 - 1.40m-
Terminal CH₃ (Palmitoyl & Myristoyl)0.88t~7.0

Table 2: Expected ¹³C NMR Chemical Shifts

AssignmentChemical Shift (δ, ppm)
Carbonyl C=O (sn-1, sn-3)173.2 - 173.4
Carbonyl C=O (sn-2)172.8 - 173.0
Glycerol CH (sn-2)68.8 - 69.2
Glycerol CH₂ (sn-1, sn-3)62.0 - 62.5
α-CH₂ (Palmitoyl & Myristoyl)34.0 - 34.2
β-CH₂ (Palmitoyl & Myristoyl)24.8 - 25.0
Methylene Chain (-(CH₂)n-)29.0 - 29.8
Terminal CH₃ (Palmitoyl & Myristoyl)14.1

Experimental Protocols

Protocol 1: Quantitative ¹H and ¹³C NMR Analysis

This protocol outlines the procedure for acquiring standard ¹H and ¹³C NMR spectra to verify the chemical structure and purity of the triacylglycerol.

1. Sample Preparation: a. Accurately weigh 10-20 mg of this compound into a clean, dry 5 mm NMR tube. b. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. c. Securely cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

2. ¹H NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher
  • Pulse Program: Standard single-pulse sequence
  • Spectral Width: 12-16 ppm
  • Acquisition Time: 3-4 s
  • Relaxation Delay (d1): 5 s (to ensure full relaxation for quantitative analysis)
  • Number of Scans: 16-64 (depending on sample concentration)
  • Temperature: 298 K

3. ¹³C NMR Acquisition Parameters:

  • Spectrometer: 100 MHz or higher
  • Pulse Program: Inverse-gated proton decoupling (to suppress the Nuclear Overhauser Effect for accurate quantification)
  • Spectral Width: 200-250 ppm
  • Acquisition Time: 1.0-1.5 s
  • Relaxation Delay (d1): 10-30 s (carbonyl carbons have long relaxation times) or add a relaxation agent like Cr(acac)₃ (0.01 M) to reduce d1 to 2-5 s.
  • Number of Scans: 1024-4096 (or more for dilute samples)
  • Temperature: 298 K

4. Data Processing and Analysis: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase and baseline correct the spectra. c. Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm). d. Integrate the relevant signals in both spectra to confirm the ratio of palmitoyl (B13399708) to myristoyl chains and the integrity of the glycerol backbone.

Protocol 2: Stereochemical Determination using a Chiral Shift Reagent

This protocol describes the use of a chiral lanthanide shift reagent to resolve the signals of the enantiomers.

1. Initial ¹H NMR Spectrum: a. Acquire a standard ¹H NMR spectrum of the this compound sample in CDCl₃ as described in Protocol 1. This serves as the reference spectrum.

2. Addition of Chiral Shift Reagent: a. Prepare a stock solution of the chiral shift reagent, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), in CDCl₃ (e.g., 10 mg/mL). b. To the NMR tube containing the triacylglycerol sample, add a small, precise aliquot of the Eu(hfc)₃ stock solution (e.g., 5-10 µL). c. Gently mix the solution and acquire another ¹H NMR spectrum using the same parameters as the reference spectrum.

3. Titration and Optimization: a. Repeat step 2b, incrementally adding the chiral shift reagent and acquiring a spectrum after each addition. b. Monitor the chemical shifts of the glycerol backbone protons (sn-1, sn-2, and sn-3). The goal is to achieve baseline separation of the signals corresponding to the two enantiomers without excessive line broadening. c. The optimal molar ratio of shift reagent to substrate will vary but is typically in the range of 0.1 to 0.5 equivalents.

4. Data Analysis for Enantiomeric Ratio: a. Once optimal signal separation is achieved, carefully integrate the resolved signals for a specific proton (e.g., the sn-2 methine proton or one of the resolved methylene protons of the glycerol backbone) for each enantiomer. b. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_quant Quantitative NMR cluster_chiral Chiral NMR Analysis prep Weigh TAG (10-20 mg) dissolve Dissolve in CDCl3 with TMS prep->dissolve h1_nmr Acquire 1H NMR dissolve->h1_nmr c13_nmr Acquire 13C NMR (Inverse Gated) dissolve->c13_nmr process_quant Process & Integrate Spectra h1_nmr->process_quant c13_nmr->process_quant confirm Confirm Structure & Purity process_quant->confirm add_csr Add Aliquot of Eu(hfc)3 confirm->add_csr acquire_chiral Acquire 1H NMR add_csr->acquire_chiral check_sep Check Signal Separation acquire_chiral->check_sep check_sep->add_csr Titrate if needed integrate_chiral Integrate Resolved Signals check_sep->integrate_chiral det_ee Determine Enantiomeric Ratio integrate_chiral->det_ee

Caption: Workflow for NMR-based stereochemical analysis.

logical_relationship cluster_nmr NMR Analysis with Chiral Shift Reagent racemate This compound enantiomer1 sn-1,2-Dipalmitoyl-3-myristoyl-glycerol racemate->enantiomer1 Enantiomer A enantiomer2 sn-2,3-Dipalmitoyl-1-myristoyl-glycerol racemate->enantiomer2 Enantiomer B diastereomer1 Diastereomeric Complex 1 enantiomer1->diastereomer1 + Eu(hfc)3 diastereomer2 Diastereomeric Complex 2 enantiomer2->diastereomer2 + Eu(hfc)3 spectra Distinct NMR Signals diastereomer1->spectra diastereomer2->spectra

Application Notes and Protocols: 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol (B40673) is a triglyceride composed of two palmitic acid chains at the sn-1 and sn-2 positions and a myristic acid chain at the sn-3 position of the glycerol (B35011) backbone.[1] As a solid lipid at physiological temperatures, it presents a promising excipient for the formulation of lipid-based drug delivery systems, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems are advantageous for enhancing the solubility and bioavailability of poorly water-soluble drugs, offering controlled release profiles, and improving the stability of active pharmaceutical ingredients (APIs).[2][3][4] The solid lipid matrix can encapsulate lipophilic drugs, protecting them from enzymatic degradation and enabling targeted delivery.[2][3]

This document provides detailed application notes and generalized protocols for the formulation and characterization of drug delivery systems utilizing this compound.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in drug delivery formulations.

PropertyValueReference
Synonyms 1,2-Palmitin-3-Myristin, TG(16:0/16:0/14:0)[1]
Molecular Formula C₄₉H₉₄O₆[1]
Molecular Weight 779.3 g/mol [1]
Appearance Solid[1]
Purity ≥98%[1]
Solubility Chloroform: 1 mg/ml[1]
Storage Temperature -20°C[1]

Experimental Protocols

The following are generalized protocols for the preparation and characterization of Solid Lipid Nanoparticles (SLNs) using this compound as the lipid matrix. These protocols can be adapted based on the specific properties of the API and the desired final formulation characteristics.

Protocol 1: Preparation of SLNs by High-Pressure Homogenization (HPH)

This technique involves the dispersion of a melted lipid phase into a hot aqueous surfactant solution, followed by high-pressure homogenization to produce a nanoemulsion, which upon cooling, forms solid lipid nanoparticles.

Materials:

  • This compound (Solid Lipid)

  • Model Drug (e.g., Paclitaxel, Curcumin)

  • Surfactant (e.g., Polysorbate 80, Lecithin)

  • Co-surfactant (optional, e.g., Poloxamer 188)

  • Purified Water

Procedure:

  • Preparation of the Lipid Phase:

    • Accurately weigh this compound and the lipophilic model drug.

    • Heat the lipid at 5-10°C above its melting point until a clear, homogenous lipid melt is obtained.

    • Dissolve the model drug in the molten lipid.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant and co-surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles). Maintain the temperature above the lipid's melting point.

  • Cooling and SLN Formation:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring to allow for the recrystallization of the lipid and the formation of SLNs.

  • Storage:

    • Store the SLN dispersion at 4°C.

G cluster_prep Protocol 1: SLN Preparation Workflow A Lipid Phase Preparation (this compound + Drug) Heat above melting point C Pre-emulsification (High-speed stirring) A->C B Aqueous Phase Preparation (Water + Surfactant) Heat to same temperature B->C D High-Pressure Homogenization (e.g., 500-1500 bar, 3-5 cycles) C->D E Cooling (Ice bath or room temperature) D->E F SLN Dispersion E->F

Caption: Workflow for the preparation of Solid Lipid Nanoparticles (SLNs).

Protocol 2: Characterization of SLNs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the SLN dispersion with purified water to an appropriate concentration.

    • Measure the particle size (Z-average), PDI, and zeta potential using a Zetasizer.

    • Perform measurements in triplicate at 25°C.

2. Entrapment Efficiency (EE) and Drug Loading (DL):

  • Method: Ultra-centrifugation.

  • Procedure:

    • Separate the free, un-entrapped drug from the SLN dispersion by ultra-centrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).

    • Carefully collect the supernatant.

    • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • Calculate EE and DL using the following equations:

      EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

      DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid and drug] x 100

3. In Vitro Drug Release Study:

  • Method: Dialysis Bag Method.

  • Procedure:

    • Place a known amount of the SLN dispersion into a dialysis bag (with an appropriate molecular weight cut-off).

    • Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing 0.5% Tween 80 to maintain sink conditions) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

    • Analyze the drug concentration in the withdrawn samples using a suitable analytical method.

    • Plot the cumulative percentage of drug released versus time.

Illustrative Quantitative Data

As there is limited published data on drug delivery systems specifically using this compound, the following table presents hypothetical yet typical data for an SLN formulation encapsulating a model lipophilic drug. This data is for illustrative purposes to guide researchers on expected outcomes.

Formulation ParameterValue
Particle Size (Z-average) 150 - 300 nm
Polydispersity Index (PDI) < 0.3
Zeta Potential -15 to -30 mV
Entrapment Efficiency (EE) > 80%
Drug Loading (DL) 1 - 5%
In Vitro Release (24h) 40 - 60% (Sustained Release)

Potential Signaling Pathway Modulation

Lipid nanoparticle-based drug delivery systems can be utilized to deliver APIs that modulate various cellular signaling pathways. For instance, if an anti-cancer drug is encapsulated, it may target pathways involved in cell proliferation and apoptosis. The following diagram illustrates a generic signaling pathway that could be influenced by a drug delivered via SLNs.

G cluster_pathway Generic Cellular Signaling Pathway SLN Drug-loaded SLN Cell Target Cell SLN->Cell Uptake Receptor Cell Surface Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular Response (e.g., Apoptosis) Gene_Expression->Cellular_Response

Caption: Example of a signaling pathway modulated by a drug delivered via SLNs.

Disclaimer: The experimental protocols and quantitative data provided are for illustrative purposes and should be optimized for specific applications. The signaling pathway is a generalized representation and may not be applicable to all encapsulated drugs. Researchers should consult relevant literature for specific methodologies and expected outcomes related to their API and formulation.

References

Troubleshooting & Optimization

Technical Support Center: 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol (TG(16:0/16:0/14:0))

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: this compound, also known as TG(16:0/16:0/14:0), is a mixed-acid triglyceride. It consists of a glycerol (B35011) backbone esterified with two palmitic acid molecules at the sn-1 and sn-2 positions and one myristic acid molecule at the sn-3 position.[1] It is a solid at room temperature and has been identified in bovine milk fat.[1]

Q2: What are the primary applications of this lipid in research?

A: Due to its defined structure, this compound is often used in the following research areas:

  • Lipid Nanoparticle (LNP) Formulation: As a structural component in the lipid matrix of LNPs for drug and nucleic acid delivery.

  • Cell Culture Studies: To investigate the cellular effects of specific saturated fatty acids and triglycerides on metabolism and signaling.

  • Biophysical Studies: As a model lipid to study the physical properties of triglycerides, such as crystallization and melting behavior.

Q3: Is this compound involved in any specific cellular signaling pathways?

A: Currently, there is no specific evidence in the scientific literature detailing a direct role for this compound in a specific signaling pathway. However, as a triglyceride, it is a source of fatty acids (palmitic and myristic acid) and glycerol, which are key molecules in cellular metabolism and can influence various signaling cascades. Upon hydrolysis by lipases, the released fatty acids can act as signaling molecules or be metabolized for energy. The diagram below illustrates the general metabolic fate of triglycerides.

Triglyceride_Metabolism TG This compound (Triglyceride) Lipase Lipase Hydrolysis TG->Lipase Glycerol Glycerol Lipase->Glycerol FA Fatty Acids (Palmitic Acid & Myristic Acid) Lipase->FA Glycolysis Glycolysis / Gluconeogenesis Glycerol->Glycolysis BetaOx Beta-Oxidation FA->BetaOx Signaling Signaling Molecules FA->Signaling Membrane Membrane Synthesis FA->Membrane Energy Energy Production (ATP) BetaOx->Energy

Caption: General metabolic pathway of triglycerides.

Solubility Data

The solubility of this compound and similar triglycerides can vary based on the solvent, temperature, and the specific isomeric form. Below is a summary of available quantitative solubility data.

LipidSolventSolubility (mg/mL)Reference
This compound Chloroform1[1]
1,2-Dimyristoyl-3-palmitoyl-rac-glycerolChloroform30
1,2-Dipalmitoyl-3-stearoyl-rac-glycerolDimethylformamide (DMF)10
1-Myristoyl-2-oleoyl-3-palmitoyl-rac-glycerolDimethylformamide (DMF)10
1-Myristoyl-2-oleoyl-3-palmitoyl-rac-glycerolEthanol (B145695)10
1-Myristoyl-2-oleoyl-3-palmitoyl-rac-glycerolEthanol:PBS (pH 7.2) (1:1)0.5

Troubleshooting Dissolution Issues

Problem: Difficulty in dissolving this compound, which appears as a waxy solid.

This is a common issue due to its high melting point and long saturated fatty acid chains. The following troubleshooting guide provides solutions to common problems.

Troubleshooting_Dissolution Start Start: Dissolving TG(16:0/16:0/14:0) Issue1 Issue: Incomplete Dissolution or Cloudiness Start->Issue1 Issue3 Issue: Formation of a Film on the Surface Start->Issue3 Solution1a Solution: Increase Temperature (e.g., warm to 40-60°C) Issue1->Solution1a Primary Action Solution1b Solution: Increase Sonication Time Issue1->Solution1b Secondary Action Solution1c Solution: Try a Stronger Solvent (e.g., Chloroform, Dichloromethane) Issue1->Solution1c Alternative Issue2 Issue: Precipitation Upon Cooling Solution1a->Issue2 Solution1b->Issue2 Solution1c->Issue2 Solution2a Solution: Maintain Elevated Temperature During Experiment Issue2->Solution2a Solution2b Solution: Prepare Freshly Before Use Issue2->Solution2b Success Successful Dissolution Solution2a->Success Solution2b->Success Solution3a Solution: Ensure Vigorous Vortexing During Dissolution Issue3->Solution3a Solution3b Solution: Use a Surfactant (if compatible with the application) Issue3->Solution3b Solution3a->Success Solution3b->Success

Caption: Troubleshooting workflow for dissolving TG(16:0/16:0/14:0).

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for Lipid Nanoparticle (LNP) Formulation

This protocol is a general guideline for dissolving this compound in ethanol for the preparation of a lipid stock solution for LNP formulation.

Materials:

  • This compound

  • 200 proof Ethanol (absolute ethanol)

  • Glass vial with a screw cap

  • Water bath or heating block

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of absolute ethanol to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Heating: Place the sealed vial in a water bath or on a heating block set to a temperature between 40°C and 60°C. This is crucial for melting the solid lipid and facilitating dissolution.

  • Mixing:

    • Intermittently remove the vial from the heat source and vortex vigorously for 30-60 seconds.

    • For difficult-to-dissolve lipids, sonication in a heated water bath can be beneficial.

  • Visual Inspection: Continue heating and mixing until the solution is completely clear and free of any visible particles.

  • Storage and Use:

    • It is highly recommended to use the lipid stock solution immediately while it is still warm to prevent precipitation.

    • If short-term storage is necessary, store at room temperature and re-warm and vortex before use to ensure homogeneity. For longer-term storage, consult the manufacturer's recommendations, which typically involve storage at -20°C. Before use from frozen stock, thaw, re-warm, and vortex thoroughly.

LNP_Protocol_Workflow Start Start: Prepare LNP Stock Weigh 1. Weigh TG(16:0/16:0/14:0) Start->Weigh AddSolvent 2. Add Absolute Ethanol Weigh->AddSolvent Heat 3. Heat to 40-60°C AddSolvent->Heat Mix 4. Vortex / Sonicate Heat->Mix Inspect 5. Visually Inspect for Clarity Mix->Inspect Inspect->Heat Not Clear Use 6. Use Immediately or Store Appropriately Inspect->Use Clear Solution Reheat Re-warm and Vortex Use->Reheat If Stored

Caption: Workflow for preparing a lipid stock solution for LNP formulation.

Protocol 2: Preparation of a Stock Solution for Cell Culture Experiments

This protocol provides a general method for preparing a stock solution of this compound for use in cell culture. It is critical to minimize solvent toxicity to the cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (cell culture grade)

  • Sterile microcentrifuge tubes or glass vials

  • Water bath or heating block

  • Vortex mixer

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of the lipid into a sterile tube or vial.

  • Solvent Addition: Add a small volume of cell culture grade DMSO or ethanol to create a high-concentration stock solution (e.g., 10-50 mg/mL). The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid cytotoxicity.

  • Heating and Mixing:

    • Warm the sealed tube to 37-40°C to aid dissolution.

    • Vortex vigorously until the lipid is fully dissolved and the solution is clear.

  • Dilution:

    • Prepare an intermediate dilution of the stock solution in a serum-free cell culture medium. It is crucial to add the lipid stock to the medium while vortexing the medium to facilitate dispersion and prevent precipitation.

    • Further dilute this intermediate solution to the final desired working concentration in your complete cell culture medium.

  • Application to Cells: Add the final diluted solution to your cell cultures. Ensure the final solvent concentration is not toxic to your specific cell line. It is advisable to have a vehicle control (medium with the same final concentration of the solvent) in your experiments.

Note: The solubility of this triglyceride in aqueous cell culture media is very low. The formation of a fine precipitate or emulsion upon dilution is possible. Sonication of the intermediate dilution may help to create a more uniform dispersion.

References

Technical Support Center: Storage and Handling of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol to prevent its degradation. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

A1: this compound is a mixed-acid triglyceride, a type of lipid. It consists of a glycerol (B35011) backbone esterified with two palmitic acid molecules at positions 1 and 2, and one myristic acid molecule at position 3. As a saturated triglyceride, it is a stable lipid commonly used in the development of drug delivery systems, such as lipid nanoparticles, and as a component in various biochemical and biophysical studies.

Q2: What are the primary causes of degradation for this compound during storage?

A2: The two primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: This is the cleavage of the ester bonds, resulting in the release of free fatty acids (palmitic and myristic acid), as well as di- and monoglycerides, and glycerol. This process can be accelerated by the presence of moisture, extreme pH conditions (both acidic and alkaline), and elevated temperatures.

  • Oxidation: While less susceptible than unsaturated lipids, saturated triglycerides can undergo oxidation, especially under harsh conditions like high temperatures and exposure to oxygen and light. This process can lead to the formation of various degradation products, including peroxides, aldehydes, and ketones, which can compromise the quality and safety of the product.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored at or below -20°C in a tightly sealed container. For optimal protection, especially for long-term storage, it is recommended to overlay the product with an inert gas like argon or nitrogen to minimize exposure to oxygen.

Q4: How does temperature affect the stability of this triglyceride?

A4: Temperature is a critical factor in the stability of this compound. Higher temperatures accelerate the rates of both hydrolysis and oxidation. While triglycerides are generally stable at frozen temperatures, their stability decreases significantly at refrigerated and, even more so, at room temperature.[1][2][3][4]

Q5: Is it necessary to use antioxidants when storing this compound?

A5: For a saturated triglyceride like this compound, the risk of oxidation is lower than for unsaturated lipids. However, for long-term storage or if the product will be subjected to conditions that could promote oxidation (e.g., heating), the addition of an antioxidant may be beneficial.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., clumping, discoloration) Moisture absorption leading to hydrolysis or oxidation.Discard the product. Review storage procedures to ensure the container is tightly sealed and stored in a dry environment.
Unexpected analytical results (e.g., additional peaks in chromatography) Degradation of the triglyceride into free fatty acids, di- or monoglycerides, or oxidation products.Perform analytical tests to identify the degradation products (see Experimental Protocols). If degradation is confirmed, obtain a fresh batch of the compound and review storage and handling procedures.
Poor performance in experimental assays Loss of purity due to degradation.Assess the purity of the stored compound using appropriate analytical methods. If purity is compromised, use a new, validated batch for experiments.

Quantitative Data on Triglyceride Stability

The following table summarizes the general stability of triglycerides under different storage temperatures based on available literature. While specific data for this compound is limited, this provides a comparative overview.

Storage TemperatureExpected StabilityKey Considerations
-70°C to -80°C Very high long-term stability (up to 10 years for some lipids).[2]Ideal for long-term archival storage.
-20°C Good long-term stability (generally stable for at least one year).[1][2]Recommended for routine long-term storage.
2-8°C (Refrigerated) Limited stability; potential for hydrolysis and microbial growth over time. Triglycerides are relatively stable for short periods.[3][4]Suitable for short-term storage only.
20-25°C (Room Temperature) Low stability; significant degradation can occur, especially over extended periods.[3][4]Avoid storing at room temperature for any significant length of time.

Experimental Protocols

To assess the degradation of this compound, the following experimental protocols can be used.

Determination of Peroxide Value (PV)

This method measures the primary products of lipid oxidation (peroxides).

Materials:

  • This compound sample

  • Acetic acid-chloroform solution (3:2 v/v)

  • Saturated potassium iodide (KI) solution

  • 0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • 1% Starch indicator solution

  • Deionized water

  • Erlenmeyer flasks

  • Burette

Procedure:

  • Weigh approximately 5 g of the lipid sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution and swirl the flask for exactly 1 minute.

  • Immediately add 30 mL of deionized water and shake vigorously.

  • Add 1 mL of starch indicator solution. The solution will turn a blue/purple color if peroxides are present.

  • Titrate with 0.01 N sodium thiosulfate solution, shaking continuously, until the blue color disappears.

  • Perform a blank titration using the same procedure but without the lipid sample.

  • Calculate the Peroxide Value (PV) using the following formula: PV (meq/kg) = [(S - B) × N × 1000] / W Where:

    • S = volume of Na₂S₂O₃ solution used for the sample (mL)

    • B = volume of Na₂S₂O₃ solution used for the blank (mL)

    • N = normality of the Na₂S₂O₃ solution

    • W = weight of the sample (g)

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures secondary oxidation products, primarily malondialdehyde (MDA).

Materials:

  • This compound sample

  • Trichloroacetic acid (TCA) solution (20% w/v)

  • Thiobarbituric acid (TBA) reagent (0.67% w/v in water)

  • Malondialdehyde (MDA) standard or 1,1,3,3-tetramethoxypropane

  • Spectrophotometer

  • Water bath

Procedure:

  • Prepare a stock solution of the lipid sample in a suitable solvent (e.g., chloroform).

  • Mix a known amount of the lipid solution with the TCA solution to precipitate any interfering proteins.

  • Centrifuge the mixture and collect the supernatant.

  • Add the TBA reagent to the supernatant.

  • Heat the mixture in a boiling water bath for 15-20 minutes to allow the color to develop.

  • Cool the samples to room temperature.

  • Measure the absorbance of the solution at 532 nm using a spectrophotometer.

  • Prepare a standard curve using known concentrations of MDA.

  • Quantify the amount of TBARS in the sample by comparing its absorbance to the standard curve.

Visualizations

Degradation Pathways

TAG This compound (Triglyceride) Hydrolysis Hydrolysis (Moisture, Heat, pH) TAG->Hydrolysis Oxidation Oxidation (Oxygen, Light, Heat) TAG->Oxidation FFA Free Fatty Acids (Palmitic & Myristic Acid) Hydrolysis->FFA Release of Glycerol Glycerol Hydrolysis->Glycerol Release of DAG Diacylglycerols Hydrolysis->DAG Formation of Peroxides Peroxides (Primary Oxidation Products) Oxidation->Peroxides Formation of MAG Monoglycerides DAG->MAG Further Hydrolysis Secondary Aldehydes, Ketones (Secondary Oxidation Products) Peroxides->Secondary Decomposition to start Lipid Sample (Stored under varying conditions) pv_assay Peroxide Value (PV) Assay (Primary Oxidation) start->pv_assay tbars_assay TBARS Assay (Secondary Oxidation) start->tbars_assay hplc_analysis HPLC/GC Analysis (Hydrolysis Products) start->hplc_analysis data_analysis Data Analysis & Comparison pv_assay->data_analysis tbars_assay->data_analysis hplc_analysis->data_analysis conclusion Assessment of Degradation data_analysis->conclusion

References

Technical Support Center: Quantification of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol (TG 16:0/16:0/14:0). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address common pitfalls encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: this compound is a triacylglycerol (TAG) with a glycerol (B35011) backbone esterified with two palmitic acid molecules at the sn-1 and sn-2 positions and one myristic acid molecule at the sn-3 position. The "rac-" prefix indicates that it is a racemic mixture of enantiomers. This specific triglyceride has been identified in bovine milk fat.

Q2: What are the main challenges in quantifying this molecule?

A: The primary challenges include:

  • Extraction Efficiency: Ensuring complete and reproducible extraction from the sample matrix without degradation.

  • Isomer Separation: Differentiating it from its regioisomer, 1,3-Dipalmitoyl-2-myristoyl-rac-glycerol, which has the same mass.

  • Matrix Effects: Interference from other molecules in the sample that can suppress or enhance the signal in mass spectrometry.[1][2]

  • Accurate Quantification: Selecting an appropriate internal standard and creating a valid calibration curve.[2]

  • Sample Stability: Preventing degradation of the analyte during sample collection, storage, and preparation.[3]

Q3: Which analytical techniques are most suitable for the quantification of this compound?

A: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most common and effective technique.[4][5] Gas chromatography (GC) can also be used, but typically requires derivatization of the fatty acids after hydrolysis of the triglyceride.[6]

Troubleshooting Guides

Issues with Sample Preparation and Extraction

Problem: Low or inconsistent recovery of this compound.

Click for troubleshooting steps

Possible Causes & Solutions:

  • Incomplete Cell Lysis/Tissue Homogenization:

    • Solution: Ensure thorough homogenization of the sample to allow the extraction solvent to access all the lipids. Methods like grinding frozen tissue or bead-beating can be effective.[7]

  • Incorrect Solvent System:

    • Solution: The choice of solvent is critical. For a nonpolar lipid like TG 16:0/16:0/14:0, a nonpolar solvent system is generally effective. However, for extraction from complex matrices like milk, a biphasic system is often necessary. The Folch (chloroform:methanol) and Bligh-Dyer (chloroform:methanol:water) methods are widely used for lipid extraction.[7][8]

  • Suboptimal Extraction Conditions:

    • Solution: Perform extractions at low temperatures (e.g., on ice) to minimize enzymatic activity that could degrade the triglyceride.[3] Work quickly and minimize exposure to air and light to prevent oxidation.[3]

  • Insufficient Solvent Volume:

    • Solution: The ratio of solvent to sample is important. The Folch method, for instance, recommends a solvent volume 20 times that of the sample volume.[8]

Quantitative Data: Comparison of Lipid Extraction Methods

Extraction MethodKey Solvent RatioTypical Recovery of Total TriglyceridesAdvantagesDisadvantages
Folch Chloroform (B151607):Methanol (2:1, v/v)HighRobust and widely used.Requires larger solvent volumes.
Bligh & Dyer Chloroform:Methanol:Water (1:2:0.8, v/v/v initially)HighUses less solvent than Folch.The initial one-phase system is critical for efficiency.
Accelerated Solvent Extraction (ASE) Varies (e.g., Hexane:Isopropanol)Very HighAutomated, fast, and uses minimal solvent.Requires specialized equipment.

Note: Recovery can be sample-dependent. The above data is representative of general lipid extraction.

Chromatographic Separation Problems

Problem: Poor peak shape (tailing, fronting) or co-elution with other lipids, especially its regioisomer.

Click for troubleshooting steps

Possible Causes & Solutions:

  • Inappropriate HPLC Column:

    • Solution: For reversed-phase HPLC, C18 columns are commonly used for triglyceride analysis. For better separation of isomers, consider using a C30 column or connecting multiple C18 columns in series.[9]

  • Suboptimal Mobile Phase Composition:

  • Column Temperature:

    • Solution: Optimizing the column temperature can affect retention time and selectivity. In reversed-phase HPLC, increasing the temperature generally shortens retention times.[11]

  • Sample Overload:

    • Solution: Injecting too much sample can lead to peak distortion. Try diluting your sample.[11]

Mass Spectrometry Detection and Quantification Issues

Problem: Inaccurate or irreproducible quantification, or low signal intensity.

Click for troubleshooting steps

Possible Causes & Solutions:

  • Matrix Effects:

    • Solution: Matrix effects, where other components in the sample affect the ionization of the analyte, are a major issue in LC-MS.[1][2] To mitigate this, improve chromatographic separation to resolve the analyte from interfering compounds. Sample dilution can also reduce matrix effects.[1] The use of a suitable internal standard is crucial to correct for these effects.

  • Inappropriate Internal Standard:

    • Solution: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d5). If this is not available, a triglyceride with a similar structure and retention time that is not present in the sample should be used.[2] The internal standard should be added at the beginning of the sample preparation process to account for variations in extraction and analysis.[2]

  • Poor Ionization:

    • Solution: For triglycerides, atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.[12] In ESI, the formation of adducts with ammonium ([M+NH4]+) or sodium ([M+Na]+) is common and often provides a more stable signal than the protonated molecule ([M+H]+).[13] Ensure the mobile phase is compatible with the chosen ionization mode (e.g., adding ammonium formate for [M+NH4]+ adducts).

  • Incorrect MS/MS Fragmentation:

    • Solution: For confirmation and differentiation from isomers, tandem mass spectrometry (MS/MS) is used. The fragmentation of triglycerides typically involves the neutral loss of the fatty acid chains. By monitoring the specific losses of palmitic and myristic acids, the structure can be confirmed.[13]

Quantitative Data: Common Adducts in ESI-MS of Triglycerides

Adductm/z for TG 16:0/16:0/14:0 (MW = 779.3)Relative IntensityStability
[M+H]⁺ 780.3VariableLower
[M+NH₄]⁺ 797.3Often HighGood
[M+Na]⁺ 802.3HighGood
[M+K]⁺ 818.3VariableGood

Note: Relative intensities can vary depending on the sample matrix and instrument conditions.

Experimental Protocols

Protocol 1: Lipid Extraction from Bovine Milk

This protocol is based on the Folch method.

  • Homogenization: Homogenize 1 gram of milk with 20 mL of a 2:1 (v/v) chloroform:methanol mixture in a glass homogenizer.

  • Agitation: Transfer the homogenate to a glass tube and agitate for 15-20 minutes at room temperature.

  • Washing: Add 4 mL (0.2 volumes) of a 0.9% NaCl solution to the extract.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the two phases.

  • Collection of Lipid Phase: The lower layer is the chloroform phase containing the lipids. Carefully remove the upper aqueous layer.

  • Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen.

  • Storage: Resuspend the dried lipids in a suitable solvent (e.g., chloroform or isopropanol) and store at -80°C.

Protocol 2: HPLC-MS/MS Analysis

This is a general protocol that should be optimized for your specific instrument.

  • HPLC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: Start with a high percentage of A, and gradually increase the percentage of B to elute the nonpolar triglycerides.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50°C.

  • MS Ionization: Positive ion ESI.

  • MS/MS Transitions: Monitor the transition from the precursor ion (e.g., [M+NH₄]⁺) to product ions corresponding to the neutral loss of palmitic and myristic acids.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample (e.g., Milk) homogenization Homogenization sample->homogenization extraction Lipid Extraction (e.g., Folch) homogenization->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc ms MS Detection (ESI+) hplc->ms msms MS/MS Fragmentation ms->msms integration Peak Integration msms->integration quantification Quantification integration->quantification

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_workflow cluster_sample_prep Sample Preparation Issues cluster_chromatography Chromatography Issues cluster_ms Mass Spectrometry Issues start Inaccurate Quantification check_extraction Low/Inconsistent Recovery? start->check_extraction check_peaks Poor Peak Shape/ Co-elution? start->check_peaks check_signal Low/Unstable Signal? start->check_signal optimize_extraction Optimize Extraction - Solvent Choice - Temperature - Homogenization check_extraction->optimize_extraction optimize_hplc Optimize HPLC - Column - Mobile Phase - Temperature check_peaks->optimize_hplc optimize_ms Optimize MS - Ionization Source - Internal Standard - Check for Matrix Effects check_signal->optimize_ms

Caption: Troubleshooting workflow for the quantification of this compound.

References

Technical Support Center: Optimizing HPLC Resolution for 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic analysis of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the resolution of this and other structurally similar triacylglycerols (TAGs) using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is achieving good resolution for this compound and its isomers so challenging?

The primary challenge lies in the high structural similarity between this compound and its potential regioisomer, 1,3-Dipalmitoyl-2-myristoyl-rac-glycerol. Both molecules have the same fatty acid composition and, therefore, the same equivalent carbon number (ECN). This makes their separation by conventional non-aqueous reversed-phase (NARP) HPLC difficult, often resulting in co-elution.[1] Highly selective chromatographic systems are necessary to resolve these subtle positional differences on the glycerol (B35011) backbone.

Q2: What is the most effective HPLC technique for separating these types of TAG isomers?

Non-Aqueous Reversed-Phase High-Performance Liquid Chromatography (NARP-HPLC) is the most common and effective technique.[1][2][3] This method separates TAGs based on their partitioning between a non-polar stationary phase (like C18 or C30) and a polar mobile phase.[1] While challenging, optimizing parameters such as the stationary phase, mobile phase composition, and temperature can lead to successful resolution of regioisomers.[1][4]

Q3: Which type of HPLC column is best suited for this separation?

The choice of column is critical for resolving TAG isomers. Here are some recommendations:

  • Polymeric ODS (Octadecylsilane) Columns: These have demonstrated a superior ability to recognize and separate TAG positional isomers compared to monomeric C18 columns.[3]

  • C30 Columns: These can offer higher shape selectivity compared to C18 columns, which can be advantageous for separating structurally similar isomers.

  • C18 Columns: High-quality, end-capped C18 columns are widely used and can provide good resolution with careful method optimization.[5] For particularly complex separations, connecting two or more C18 columns in series can improve resolution.[6]

Q4: How does mobile phase composition affect the resolution of this compound?

The mobile phase composition is a critical factor in achieving separation. Acetonitrile (B52724) is a common primary solvent, with modifiers used to fine-tune the selectivity.[6][7]

  • Common Modifiers: Isopropanol (B130326) and acetone (B3395972) are frequently used modifiers that can significantly impact resolution.[6][7] The optimal ratio of acetonitrile to the modifier needs to be determined empirically for the specific isomers of interest.

  • Solvent Strength: Small adjustments to the solvent strength by varying the modifier percentage can lead to significant changes in selectivity and resolution.[1]

  • Gradient Elution: For complex mixtures, a gradient elution program, where the mobile phase composition is changed over time, can improve the separation of a wide range of TAGs.[6]

Q5: What is the optimal temperature for the HPLC separation of this compound?

Temperature is a crucial parameter that influences both retention time and selectivity. For NARP-HPLC of saturated TAG isomers, lower temperatures, often in the range of 10-20°C, can enhance separation.[1][4] However, the optimal temperature may depend on the specific column and mobile phase combination and should be determined experimentally. It is important to note that for some applications, higher temperatures can unexpectedly increase retention times for unsaturated triglycerides.[6]

Q6: Which detector is most suitable for analyzing this compound?

Since TAGs lack strong UV chromophores, conventional UV detectors are often not ideal. The most effective detectors for this analysis are:

  • Mass Spectrometry (MS): This is the preferred method as it provides not only detection but also mass information that can confirm the identity of the eluting peaks and help differentiate between isomers based on their fragmentation patterns.[1]

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is well-suited for non-volatile analytes like TAGs and is compatible with gradient elution.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and provides systematic solutions.

Issue 1: Poor Peak Resolution or Co-elution

Logical Troubleshooting Workflow

Start Poor Resolution/ Co-elution AdjustMobilePhase Adjust Mobile Phase Composition Start->AdjustMobilePhase Start Here OptimizeTemp Optimize Column Temperature AdjustMobilePhase->OptimizeTemp If no improvement Resolved Resolution Improved AdjustMobilePhase->Resolved Success ChangeColumn Change HPLC Column OptimizeTemp->ChangeColumn If no improvement OptimizeTemp->Resolved Success CheckFlowRate Optimize Flow Rate ChangeColumn->CheckFlowRate If no improvement ChangeColumn->Resolved Success CheckFlowRate->Resolved Success

Caption: A logical workflow for troubleshooting poor HPLC peak resolution.

  • Cause: Inadequate mobile phase selectivity.

    • Solution: Systematically alter the ratio of your primary solvent (e.g., acetonitrile) and modifier (e.g., isopropanol or acetone).[1] Even small changes of 1-2% can have a significant impact. Consider testing different modifiers if resolution does not improve.

  • Cause: Sub-optimal column temperature.

    • Solution: Experiment with decreasing the column temperature in increments of 2-5°C.[4] Lower temperatures often increase the viscosity of the mobile phase and can enhance the differential interactions of isomers with the stationary phase.

  • Cause: Inappropriate stationary phase.

    • Solution: If using a standard C18 column, consider switching to a polymeric ODS or a C30 column, which may offer better selectivity for TAG isomers.[3] If the problem persists, connecting two columns in series can increase the overall column length and theoretical plates, potentially improving resolution.[6]

  • Cause: Flow rate is too high.

    • Solution: Reduce the flow rate. A lower flow rate increases the analysis time but allows for more interactions between the analyte and the stationary phase, which can lead to better separation.[6]

Issue 2: Peak Tailing
  • Cause: Active sites on the column (e.g., exposed silanols).

    • Solution: Add a small amount of a competing agent to the mobile phase, such as a low concentration of a weak acid (e.g., 0.1% formic acid), to mask the active sites.[8]

  • Cause: Column contamination.

    • Solution: Flush the column with a strong solvent, such as 100% isopropanol, to remove any strongly retained contaminants. If using a guard column, replace it.[8]

  • Cause: Sample overload.

    • Solution: Reduce the concentration of the injected sample. Perform a series of injections with decreasing concentrations to find the optimal sample load.

Issue 3: Peak Broadening
  • Cause: High injection volume.

    • Solution: Reduce the injection volume. A large injection volume relative to the column volume can lead to band broadening.[8]

  • Cause: Incompatible injection solvent.

    • Solution: The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[8] Injecting in a stronger solvent can cause the sample band to spread before it reaches the column.

  • Cause: Extra-column dead volume.

    • Solution: Minimize the length and internal diameter of the tubing connecting the injector, column, and detector to reduce extra-column band broadening.[8]

Quantitative Data Summary

The following table summarizes typical starting conditions and optimization strategies for the NARP-HPLC separation of TAG isomers like this compound. The exact resolution will depend on the specific regioisomers being separated.

ParameterRecommended Starting ConditionOptimization StrategyExpected Outcome on Resolution
Column C18, 250 x 4.6 mm, 5 µmSwitch to Polymeric ODS or C30; Connect two columns in seriesImproved selectivity and peak separation
Mobile Phase Acetonitrile:Isopropanol (70:30, v/v)Vary modifier ratio (±10%); Test acetone as a modifierFine-tuning of peak separation
Flow Rate 1.0 mL/minDecrease to 0.5 - 0.8 mL/minIncreased retention time and improved resolution
Temperature 20°CDecrease in 2-5°C increments to as low as 10°CEnhanced separation of closely eluting isomers
Injection Volume 10 µLDecrease to 2-5 µLSharper peaks, reduced broadening
Detector ELSD or MSOptimize detector parameters (e.g., nebulizer temp for ELSD, ionization for MS)Improved sensitivity and peak identification

Experimental Protocols

Protocol 1: NARP-HPLC Method for Resolution of this compound

1. Objective: To achieve baseline or near-baseline resolution of this compound from its potential regioisomers.

2. Materials:

  • HPLC grade acetonitrile

  • HPLC grade isopropanol

  • This compound standard

  • HPLC system with a column thermostat and ELSD or MS detector

  • Polymeric ODS or C18 column (e.g., 250 x 4.6 mm, 5 µm)

3. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in the initial mobile phase (e.g., Acetonitrile:Isopropanol 70:30).

  • Filter the sample through a 0.22 µm PTFE syringe filter before injection.

4. HPLC Conditions:

  • Column: Polymeric ODS, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic elution with Acetonitrile:Isopropanol (70:30, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 15°C

  • Injection Volume: 5 µL

  • Detector: ELSD (Nebulizer Temperature: 30°C, Evaporator Temperature: 50°C, Gas Flow: 1.5 L/min) or MS (refer to instrument-specific optimization)

5. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Monitor the chromatogram for the elution of the peak(s) of interest.

  • If resolution is not optimal, refer to the Troubleshooting Guide and the Quantitative Data Summary for optimization strategies.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Optimization Prep1 Dissolve Standard in Mobile Phase Prep2 Filter Sample (0.22 µm PTFE) Prep1->Prep2 HPLC1 Equilibrate Column Prep2->HPLC1 HPLC2 Inject Sample HPLC1->HPLC2 HPLC3 Data Acquisition (ELSD/MS) HPLC2->HPLC3 Analysis1 Evaluate Peak Resolution HPLC3->Analysis1 Analysis2 Optimize Parameters (if needed) Analysis1->Analysis2

Caption: Workflow for the HPLC analysis of this compound.

References

Technical Support Center: 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol (DPMG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol (DPMG) in various laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound (DPMG)?

A1: For long-term stability, solid DPMG should be stored at -20°C.[1][2][3] A product data sheet indicates that DPMG is stable for at least four years when stored under these conditions.[2] If you have dissolved DPMG in an organic solvent, it is recommended to store the solution at -20°C or lower in a tightly sealed glass container, with the headspace purged with an inert gas like argon or nitrogen to minimize exposure to oxygen and moisture.[4] Avoid storing solutions in plastic containers as this may lead to leaching of impurities.[4]

Q2: What are the primary degradation pathways for DPMG in solution?

A2: As a triglyceride, the primary degradation pathway for DPMG is hydrolysis of its ester linkages.[5][6][7] This can be catalyzed by acidic or basic conditions.[5] The hydrolysis of DPMG would result in the formation of glycerol, free palmitic acid, and free myristic acid, along with di- and monoglyceride intermediates. Although DPMG is a saturated triglyceride and thus not highly susceptible to oxidation, exposure to strong oxidizing agents or extreme heat and light could potentially lead to degradation.[5][8][9]

Q3: What are the visual or physical signs of DPMG degradation?

A3: Visual signs of degradation in a solid sample are not common if stored properly. For DPMG solutions, signs of degradation can include the formation of a precipitate (which could be the less soluble free fatty acids) or a change in the clarity or color of the solution. Chemical analysis, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), is the most reliable way to detect degradation by identifying the presence of hydrolysis products like free fatty acids and di-/monoglycerides.

Q4: In which solvents is DPMG soluble?

A4: DPMG is soluble in non-polar organic solvents. A known solubility is 1 mg/mL in chloroform (B151607).[2] Generally, triglycerides are soluble in weakly polar and non-polar solvents such as ethers and halogenoalkanes, and have partial solubility in moderately polar solvents like ethanol (B145695) and acetone (B3395972), which can be temperature-dependent.[10][11] They are considered insoluble in highly polar solvents like water.[12]

Troubleshooting Guides

Issue 1: A precipitate has formed in my DPMG solution upon storage.

  • Possible Cause 1: Exceeded Solubility Limit. The concentration of DPMG in your chosen solvent may be too high, especially if the storage temperature is lower than the temperature at which it was dissolved.

    • Solution: Gently warm the solution to see if the precipitate redissolves. If it does, consider either storing the solution at a slightly higher temperature (if stability permits) or diluting it to a concentration that remains stable at the intended storage temperature.

  • Possible Cause 2: Degradation. The precipitate could be free fatty acids (palmitic and myristic acid) that have hydrolyzed from the DPMG and are less soluble in the solvent.

    • Solution: Analyze the precipitate and the supernatant separately by a suitable analytical method like HPLC or TLC to identify their chemical composition. If degradation is confirmed, prepare a fresh solution and ensure storage conditions minimize exposure to water, strong acids, or bases.

Issue 2: I am observing unexpected peaks in my HPLC analysis of a DPMG solution.

  • Possible Cause 1: Solvent Impurities. The solvent itself may contain impurities that are being detected.

    • Solution: Run a blank injection of the solvent to check for purity. Use high-purity, HPLC-grade solvents for your preparations.

  • Possible Cause 2: DPMG Degradation. The extra peaks are likely degradation products such as diglycerides, monoglycerides, or free fatty acids.

    • Solution: Compare the chromatogram to that of a freshly prepared DPMG standard. If new peaks are present in the stored sample, this indicates degradation. Review your storage and handling procedures to minimize exposure to conditions that promote hydrolysis.

Data Presentation

Table 1: Solubility and Stability of this compound

ParameterInformationSource
Chemical Formula C₄₉H₉₄O₆[2]
Molecular Weight 779.3 g/mol [2]
Physical Form Solid[2]
Solubility Chloroform: 1 mg/mL[2]
Generally soluble in non-polar and weakly polar organic solvents.[10]
Partially soluble in moderately polar organic solvents (e.g., ethanol).[10][11]
Solid-State Stability ≥ 4 years at -20°C[2]
Solution Storage Store at -20°C or below under inert gas.[4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for DPMG

This protocol provides a starting point for developing a stability-indicating HPLC method to quantify DPMG and detect its potential degradation products.

  • Objective: To separate DPMG from its potential hydrolysis products (1,2-dipalmitoyl-rac-glycerol, 1,3-dipalmitoyl-glycerol, 1-myristoyl-2-palmitoyl-rac-glycerol, monoglycerides, palmitic acid, and myristic acid).

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC)

    • Reversed-Phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is preferred for lipids. A UV detector at a low wavelength (e.g., 205-215 nm) can also be used.

  • Reagents:

    • Acetonitrile (B52724) (HPLC grade)

    • Acetone (HPLC grade)

    • Dichloromethane or Chloroform (for sample preparation)

    • DPMG reference standard

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase gradient. For example, start with a mixture of acetonitrile and acetone (e.g., 25:75 v/v).[13] The gradient can be adjusted to optimize the separation of DPMG from its more polar degradation products.

    • Standard Preparation: Prepare a stock solution of DPMG in a suitable solvent like chloroform or a mixture of acetone and chloroform (1:1 v/v) at a known concentration (e.g., 1 mg/mL).[13] Prepare a series of dilutions for calibration.

    • Sample Preparation: Dilute the DPMG sample to be tested in the same solvent as the standard to a concentration within the calibration range.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 - 1.5 mL/min[13]

      • Column Temperature: 30-40°C

      • Injection Volume: 10-20 µL[13]

      • Gradient Elution: A gradient program should be developed. For instance, you could start with a higher polarity mobile phase to elute the free fatty acids and mono/diglycerides first, then decrease the polarity to elute the DPMG.

    • Analysis: Inject the standards and samples. Identify the DPMG peak by comparing the retention time with the reference standard. The appearance of earlier eluting peaks in the sample chromatogram may indicate the presence of more polar degradation products. The peak area can be used to quantify the amount of remaining DPMG.

Visualizations

Troubleshooting_DPMG_Precipitation Troubleshooting DPMG Precipitation in Solution start Precipitate observed in DPMG solution check_solubility Was the solution stored at a lower temperature than preparation? start->check_solubility warm_solution Gently warm the solution check_solubility->warm_solution Yes analyze Analyze precipitate and supernatant (e.g., by HPLC or TLC) check_solubility->analyze No dissolves Does the precipitate dissolve? warm_solution->dissolves solubility_issue Conclusion: Solubility issue. Options: 1. Store at a warmer temperature. 2. Use a lower concentration. dissolves->solubility_issue Yes degradation_suspected Suspect degradation. Proceed to chemical analysis. dissolves->degradation_suspected No degradation_suspected->analyze degradation_products Are degradation products (e.g., free fatty acids) identified? analyze->degradation_products degradation_confirmed Conclusion: Degradation confirmed. Prepare fresh solution and re-evaluate storage conditions. degradation_products->degradation_confirmed Yes other_issue Conclusion: Other issue. Consider solvent purity or contamination. degradation_products->other_issue No

Caption: Troubleshooting workflow for DPMG precipitation.

DPMG_Stability_Workflow Experimental Workflow for DPMG Stability Assessment start Prepare DPMG solution in the solvent of interest initial_analysis Timepoint T=0: Analyze initial concentration and purity via HPLC start->initial_analysis storage Store aliquots of the solution under defined conditions (e.g., temperature, light exposure) initial_analysis->storage timepoint_analysis At scheduled timepoints (e.g., 1, 2, 4 weeks) storage->timepoint_analysis withdraw_sample Withdraw an aliquot timepoint_analysis->withdraw_sample hplc_analysis Analyze by HPLC to determine DPMG concentration and detect degradation products withdraw_sample->hplc_analysis data_analysis Plot DPMG concentration vs. time hplc_analysis->data_analysis kinetics Determine degradation rate and shelf-life data_analysis->kinetics end Stability profile established kinetics->end

Caption: Workflow for assessing DPMG stability.

References

Technical Support Center: Purity Assessment of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purity assessment of commercial 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the purity of this compound?

The most common and effective methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Each technique offers unique advantages in identifying and quantifying the target compound and potential impurities.

Q2: What are the expected impurities in commercial batches of this compound?

Commercial this compound may contain several types of impurities arising from the synthesis and purification processes. These can include:

  • Isomers: Such as 1,3-Dipalmitoyl-2-myristoyl-rac-glycerol.

  • Other Triglycerides: Triglycerides with different fatty acid compositions (e.g., tripalmitin, trimyristin, or other mixed-acid triglycerides).

  • Reaction Intermediates and Byproducts: Including mono- and diglycerides (e.g., 1,2-dipalmitoyl-rac-glycerol), and free fatty acids (palmitic and myristic acid).[4]

  • Residual Solvents and Reagents: From the manufacturing process.

Q3: How can I quantify the purity of my this compound sample using HPLC?

Quantification is typically achieved by using a reference standard of known purity and generating a calibration curve. The peak area of your sample is then compared to the calibration curve to determine its concentration and, consequently, its purity. An internal standard can also be used to improve accuracy.

Troubleshooting Guides

HPLC Analysis Issues

Problem: My HPLC chromatogram shows multiple peaks close to the main peak for this compound.

  • Possible Cause 1: Isomeric Impurities. Positional isomers of the triglyceride can have very similar retention times.

    • Solution: Optimize the HPLC method to improve resolution. This can involve adjusting the mobile phase composition, gradient slope, or flow rate. Using a longer column or a column with a different stationary phase may also be beneficial.[1]

  • Possible Cause 2: Other Triglyceride Impurities. The sample may contain other triglycerides with similar chain lengths.

    • Solution: Couple the HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio will help in identifying the different triglyceride species present.[5][6]

Problem: I am observing a broad peak for my main compound.

  • Possible Cause 1: Column Overload. Injecting too concentrated a sample can lead to peak broadening.

    • Solution: Dilute your sample and re-inject.

  • Possible Cause 2: Poor Solubility. The analyte may not be fully dissolved in the mobile phase.

    • Solution: Ensure the sample is completely dissolved in a suitable solvent before injection. Chloroform (B151607) is a common solvent for triglycerides.[7] The mobile phase composition should also be appropriate to maintain solubility during the run.

Mass Spectrometry Analysis Issues

Problem: I am having difficulty identifying the molecular ion of this compound in my mass spectrum.

  • Possible Cause: Triglycerides can undergo fragmentation in the ion source.

    • Solution: Use a soft ionization technique like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[5][8] In APCI, triglycerides often show minimal fragmentation, primarily forming diglyceride ions [M-RCOO]+ and protonated molecular ions [M+1]+.[5] For saturated triglycerides, diglyceride ions may be the most prominent.[5] Using ESI, you will often observe adducts such as [M+NH4]+ or [M+Na]+.

NMR Spectroscopy Issues

Problem: The NMR spectrum of my sample is complex and difficult to interpret.

  • Possible Cause: The presence of multiple similar lipid species.

    • Solution: Utilize 2D NMR techniques like COSY and HMBC to establish connectivity and differentiate between similar structures. For quantitative analysis, ¹³C NMR with a relaxation agent can be used to obtain characteristic signals for individual fatty acids at different positions on the glycerol (B35011) backbone.[2] ¹H-NMR can also be used to determine the relative composition of fatty acid components.[9]

Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase HPLC-CAD

This method is suitable for the separation and quantification of various lipid classes.

  • Instrumentation: HPLC system with a Charged Aerosol Detector (CAD).

  • Column: A C18 reversed-phase column.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v)

  • Gradient Elution: A suitable gradient from a lower to a higher concentration of Mobile Phase B to resolve different lipid classes.

  • Sample Preparation: Dissolve the sample in chloroform or a similar organic solvent to a known concentration (e.g., 1 mg/mL).

  • Injection Volume: 10 µL.

  • Detection: Charged Aerosol Detector (CAD), which offers a consistent response for non-volatile analytes like triglycerides.[10]

Protocol 2: Identification of Impurities by LC-MS/MS

This protocol is designed for the identification and structural characterization of triglycerides.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.[6][11]

  • Ionization Source: ESI or APCI.

  • MS Mode: For quantification, Multiple Reaction Monitoring (MRM) can be used.[11][12] The precursor ion is often the ammonium (B1175870) adduct [M+NH4]+, and product ions correspond to the neutral loss of one of the fatty acid chains.[11][12]

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Data Analysis: Identify the parent compound and impurities based on their mass-to-charge ratios and fragmentation patterns.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄₉H₉₄O₆[7]
Formula Weight 779.3 g/mol [7]
CAS Number 60138-14-9[13]
Appearance Solid[7]
Solubility Chloroform (1 mg/ml)[7]
Storage Temperature -20°C[7]

Table 2: Typical Purity Specifications for Commercial this compound

ParameterSpecificationAnalytical Method
Purity ≥98%[7]HPLC, GC
Identity Conforms to structureNMR, MS
Appearance White to off-white solidVisual

Table 3: Common Mass Fragments for Triglyceride Identification by LC-MS (APCI)

Ion TypeDescriptionExpected m/z for this compound
[M+H]⁺ Protonated Molecular Ion780.7
[M-R(14:0)COO]⁺ Loss of Myristic Acid551.5
[M-R(16:0)COO]⁺ Loss of Palmitic Acid523.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_interpretation Data Interpretation Sample Commercial Sample Dissolution Dissolve in Chloroform Sample->Dissolution HPLC HPLC-CAD Dissolution->HPLC Inject LCMS LC-MS/MS Dissolution->LCMS Inject NMR NMR Spectroscopy Dissolution->NMR Analyze Purity Purity (%) HPLC->Purity ImpurityID Impurity Identification LCMS->ImpurityID Structure Structural Confirmation NMR->Structure

Caption: Experimental Workflow for Purity Assessment.

troubleshooting_hplc Start Multiple Peaks in HPLC Chromatogram Cause1 Isomeric Impurities? Start->Cause1 Cause2 Other Triglycerides? Cause1->Cause2 No Solution1 Optimize HPLC Method: - Adjust Gradient - Change Column Cause1->Solution1 Yes Solution2 Perform LC-MS Analysis Cause2->Solution2 Yes End Problem Resolved Cause2->End No Solution1->End Solution2->End

Caption: Troubleshooting Logic for Multiple HPLC Peaks.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Detection of TG(16:0/16:0/14:0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of specific triglycerides (TGs) are crucial in various fields, including metabolic research, drug development, and food science. This guide provides a comparative overview of three powerful analytical techniques for the analysis of the saturated triglyceride TG(16:0/16:0/14:0): Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: A Quantitative Comparison

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes key quantitative parameters for the analysis of triglycerides similar to TG(16:0/16:0/14:0). Data for tripalmitin (B1682551) (TG 16:0/16:0/16:0) is used as a proxy where specific data for TG(16:0/16:0/14:0) is not available, given their structural similarity.

Performance CharacteristicLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Gas Chromatography-Flame Ionization Detection (GC-FID)Nuclear Magnetic Resonance (NMR) Spectroscopy
Limit of Detection (LOD) 3.3 µg/mL (for total TGs in plasma)0.001 to 0.330 µg/mLHigh concentration needed (mg range)
Limit of Quantitation (LOQ) 11.1 µg/mL (for total TGs in plasma)0.001 to 1.000 µg/mLHigh concentration needed (mg range)
Linearity r² > 0.99 for individual saturated TGsr² from 0.9900 to 0.9980Good for relative quantification
Precision (RSD) <15%<5% (intraday area precision)High, but lower than chromatographic methods
Accuracy High, with use of internal standardsHigh, with use of internal standardsSemi-quantitative without specific calibration
Specificity High, can distinguish isomers with appropriate chromatographyHigh, separates based on carbon number and boiling pointProvides detailed structural information

Experimental Workflows and Signaling Pathways

A general workflow for the analysis of triglycerides from a biological sample involves several key steps, from extraction to data analysis.

Triglyceride Analysis Workflow General Experimental Workflow for Triglyceride Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing cluster_result Result Interpretation Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Sample->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Analysis GC_MS GC-MS Analysis Extraction->GC_MS Analysis NMR NMR Analysis Extraction->NMR Analysis Data_Acquisition Data Acquisition LC_MS->Data_Acquisition GC_MS->Data_Acquisition NMR->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Result TG(16:0/16:0/14:0) Concentration Quantification->Result

Caption: A streamlined workflow for triglyceride analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for the three discussed analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This method offers high sensitivity and specificity for the targeted analysis of TG(16:0/16:0/14:0).

1. Sample Preparation (Protein Precipitation):

  • To 10 µL of plasma or serum, add 190 µL of a 1:1 (v/v) mixture of isopropanol (B130326) and acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated triglyceride).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: Start with 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transition: Monitor the specific precursor-to-product ion transition for TG(16:0/16:0/14:0). The precursor ion will be the ammoniated adduct [M+NH4]+. Product ions will correspond to the neutral loss of one of the fatty acid chains.

3. Data Analysis:

  • Quantify TG(16:0/16:0/14:0) by comparing the peak area of the analyte to that of the internal standard.

Gas Chromatography (GC) Protocol

GC is a robust technique for the analysis of total triglyceride content and can be used for the quantification of individual triglycerides after derivatization.

1. Sample Preparation and Derivatization:

  • Extract total lipids from the sample using a Folch or Bligh-Dyer method.

  • Isolate the triglyceride fraction using solid-phase extraction (SPE).

  • Transesterify the triglycerides to fatty acid methyl esters (FAMEs) by adding a solution of methanolic HCl and heating at 80°C for 2 hours.

  • Alternatively, for intact triglyceride analysis by high-temperature GC, dissolve the extracted lipid residue in hexane.

2. GC-FID Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A high-temperature capillary column suitable for triglyceride analysis (e.g., a short, narrow-bore column with a thin film).

  • Injector: Cool on-column or programmed temperature vaporization (PTV) inlet.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), then ramp to a high temperature (e.g., 350°C) at a rate of 10-20°C/min.

  • Carrier Gas: Helium or hydrogen.

  • Detector Temperature: 360°C.

3. Data Analysis:

  • Identify FAMEs or intact triglycerides based on their retention times compared to known standards.

  • Quantify by comparing the peak areas to an internal standard (e.g., a triglyceride not present in the sample).

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

¹³C NMR spectroscopy can provide detailed structural information, including the position of fatty acids on the glycerol (B35011) backbone, but it is less sensitive than mass spectrometry-based methods.

1. Sample Preparation:

  • Extract and purify the triglyceride fraction from the sample.

  • Dissolve 50-100 mg of the purified triglycerides in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), to a final concentration of about 15 mg/mL to shorten the long relaxation times of carbonyl carbons.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 125 or 150 MHz for ¹³C).

  • Pulse Sequence: A standard single-pulse ¹³C NMR experiment with proton decoupling.

  • Acquisition Parameters:

    • Spectral Width: 200-250 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 5-10 seconds (if no relaxation agent is used, a much longer delay is necessary for quantitative results).

    • Number of Scans: 1024 or more, depending on the sample concentration.

3. Data Analysis:

  • Integrate the signals in the carbonyl region (172-174 ppm) to determine the relative amounts of fatty acids at the sn-1,3 and sn-2 positions.

  • Analyze other regions of the spectrum to identify and quantify the different fatty acid chains present in the triglyceride mixture.

The Untapped Potential of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol as a Metabolic Disease Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – While direct validation remains to be conducted, the triacylglycerol (TAG) 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol, also known as TG(16:0/16:0/14:0), presents a compelling case for investigation as a novel biomarker in metabolic diseases. This guide provides a comparative analysis of its potential against established lipid biomarkers, supported by current experimental data in the field of lipidomics. It is intended for researchers, scientists, and professionals in drug development who are exploring new avenues for diagnosing and monitoring metabolic syndrome, type 2 diabetes (T2DM), and cardiovascular disease (CVD).

Introduction to Lipid Biomarkers

Lipids are increasingly recognized as crucial indicators of health and disease.[1] Beyond total cholesterol and triglycerides, the field of lipidomics allows for the precise measurement of hundreds of individual lipid species, offering a more granular view of metabolic health. Alterations in the composition of specific triacylglycerols, ceramides (B1148491), and phospholipids (B1166683) have been strongly associated with the pathogenesis of metabolic disorders. Saturated and monounsaturated fatty acid-containing lipids, in particular, have been linked to insulin (B600854) resistance and an increased risk of cardiovascular events.[1]

This compound: A Candidate Biomarker

This compound is a triacylglycerol containing two palmitic acid (16:0) molecules and one myristic acid (14:0) molecule. This composition places it within the class of saturated TAGs that have been frequently observed at elevated levels in patients with metabolic diseases. While this specific molecule has not been the primary subject of extensive biomarker validation studies, its constituent fatty acids and its structural class are strongly implicated in metabolic dysregulation.

A prospective observational study on type 2 diabetes patients revealed that a 2-week comprehensive risk management program led to a significant decrease in triglycerides with lower carbon numbers and fewer double bonds. Notably, myristic acid (14:0) showed the most significant decrease as a component of triglycerides after treatment, highlighting the relevance of TAGs containing this fatty acid in the context of diabetes management.[2]

Comparative Analysis with Established Biomarkers

To contextualize the potential of TG(16:0/16:0/14:0), it is essential to compare it with well-validated lipid biomarkers, such as ceramides. Ceramides, particularly Cer(d18:1/16:0) and Cer(d18:1/18:0), have been consistently associated with an increased risk of T2DM and cardiovascular complications.

Biomarker ClassSpecific MoleculeAssociated Disease(s)Performance Metric (Odds Ratio per SD)Key Findings & References
Triacylglycerol (TAG) This compound (TG 16:0/16:0/14:0) Metabolic Syndrome, T2DM, CVD (Potential)Not Yet EstablishedBelongs to a class of saturated TAGs often elevated in metabolic disease. TAGs with myristic acid (14:0) decrease with diabetes risk management.[2] Further validation is required.
Ceramide (Cer) Cer(d18:1/16:0)T2DM, Cardiovascular Disease2.30 (for CAD)Consistently elevated in T2DM and a strong predictor of cardiovascular events.[3][4][5]
Ceramide (Cer) Cer(d18:1/18:0)T2DM, Cardiovascular Disease2.30 (for CAD)Similar to Cer(d18:1/16:0), it is a robust marker for cardiometabolic risk.[3][4][5]
Triacylglycerol (TAG) TG(54:2)Cardiovascular Disease1.83 (Hazard Ratio per SD for CVD)Identified as a strong predictor of future cardiovascular events in the Bruneck study.

Signaling Pathways and Mechanism of Action

The accumulation of saturated fatty acids and their derivatives, like diacylglycerols (DAGs), is a key mechanism in the development of insulin resistance. Saturated fatty acids such as palmitate can lead to an increase in intracellular DAG levels. These DAGs then activate protein kinase C epsilon (PKCε), which in turn impairs insulin signaling by phosphorylating the insulin receptor, thus contributing to hepatic insulin resistance.[6][7]

G Saturated Fatty Acid-Induced Insulin Resistance Pathway cluster_cell Hepatocyte cluster_disease Pathological Outcome SFA Saturated Fatty Acids (e.g., Palmitic Acid) DAG Diacylglycerol (DAG) Accumulation SFA->DAG Increased Synthesis PKC PKCε Activation DAG->PKC Activates InsulinReceptor Insulin Receptor PKC->InsulinReceptor Inhibitory Phosphorylation IRS IRS-2 Signaling InsulinReceptor->IRS Reduced Kinase Activity GlucoseUptake Impaired Glucose Metabolism IRS->GlucoseUptake Inhibition InsulinResistance Hepatic Insulin Resistance GlucoseUptake->InsulinResistance

Saturated fatty acid-induced insulin resistance pathway.

Experimental Protocols

The validation of lipid biomarkers relies on robust and reproducible analytical methods. The standard workflow involves lipid extraction from plasma or serum, followed by analysis using liquid chromatography-mass spectrometry (LC-MS).

1. Lipid Extraction (Folch Method)

This is a widely used method for extracting lipids from biological samples.

  • Sample Preparation: Start with 50 µL of plasma on ice.

  • Solvent Addition: Add 1 mL of a cold chloroform:methanol (2:1, v/v) solution to the plasma.

  • Vortexing: Vortex the mixture thoroughly for 1 minute to ensure a single-phase solution and protein denaturation.

  • Phase Separation: Add 200 µL of 0.9% NaCl solution and vortex again for 30 seconds.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Collection: Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette, avoiding the protein interface.

  • Drying: Dry the collected lipid extract under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1) for LC-MS analysis.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This technique separates the different lipid species and allows for their identification and quantification.

  • Chromatography: A C18 reverse-phase column is typically used for the separation of triacylglycerols.

  • Mobile Phase: A gradient of solvents, such as water/acetonitrile with ammonium (B1175870) formate (B1220265) and isopropanol/acetonitrile, is used to elute the lipids from the column.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for the detection of the lipid species in both positive and negative ion modes.

  • Data Analysis: The resulting data is processed using specialized software to identify and quantify the individual lipid species based on their mass-to-charge ratio and retention time.

G Plasma Plasma Sample Extraction Lipid Extraction (e.g., Folch Method) Plasma->Extraction LC LC Separation (C18 Column) Extraction->LC MS Mass Spectrometry (Q-TOF/Orbitrap) LC->MS Data Data Analysis (Identification & Quantification) MS->Data Biomarker Biomarker Validation Data->Biomarker

General workflow for lipid biomarker validation.

Conclusion and Future Directions

While this compound has not yet been validated as a standalone biomarker, its chemical properties and the growing body of evidence on the role of saturated TAGs in metabolic disease make it a strong candidate for future research. Lipidomic studies have consistently shown that an increase in saturated TAGs is a hallmark of metabolic dysregulation.[1] Further investigation, utilizing the protocols outlined above, is warranted to quantify the levels of TG(16:0/16:0/14:0) in large patient cohorts and to determine its diagnostic and prognostic value in comparison to established and emerging biomarkers. Such studies will be crucial in expanding our arsenal (B13267) of tools for the early detection and management of metabolic diseases.

References

A Comparative Guide to 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol and Synthetic Lipid Standards for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mixed-acid triglyceride, 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol, with commonly used synthetic lipid standards. The information presented herein is intended to assist researchers in selecting the appropriate standards for their analytical and biological studies, with a focus on mass spectrometry-based applications.

Introduction

This compound is a triacylglycerol containing two palmitic acid (16:0) moieties at the sn-1 and sn-2 positions, and one myristic acid (14:0) moiety at the sn-3 position of the glycerol (B35011) backbone. It is a naturally occurring lipid found in sources such as bovine milk fat. In the context of lipidomics and drug development, its unique structure as a mixed-acid triglyceride presents distinct analytical characteristics and potential biological significance compared to simple, single fatty acid-containing synthetic lipid standards.

Synthetic lipid standards are crucial for the accurate identification and quantification of lipids in complex biological samples. These standards, available from suppliers like Avanti Polar Lipids and Sigma-Aldrich, typically consist of triglycerides with uniform fatty acid compositions (e.g., Tripalmitin, Triolein) or defined mixtures of various lipid classes. This guide will compare the physicochemical properties, analytical performance, and potential biological relevance of this compound to these synthetic standards.

Physicochemical Properties

The physical and chemical properties of a triglyceride influence its behavior in analytical systems and its biological function. The table below summarizes the key properties of this compound and two common synthetic triglyceride standards.

PropertyThis compoundTripalmitin (16:0/16:0/16:0)Trimyristin (14:0/14:0/14:0)
Molecular Formula C49H94O6C51H98O6C45H86O6
Molecular Weight 779.27 g/mol 807.3 g/mol 723.2 g/mol
Fatty Acid Composition 2 x Palmitic Acid (16:0), 1 x Myristic Acid (14:0)3 x Palmitic Acid (16:0)3 x Myristic Acid (14:0)
Nature Mixed-acid triglycerideSimple triglycerideSimple triglyceride

Analytical Performance Comparison

The analytical performance of a lipid standard is critical for its utility in quantitative studies. The following sections and table compare the expected performance of this compound with synthetic standards in common analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the analysis of triglycerides. The separation by liquid chromatography is typically based on the hydrophobicity of the molecule, while mass spectrometry provides sensitive and specific detection.

Performance ParameterThis compoundSynthetic Triglyceride Standards (e.g., Tripalmitin)Rationale and Supporting Evidence
Reversed-Phase LC Retention Time IntermediateLonger (for longer total carbons)In reversed-phase chromatography, retention time generally increases with the total number of carbons in the fatty acid chains. This compound has a total of 46 carbons in its acyl chains, while Tripalmitin has 48. Therefore, this compound is expected to have a slightly shorter retention time than Tripalmitin under the same chromatographic conditions.
Mass-to-Charge Ratio (m/z) of [M+NH4]+ 796.7824.8The ammonium (B1175870) adduct is a common ion formed during the electrospray ionization of triglycerides. The m/z is calculated as (Molecular Weight + 18.03).
MS/MS Fragmentation Pattern Neutral loss of palmitic acid (256.2 Da) and myristic acid (228.2 Da)Neutral loss of palmitic acid (256.2 Da)Collision-induced dissociation of triglyceride ammonium adducts typically results in the neutral loss of the constituent fatty acids. For a mixed-acid triglyceride, multiple neutral loss fragments will be observed, providing information about its fatty acid composition.
Ionization Efficiency Potentially different from simple triglyceridesVaries with fatty acid compositionThe ionization efficiency of triglycerides can be influenced by their fatty acid composition, including chain length and degree of unsaturation. While all triglycerides have the same headgroup, differences in the overall molecular structure can affect their desorption and ionization in the mass spectrometer source.[1]
Quantitative Accuracy Can be used as an internal standard for other mixed-acid TGsExcellent for simple TGs, may not fully represent the behavior of mixed-acid TGsFor accurate quantification, the ideal internal standard should have physicochemical properties as close as possible to the analyte. Therefore, this compound would be a more suitable internal standard for other C46 triglycerides than a C48 standard like Tripalmitin.

Experimental Protocols

General Protocol for Triglyceride Analysis by LC-MS/MS

This protocol outlines a general procedure for the analysis of triglycerides in a lipid extract from a biological sample.

1. Sample Preparation (Lipid Extraction)

  • A modified Folch or Bligh-Dyer extraction is commonly used to extract lipids from biological samples.

  • The organic phase containing the lipids is dried under a stream of nitrogen.

  • The dried lipid extract is reconstituted in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1 v/v).

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

    • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the triglycerides.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, targeting the neutral loss of specific fatty acids from the [M+NH4]+ precursor ion.

    • Precursor Ion: The m/z of the ammonium adduct of the target triglyceride.

    • Product Ion: The m/z of the fragment ion resulting from the neutral loss of a fatty acid.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis BiologicalSample Biological Sample LipidExtraction Lipid Extraction (Folch/Bligh-Dyer) BiologicalSample->LipidExtraction OrganicPhase Organic Phase LipidExtraction->OrganicPhase Drying Drying under N2 OrganicPhase->Drying Reconstitution Reconstitution Drying->Reconstitution LC Liquid Chromatography (Reversed-Phase) Reconstitution->LC MS Mass Spectrometry (ESI+, MRM) LC->MS DataAnalysis Data Analysis MS->DataAnalysis

Caption: General workflow for the analysis of triglycerides from biological samples.

Biological Relevance and Signaling Pathways

Triglycerides primarily function as energy storage molecules. However, their breakdown into diacylglycerols (DAGs) can have significant implications for cellular signaling. DAGs are second messengers that can activate a variety of downstream targets, most notably Protein Kinase C (PKC).

The specific fatty acid composition of a triglyceride will determine the species of DAG that are produced upon its hydrolysis by lipases. In the case of this compound, hydrolysis can yield 1,2-dipalmitoyl-glycerol and myristic acid, or 1-palmitoyl-3-myristoyl-glycerol and palmitic acid, or 2-palmitoyl-3-myristoyl-glycerol and palmitic acid. The specific DAG isomers produced can have different signaling properties. Research has shown that the fatty acid composition of DAGs can influence local signaling patterns.[1][2] This suggests that the use of a mixed-acid triglyceride like this compound in cell-based assays could lead to different biological outcomes compared to a simple triglyceride that produces only one type of DAG.

Signaling_Pathway cluster_hydrolysis Triglyceride Hydrolysis cluster_signaling Downstream Signaling TG This compound Lipase Lipase TG->Lipase DAG Diacylglycerol Species (e.g., 1,2-Dipalmitoyl-glycerol) Lipase->DAG FA Free Fatty Acids (Palmitic and Myristic Acid) Lipase->FA PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses (e.g., proliferation, differentiation) PKC->Downstream

Caption: Potential signaling role of this compound via diacylglycerol production.

Conclusion

This compound serves as a valuable standard for researchers studying mixed-acid triglycerides. Its analytical behavior, particularly its retention time and fragmentation pattern in LC-MS/MS, is distinct from that of simple triglyceride standards. While synthetic standards with uniform fatty acid composition are excellent for general quality control and quantification of simple triglycerides, a mixed-acid standard like this compound is more representative for the analysis of complex, naturally occurring triglyceride profiles. Furthermore, its potential to generate a specific pool of diacylglycerol species upon hydrolysis highlights its utility in studies of lipid-mediated signaling pathways. The choice between using this compound and a simpler synthetic standard will ultimately depend on the specific goals of the research, with the former being particularly advantageous for studies requiring a more nuanced understanding of mixed-acid triglyceride behavior and metabolism.

References

A Comparative Guide to the Quantification of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of specific triglycerides like 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is crucial for a wide range of applications, from metabolic studies to the quality control of lipid-based formulations. The selection of an appropriate analytical method is a critical decision that influences the reliability and comparability of experimental data. This guide provides a comprehensive cross-validation of common quantification assays, offering a detailed comparison of their performance, methodologies, and underlying principles.

Performance Comparison of Quantification Assays

The choice of a quantification assay often involves a trade-off between specificity, sensitivity, throughput, and the complexity of the workflow. The following table summarizes the key performance characteristics of three widely used methods for triglyceride analysis: Enzymatic Assays, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The presented data is a synthesis of typical performance values observed for triglyceride analysis.

Parameter Enzymatic Assay GC-MS (as FAMEs) *LC-MS/MS (Intact Molecule)
Analyte Total Triglycerides (Glycerol)Fatty Acid Methyl EstersIntact this compound
Linearity (r²) > 0.99> 0.99[1]> 0.999[2]
Limit of Detection (LOD) ~2 pmolLow femtomol range[1]0.08–0.65 µg/mL[1]
Limit of Quantification (LOQ) ~10 nmolTypically 3x LOD[1]0.24–1.78 µg/mL[1]
Accuracy (% Recovery) 88-116%[2]Generally high94.70–105.81%[1]
Precision (% RSD) < 10%< 10%[1]< 2%[1]
Analysis Time per Sample 5 - 20 minutes[3]15 - 30 minutes[1]11 - 30 minutes[1][4]
Sample Preparation Simple dilutionRequires derivatizationSimple dilution and extraction

*Note: GC-MS analysis of triglycerides typically involves a transesterification step to convert the triglyceride into its constituent fatty acid methyl esters (FAMEs) for analysis.[1]

Experimental Workflows and Signaling Pathways

The analytical workflow for each quantification method varies significantly, impacting sample processing time and the specificity of the results. The following diagrams illustrate the general experimental workflows for Enzymatic, GC-MS, and LC-MS/MS-based quantification of triglycerides.

cluster_enzymatic Enzymatic Assay Workflow enz_start Sample containing Triglycerides enz_step1 Lipase (B570770) Hydrolysis enz_start->enz_step1 enz_step2 Glycerol (B35011) Kinase Reaction enz_step1->enz_step2 enz_step3 Glycerol Phosphate Oxidase Reaction enz_step2->enz_step3 enz_step4 Peroxidase Reaction with Chromogen enz_step3->enz_step4 enz_end Colorimetric/Fluorometric Detection enz_step4->enz_end

Enzymatic assay workflow for triglyceride quantification.

cluster_gcms GC-MS Workflow for Triglyceride Analysis gcms_start Sample containing this compound gcms_step1 Lipid Extraction gcms_start->gcms_step1 gcms_step2 Transesterification (to FAMEs) gcms_step1->gcms_step2 gcms_step3 GC Separation gcms_step2->gcms_step3 gcms_step4 MS Detection gcms_step3->gcms_step4 gcms_end Quantification of Myristic and Palmitic Acid Methyl Esters gcms_step4->gcms_end

GC-MS workflow for triglyceride fatty acid profiling.

cluster_lcms LC-MS/MS Workflow for Intact Triglyceride Analysis lcms_start Sample containing this compound lcms_step1 Protein Precipitation & Lipid Extraction lcms_start->lcms_step1 lcms_step2 LC Separation lcms_step1->lcms_step2 lcms_step3 MS/MS Detection (MRM) lcms_step2->lcms_step3 lcms_end Quantification of Intact Triglyceride lcms_step3->lcms_end

LC-MS/MS workflow for intact triglyceride quantification.

Detailed Experimental Protocols

Reproducibility and accuracy are contingent on meticulous adherence to experimental protocols. The following sections provide detailed methodologies for each of the discussed quantification assays.

Enzymatic Triglyceride Quantification Protocol

This method relies on the enzymatic hydrolysis of triglycerides to glycerol, which is then quantified through a series of coupled enzymatic reactions leading to a colorimetric or fluorometric signal.[5][6]

  • Sample Preparation: Serum or plasma samples can often be used directly or with minimal dilution in the assay buffer. For tissues, homogenization and solubilization in a buffer containing a detergent like NP-40 are necessary to extract the triglycerides.

  • Lipase Hydrolysis: The sample is incubated with lipase to catalyze the hydrolysis of triglycerides into glycerol and free fatty acids.[5]

  • Glycerol Quantification:

    • Glycerol is phosphorylated by glycerol kinase to glycerol-3-phosphate.[6]

    • Glycerol-3-phosphate is then oxidized by glycerol-3-phosphate oxidase, producing hydrogen peroxide (H₂O₂).[6]

    • In the presence of peroxidase, the H₂O₂ reacts with a chromogenic substrate (e.g., 4-aminoantipyrone and N-ethyl-N-(3-sulfopropyl)m-anisidine) to produce a colored product.[5]

  • Detection: The absorbance of the colored product is measured spectrophotometrically (e.g., at 540 nm), or the fluorescence of a fluorescent product is measured.[5] The concentration of triglycerides in the sample is determined by comparing the signal to a standard curve prepared with known concentrations of a triglyceride standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fatty Acid Analysis

GC-MS is a powerful technique for the detailed analysis of the fatty acid composition of triglycerides. This method requires a derivatization step to convert the non-volatile triglycerides into volatile fatty acid methyl esters (FAMEs).[7]

  • Lipid Extraction: Total lipids are extracted from the sample using a solvent mixture, such as chloroform:methanol (2:1, v/v).

  • Transesterification: The extracted triglycerides are converted to FAMEs by incubation with a reagent such as methanolic HCl or BF₃-methanol.

  • GC Separation: The FAMEs are separated on a capillary GC column (e.g., a polar column like a DB-23 or a nonpolar column like a DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to elute the FAMEs based on their boiling points.

  • MS Detection: The separated FAMEs are ionized (typically by electron ionization) and detected by a mass spectrometer. The mass spectrometer can be operated in full scan mode to identify the FAMEs based on their mass spectra or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Quantification: The concentration of each fatty acid is determined by comparing the peak area of its corresponding FAME to the peak area of an internal standard and using a calibration curve generated from FAME standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Intact Triglyceride Analysis

LC-MS/MS allows for the direct quantification of the intact this compound molecule, providing high specificity and sensitivity.[4]

  • Sample Preparation: For plasma or serum samples, a simple protein precipitation with a solvent like isopropanol (B130326) or acetonitrile (B52724) is often sufficient. The supernatant containing the lipids is then diluted for injection.

  • LC Separation: The intact triglyceride is separated from other lipid species using reverse-phase liquid chromatography. A C18 or C30 column is commonly used with a mobile phase gradient of solvents such as acetonitrile, isopropanol, and water containing additives like ammonium (B1175870) formate (B1220265) to promote ionization.[8]

  • MS/MS Detection:

    • The eluting triglyceride is ionized using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

    • The specific precursor ion for this compound is selected in the first quadrupole.

    • The precursor ion is fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This is known as Multiple Reaction Monitoring (MRM) and provides high specificity.[4]

  • Quantification: The concentration of this compound is determined by comparing the peak area of its MRM transition to that of a suitable internal standard (e.g., a deuterated or ¹³C-labeled triglyceride) and using a calibration curve.

References

A Comparative Guide to the Biological Activity of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted biological activities of 1,2-dipalmitoyl-3-myristoyl-rac-glycerol (B40673) and its structural isomers, 1,3-dipalmitoyl-2-myristoyl-rac-glycerol and 1,2-myristoyl-3-palmitoyl-rac-glycerol. Due to a lack of direct comparative experimental studies on these specific triglyceride isomers, this guide synthesizes information from the broader understanding of triglyceride metabolism, structure-activity relationships of related lipid molecules, and established biochemical principles. The comparisons drawn are therefore predictive and intended to guide future research.

Introduction

Structured triglycerides, which are triacylglycerols with specific fatty acids at defined positions on the glycerol (B35011) backbone, are of increasing interest in nutrition and pharmacology. The positional distribution of fatty acids within a triglyceride molecule can significantly influence its physical properties, enzymatic hydrolysis, and subsequent metabolic fate and biological activity. This guide focuses on comparing this compound with its key isomers to highlight potential differences in their biological impact.

Predicted Comparative Biological Activities

The initial step in the biological action of dietary triglycerides is their hydrolysis by lipases in the gastrointestinal tract. Pancreatic lipase (B570770), a key enzyme in this process, preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions of the triglyceride, generating two free fatty acids and a 2-monoacylglycerol (2-MAG). The specific fatty acid at the sn-2 position is therefore more likely to be absorbed as a monoglyceride. This differential hydrolysis and absorption is the primary basis for the predicted differences in the biological activities of these isomers.

Following absorption, the fatty acids and monoglycerides (B3428702) are re-esterified into triglycerides within enterocytes and packaged into chylomicrons for transport in the lymph and blood. Once in circulation, lipoprotein lipase (LPL) on the surface of endothelial cells hydrolyzes the triglycerides in chylomicrons, releasing fatty acids for uptake by peripheral tissues like adipose and muscle. The diacylglycerol (DAG) intermediates formed during this process can act as signaling molecules, notably in the activation of Protein Kinase C (PKC).

The following table summarizes the predicted differences in the metabolism and signaling effects of this compound and its isomers.

FeatureThis compound1,3-Dipalmitoyl-2-myristoyl-rac-glycerol1,2-Myristoyl-3-palmitoyl-rac-glycerol
Primary Lipase Hydrolysis Products Myristic acid (from sn-3), Palmitic acid (from sn-1), 2-Palmitoyl-glycerolPalmitic acid (from sn-1 and sn-3), 2-Myristoyl-glycerolPalmitic acid (from sn-3), Myristic acid (from sn-1), 2-Myristoyl-glycerol
Predicted Absorbed 2-Monoacylglycerol 2-Palmitoyl-glycerol2-Myristoyl-glycerol2-Myristoyl-glycerol
Predicted Predominant Free Fatty Acids Absorbed Palmitic acid, Myristic acidPalmitic acidPalmitic acid, Myristic acid
Potential for 1,2-Diacylglycerol Formation (Signaling) Formation of 1,2-dipalmitoyl-glycerol upon hydrolysis of myristic acid.Formation of 1(3)-palmitoyl-2-myristoyl-glycerol upon hydrolysis of one palmitic acid.Formation of 1,2-dimyristoyl-glycerol upon hydrolysis of palmitic acid.
Predicted Impact on Protein Kinase C (PKC) Activation The 1,2-dipalmitoyl-glycerol intermediate is a potential PKC activator.The 1(3)-palmitoyl-2-myristoyl-glycerol intermediate is a potential PKC activator.The 1,2-dimyristoyl-glycerol intermediate is a potential PKC activator. The specific stereochemistry of the DAG is crucial for PKC activation.

Signaling Pathways

The hydrolysis of triglycerides by lipoprotein lipase can transiently generate diacylglycerol (DAG) species that can activate various isoforms of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation. The activation of PKC is highly dependent on the stereochemistry of the DAG molecule. 1,2-diacylglycerols are potent activators of conventional and novel PKC isoforms, while 1,3-diacylglycerols are generally considered to be inactive.[1] Therefore, the nature of the diacylglycerol intermediates produced from the hydrolysis of these triglyceride isomers is predicted to have a significant impact on their cell signaling properties.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Triglyceride Triglyceride Diacylglycerol Diacylglycerol Triglyceride->Diacylglycerol Lipoprotein Lipase PKC_activation Protein Kinase C (PKC) Activation Diacylglycerol->PKC_activation activates Downstream_Signaling Downstream Cellular Responses PKC_activation->Downstream_Signaling phosphorylates

Figure 1: Generalized signaling pathway for triglyceride-mediated PKC activation.

Experimental Protocols

While direct comparative studies are lacking, the following are detailed methodologies for key experiments that could be employed to investigate and compare the biological activities of this compound and its isomers.

In Vitro Lipase Hydrolysis Assay

This assay is designed to determine the rate and positional specificity of hydrolysis of the triglyceride isomers by pancreatic lipase or lipoprotein lipase.

Materials:

  • This compound and its isomers

  • Porcine pancreatic lipase or purified lipoprotein lipase

  • Tris-HCl buffer (pH 8.0)

  • Bile salts (e.g., sodium taurocholate)

  • Bovine serum albumin (fatty acid-free)

  • Calcium chloride (CaCl2)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)

  • Iodine vapor or other visualization agent

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution of each triglyceride isomer in a suitable organic solvent (e.g., chloroform).

  • Emulsify the triglyceride substrate in the Tris-HCl buffer containing bile salts and albumin by sonication.

  • Initiate the reaction by adding the lipase enzyme to the emulsified substrate. Incubate at 37°C with constant stirring.

  • At various time points, stop the reaction by adding a solution to denature the enzyme (e.g., ethanol (B145695) or a low pH buffer).

  • Extract the lipids from the reaction mixture using a solvent system like chloroform:methanol (2:1 v/v).

  • Separate the hydrolysis products (triglycerides, diglycerides, monoglycerides, and free fatty acids) by TLC.

  • Visualize the separated lipids and quantify them using densitometry or by scraping the spots and analyzing the fatty acid composition by GC-MS after transmethylation.

Cell-Based Protein Kinase C (PKC) Activation Assay

This assay measures the ability of the triglyceride isomers (or their hydrolysis products) to activate PKC in a cellular context.

Materials:

  • A suitable cell line (e.g., HEK293, NIH3T3)

  • Cell culture medium and supplements

  • This compound and its isomers (solubilized with a suitable carrier like BSA)

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • Cell lysis buffer

  • Antibodies specific for total and phosphorylated forms of a PKC substrate (e.g., MARCKS)

  • Western blotting reagents and equipment

Procedure:

  • Culture the cells to a suitable confluency in multi-well plates.

  • Treat the cells with varying concentrations of the triglyceride isomers or their pre-hydrolyzed products for a defined period. Include a positive control (PMA) and a vehicle control.

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Analyze the phosphorylation status of a known PKC substrate (e.g., MARCKS) by Western blotting using phospho-specific antibodies.

  • Quantify the band intensities to determine the extent of PKC activation relative to the controls.

Experimental_Workflow cluster_hydrolysis In Vitro Hydrolysis cluster_cell_culture Cell-Based Assay Triglyceride_Isomers Triglyceride Isomers Lipase_Treatment Lipase Treatment Triglyceride_Isomers->Lipase_Treatment Hydrolysis_Products Hydrolysis Products (DAG, MAG, FFA) Lipase_Treatment->Hydrolysis_Products Treatment Treat Cells with Isomers or Products Hydrolysis_Products->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Western_Blot Western Blot for Phospho-PKC Substrate Cell_Lysis->Western_Blot

Figure 2: Experimental workflow for comparing the biological activity of triglyceride isomers.

Conclusion

While direct experimental comparisons of this compound and its isomers are currently unavailable in the scientific literature, this guide provides a framework for understanding their potential differences in biological activity. The key determinant of their distinct effects is predicted to be the positional arrangement of the palmitic and myristic acid residues on the glycerol backbone, which influences their metabolism by lipases and the nature of the resulting signaling molecules. The provided experimental protocols offer a roadmap for researchers to empirically test these predictions and further elucidate the structure-function relationships of these specific structured triglycerides. Such research is crucial for the rational design of lipids with tailored nutritional and therapeutic properties.

References

A Researcher's Guide to Isotopic Labeling of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of isotopically labeled 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol (TG(16:0/16:0/14:0)) as a tracer in metabolic research. While direct experimental data on this specific triglyceride tracer is limited in publicly available literature, this document extrapolates from established principles of lipid tracer methodology to offer a robust comparison with alternative approaches. By understanding the fundamentals of tracer kinetics, synthesis, and analysis, researchers can effectively design and interpret studies aimed at elucidating the complex pathways of lipid metabolism.

Introduction to Isotopic Tracers in Lipid Metabolism

Stable isotope labeling is a powerful technique for studying the dynamics of lipid metabolism in vivo.[1][2][3] Unlike traditional methods that provide static snapshots of lipid concentrations, isotopic tracers allow for the quantification of metabolic fluxes, such as synthesis, transport, and catabolism of specific lipid species.[2][4] Commonly used stable isotopes in lipid research include carbon-13 (¹³C) and deuterium (B1214612) (²H).[5][6] These non-radioactive isotopes can be incorporated into lipid molecules, and their fate can be traced using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2][7]

The choice of tracer is critical and depends on the specific metabolic pathway under investigation.[3] While labeled free fatty acids (e.g., [¹³C]palmitate) and glycerol (B35011) (e.g., [²H₅]glycerol) are frequently used to study fatty acid uptake, oxidation, and triglyceride turnover, the use of a pre-formed, isotopically labeled mixed-acid triglyceride like TG(16:0/16:0/14:0) offers the potential to trace the metabolism of a complex lipid molecule as a whole.[3][7]

Comparison of Tracer Alternatives

The selection of an appropriate tracer is a critical step in designing a metabolic study. Below is a comparison of isotopically labeled TG(16:0/16:0/14:0) with other commonly used lipid tracers.

Tracer TypeAdvantagesDisadvantagesKey Applications
Isotopically Labeled this compound ([¹³C] or [²H]-TG(16:0/16:0/14:0)) - Directly traces the metabolic fate of a specific mixed-acid triglyceride. - Allows for the study of lipoprotein assembly, transport, and tissue-specific uptake of the intact triglyceride. - Can provide insights into the differential metabolism of its constituent fatty acids (palmitic and myristic acid).- Synthesis of the labeled compound can be complex and costly. - Limited commercial availability of the isotopically labeled form. - Potential for in vivo hydrolysis and re-esterification, complicating data interpretation.- Studying the digestion, absorption, and lymphatic transport of dietary fats. - Investigating the assembly and secretion of triglyceride-rich lipoproteins (TRLs) from the liver and intestine. - Determining the tissue-specific clearance and uptake of circulating triglycerides.
Isotopically Labeled Free Fatty Acids (e.g., [¹³C]Palmitate, [²H]Oleate) - Commercially available in various labeled forms. - Relatively straightforward to administer and analyze. - Widely used and well-validated for measuring fatty acid flux, oxidation, and incorporation into complex lipids.[4][7]- Does not directly trace the metabolism of a pre-formed triglyceride. - The labeled fatty acid enters the general free fatty acid pool, leading to dilution and potential recycling, which can complicate the interpretation of triglyceride kinetics.[3]- Measuring whole-body and tissue-specific fatty acid uptake and oxidation. - Quantifying de novo lipogenesis. - Assessing the rate of fatty acid incorporation into triglycerides and other lipids.[4]
Isotopically Labeled Glycerol (e.g., [²H₅]Glycerol, [¹³C₃]Glycerol) - Excellent tracer for measuring whole-body lipolysis (triglyceride breakdown). - Can be used to estimate triglyceride turnover. - Commercially available and relatively inexpensive.[5]- Does not provide information on the fate of the fatty acid components of triglycerides. - Glycerol can be a substrate for gluconeogenesis, which may influence its tracer kinetics.- Quantifying the rate of appearance of glycerol from lipolysis. - Estimating the rate of triglyceride-glycerol turnover in various lipoprotein fractions.[3]

Experimental Protocols

Synthesis of Isotopically Labeled this compound

The synthesis of a mixed-acid triglyceride with isotopic labels requires a multi-step chemical process. A general strategy involves the sequential esterification of a glycerol backbone with the desired fatty acids, where one or more of the fatty acids or the glycerol itself is isotopically labeled.

A potential synthetic route, adapted from the synthesis of other mixed diacid triglycerides, is as follows:[]

  • Preparation of Labeled Fatty Acyl Chlorides: Convert isotopically labeled palmitic acid (e.g., [U-¹³C₁₆]palmitic acid) and myristic acid (e.g., unlabeled or labeled) into their corresponding acyl chlorides using a reagent like oxalyl chloride.

  • Synthesis of 1,2-Dipalmitoyl-rac-glycerol (B53016): React two equivalents of the labeled palmitoyl (B13399708) chloride with one equivalent of a suitable glycerol derivative (e.g., 3-trityl-rac-glycerol) to form 1,2-dipalmitoyl-3-trityl-rac-glycerol. Subsequent deprotection of the trityl group yields 1,2-dipalmitoyl-rac-glycerol.

  • Esterification with Myristoyl Chloride: React the 1,2-dipalmitoyl-rac-glycerol with the myristoyl chloride (labeled or unlabeled) in the presence of a base (e.g., pyridine) to form the final product, this compound.

  • Purification: The final product must be purified to a high degree using techniques such as column chromatography and recrystallization to remove any unreacted starting materials or byproducts.

In Vivo Tracer Administration and Sample Collection

The administration route for the triglyceride tracer depends on the research question. For studies on dietary fat absorption, the labeled triglyceride is typically administered orally as part of a lipid emulsion. For investigating the metabolism of circulating triglycerides, it can be incorporated into lipoprotein-like particles and administered intravenously.[7]

A general protocol for an in vivo tracer study in a mouse model is as follows:[7]

  • Animal Preparation: House animals in a controlled environment and fast them overnight to ensure a post-absorptive state.

  • Tracer Administration: Administer the isotopically labeled TG(16:0/16:0/14:0), mixed with a suitable carrier like corn oil, via oral gavage.

  • Blood Sampling: Collect serial blood samples at various time points (e.g., 0, 30, 60, 120, 240 minutes) post-administration from the tail vein or another appropriate site.

  • Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, adipose tissue, muscle, heart) for analysis of tracer incorporation.

  • Sample Processing: Separate plasma from blood samples and store all samples at -80°C until analysis.

Mass Spectrometric Analysis

The analysis of isotopically labeled triglycerides and their metabolic products is typically performed using liquid chromatography-mass spectrometry (LC-MS).

  • Lipid Extraction: Extract total lipids from plasma and tissue homogenates using a standard method, such as the Bligh and Dyer or Folch extraction.

  • Sample Preparation: The lipid extract may require derivatization, for example, to fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis of the fatty acid composition, or it can be analyzed directly by LC-MS.

  • LC-MS Analysis: Separate the different lipid classes using a suitable liquid chromatography method. The eluent is then introduced into the mass spectrometer.

  • Mass Spectrometry: Use a high-resolution mass spectrometer to detect and quantify the unlabeled (tracee) and labeled (tracer) forms of TG(16:0/16:0/14:0) and its metabolic products. The isotopic enrichment is calculated from the ratio of the tracer to tracee.

Visualizing Metabolic Pathways and Workflows

Triglyceride Metabolism Signaling Pathway

Triglyceride_Metabolism Dietary_TG Dietary Triglycerides (e.g., Labeled TG(16:0/16:0/14:0)) Intestine Intestine Dietary_TG->Intestine Digestion & Absorption Chylomicrons Chylomicrons (Containing Labeled TG) Intestine->Chylomicrons Assembly & Secretion Lipoprotein_Lipase Lipoprotein Lipase (LPL) Chylomicrons->Lipoprotein_Lipase Hydrolysis Liver Liver Chylomicrons->Liver Remnant Uptake FFA Free Fatty Acids (Labeled) Lipoprotein_Lipase->FFA Release Glycerol Glycerol (Labeled) Lipoprotein_Lipase->Glycerol Release Adipose_Tissue Adipose Tissue Muscle Muscle VLDL VLDL (Containing Labeled TG) Liver->VLDL Assembly & Secretion VLDL->Lipoprotein_Lipase Hydrolysis FFA->Adipose_Tissue Storage FFA->Muscle Oxidation

Caption: Simplified pathway of dietary triglyceride metabolism.

Experimental Workflow for a Tracer Study

Experimental_Workflow Synthesis Synthesis of Isotopically Labeled TG(16:0/16:0/14:0) Administration Oral or IV Administration to Animal Model Synthesis->Administration Sampling Serial Blood & Tissue Sampling Administration->Sampling Extraction Lipid Extraction Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Analysis Data Analysis & Kinetic Modeling Analysis->Data_Analysis

Caption: General workflow for an in vivo triglyceride tracer study.

Conclusion

The use of isotopically labeled this compound as a tracer holds significant potential for advancing our understanding of the metabolism of specific mixed-acid triglycerides. While direct comparative data for this particular tracer is not yet widely available, the principles and protocols outlined in this guide, derived from extensive research with other lipid tracers, provide a solid foundation for its application. By carefully considering the choice of tracer, employing robust experimental designs, and utilizing sensitive analytical techniques, researchers can gain valuable insights into the intricate dynamics of lipid metabolism in health and disease.

References

Comparative Analysis of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol and Other Triacylglycerols Across Different Tissues

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of triacylglycerol (TAG) distribution in different tissues, with a focus on 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol (TG 16:0/16:0/14:0). While specific quantitative data for TG (16:0/16:0/14:0) across various tissues is limited in currently available literature, this document offers a broader comparative context of TAG profiles in key metabolic tissues: the liver, adipose tissue, muscle, and brain. The methodologies provided herein will equip researchers to perform such specific quantitative analyses.

Introduction to this compound

This compound is a triacylglycerol with the chemical formula C49H94O6. It is comprised of a glycerol (B35011) backbone esterified with two palmitic acid (16:0) molecules at the sn-1 and sn-2 positions, and one myristic acid (14:0) molecule at the sn-3 position. While its specific biological roles are not extensively characterized, it has been identified as a component of bovine milk fat. The study of specific TAG molecules is crucial for understanding lipid metabolism and its dysregulation in various diseases.

Comparative Triacylglycerol Profiles in Different Tissues

The composition of triacylglycerols varies significantly between different tissues, reflecting their distinct metabolic functions.

  • Adipose Tissue: As the primary site for energy storage, adipose tissue has the highest concentration of TAGs. The TAG profile in adipose tissue is diverse and largely reflects dietary intake and de novo lipogenesis. Generally, it is rich in TAGs containing oleic (18:1), palmitic (16:0), and linoleic (18:2) acids.

  • Liver: The liver is a central hub for lipid metabolism, including the synthesis, storage, and secretion of TAGs in the form of very-low-density lipoproteins (VLDL). Hepatic TAG composition is dynamic and influenced by diet and metabolic state. In conditions like non-alcoholic fatty liver disease (NAFLD), there is a significant accumulation of TAGs, often enriched with saturated and monounsaturated fatty acids.

  • Muscle: Skeletal and cardiac muscles utilize fatty acids derived from TAGs as a major energy source. Intramyocellular lipid droplets store TAGs, and their turnover is critical for muscle function. The TAG profile in muscle is generally reflective of the fatty acids taken up from circulation.

  • Brain: The brain has a unique and highly stable lipid composition. While TAGs are present in much lower concentrations compared to other tissues, they play roles in local energy metabolism and signaling. The fatty acid composition of brain TAGs is distinct, with a higher proportion of specific polyunsaturated fatty acids (PUFAs).

Representative Triacylglycerol Composition in Various Mouse Tissues

The following table provides a general overview of the relative abundance of different TAG classes in key tissues, based on typical findings in lipidomic studies. It is important to note that these are representative profiles and can vary based on species, diet, and disease state.

TissueMajor Triacylglycerol Species (by fatty acid composition)General Observations
Adipose Tissue Predominantly TAGs with C16 and C18 fatty acids (e.g., palmitic, oleic, linoleic acids).High diversity of TAG species, reflecting both dietary intake and de novo synthesis. The overall TAG concentration is the highest among all tissues.
Liver A mix of saturated and monounsaturated fatty acid-containing TAGs.TAG profile is highly dynamic and reflects the balance between fatty acid uptake, de novo lipogenesis, and VLDL secretion. Pathological conditions can drastically alter the composition.
Muscle Reflects circulating fatty acids, often rich in oleate (B1233923) and palmitate.Lower concentration of TAGs compared to adipose tissue and liver, stored in intramyocellular lipid droplets for local energy use.
Brain Contains a unique profile with specific PUFAs.Very low concentration of TAGs compared to other tissues. The lipid profile is generally stable and less influenced by dietary changes.

Experimental Protocols

Accurate quantification and comparison of specific triacylglycerols like this compound require robust experimental protocols for lipid extraction and analysis.

Lipid Extraction from Tissues

A standard and widely used method for total lipid extraction from tissues is a modification of the Folch or Bligh and Dyer methods.

Materials:

  • Tissue sample (e.g., liver, adipose, muscle, brain)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or 0.88% KCl)

  • Homogenizer (e.g., Potter-Elvehjem or bead beater)

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

Protocol:

  • Weigh approximately 50-100 mg of frozen tissue and record the exact weight.

  • Add the tissue to a glass homogenizing tube.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tissue.

  • Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.

  • Transfer the homogenate to a glass centrifuge tube.

  • Add 0.5 mL of 0.9% NaCl solution to the tube to induce phase separation.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., chloroform:methanol 1:1, v/v) for subsequent analysis.

Triacylglycerol Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the identification and quantification of individual triacylglycerol species.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 or C30 column

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Typical LC-MS/MS Parameters:

  • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B is used to elute the TAGs based on their hydrophobicity.

  • Ionization Mode: Positive ion mode is typically used for TAG analysis, detecting them as ammonium adducts [M+NH4]+.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification on a triple quadrupole instrument. This involves selecting the precursor ion (the [M+NH4]+ adduct of the specific TAG) and monitoring for a specific product ion generated by collision-induced dissociation (CID). The product ions often correspond to the neutral loss of one of the fatty acyl chains. For Q-TOF instruments, full scan and data-dependent MS/MS can be used for identification and relative quantification.

Quantification:

Absolute quantification of this compound can be achieved by using a stable isotope-labeled internal standard with a similar structure and concentration curve of the pure standard.

Visualizing Metabolic Pathways and Workflows

Diagrams created using Graphviz can effectively illustrate complex biological pathways and experimental procedures.

Triacylglycerol_Metabolism Glycerol_3_Phosphate Glycerol-3-Phosphate Lysophosphatidic_Acid Lysophosphatidic Acid Glycerol_3_Phosphate->Lysophosphatidic_Acid Fatty_Acyl_CoA_1 Fatty Acyl-CoA (e.g., Palmitoyl-CoA) Fatty_Acyl_CoA_1->Lysophosphatidic_Acid Phosphatidic_Acid Phosphatidic Acid Lysophosphatidic_Acid->Phosphatidic_Acid Fatty_Acyl_CoA_2 Fatty Acyl-CoA (e.g., Palmitoyl-CoA) Fatty_Acyl_CoA_2->Phosphatidic_Acid Diacylglycerol Diacylglycerol (DAG) Phosphatidic_Acid->Diacylglycerol PAP Triacylglycerol 1,2-Dipalmitoyl-3-myristoyl-glycerol (TG 16:0/16:0/14:0) Diacylglycerol->Triacylglycerol DGAT Fatty_Acyl_CoA_3 Fatty Acyl-CoA (e.g., Myristoyl-CoA) Fatty_Acyl_CoA_3->Triacylglycerol Storage Lipid Droplet Storage Triacylglycerol->Storage

Caption: Biosynthesis pathway of this compound.

Experimental_Workflow Tissue_Collection Tissue Collection (Liver, Adipose, Muscle, Brain) Lipid_Extraction Lipid Extraction (Folch/Bligh & Dyer) Tissue_Collection->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis (Reversed-Phase C18) Lipid_Extraction->LC_MS_Analysis Data_Acquisition Data Acquisition (MRM for Quantification) LC_MS_Analysis->Data_Acquisition Data_Analysis Data Analysis (Quantification & Comparison) Data_Acquisition->Data_Analysis

Caption: Experimental workflow for comparative TAG analysis.

Conclusion

While a direct quantitative comparison of this compound across different tissues is currently challenging due to a lack of specific data in the literature, this guide provides a framework for such an investigation. By understanding the general triacylglycerol profiles of key metabolic tissues and employing the detailed experimental protocols outlined, researchers can undertake targeted lipidomic studies to elucidate the distribution and potential roles of specific TAG species like TG (16:0/16:0/14:0). Further research in this area will be invaluable for advancing our understanding of lipid metabolism in health and disease.

Quantitative Comparison of TG(16:0/16:0/14:0) in Healthy vs. Diseased States

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

The triglyceride TG(16:0/16:0/14:0), a saturated triacylglycerol, has garnered increasing interest in the field of lipidomics as a potential biomarker for various metabolic and proliferative diseases. Its endogenous levels can reflect alterations in key metabolic pathways, particularly de novo lipogenesis (DNL). This guide provides a comparative overview of the quantitative changes of TG(16:0/16:0/14:0) observed in different disease states compared to healthy controls, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following table summarizes the quantitative findings for TG(16:0/16:0/14:0) or its isomer TG(46:0) in various disease states compared to healthy controls. It is important to note that TG(46:0) represents the total of all triglyceride isomers with 46 carbon atoms and 0 double bonds in their acyl chains, including TG(16:0/16:0/14:0).

Disease StateTissue/BiofluidComparison GroupFold Changep-valueReference
Metabolic Dysfunction-Associated Steatohepatitis (MASH) Liver BiopsyHealthy Controls1.960.043[1]
Non-Alcoholic Fatty Liver (NAFL) Liver BiopsyHealthy Controls1.2Not Significant[1]
Metabolic Dysfunction-Associated Steatohepatitis (MASH) Liver BiopsyNon-Alcoholic Fatty Liver (NAFL)1.68Not Significant[1]
Non-Alcoholic Fatty Liver Disease (NAFLD) (Murine Model) LiverHealthy Controls17.8 (log2FC = 4.14)<0.001[2]

Key Observations

The available data, primarily from studies on non-alcoholic fatty liver disease (NAFLD) and its more severe form, metabolic dysfunction-associated steatohepatitis (MASH), consistently indicate an upregulation of TG(46:0) in diseased states.

  • In human liver tissue , individuals with MASH show a significant near two-fold increase in TG(46:0) levels compared to healthy controls[1]. While patients with NAFL also exhibit an increase, it is less pronounced and not statistically significant in the cited study[1].

  • A study on a murine model of NAFLD reported a dramatic increase in hepatic TG(46:0), with a log2 fold change of 4.14, highlighting a substantial upregulation in this disease model[2].

These findings suggest a strong association between the accumulation of saturated triglycerides like TG(16:0/16:0/14:0) and the pathogenesis of NAFLD and MASH. This is likely linked to an increase in de novo lipogenesis, the metabolic pathway that synthesizes fatty acids from non-fat precursors, which is known to be elevated in these conditions.

Signaling Pathway: De Novo Lipogenesis and Triglyceride Synthesis

The synthesis of TG(16:0/16:0/14:0) is intrinsically linked to the de novo lipogenesis (DNL) pathway, which is primarily regulated by the transcription factor Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). The following diagram illustrates the key steps in this pathway.

DNL_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Glucose Glucose Citrate_cyto Citrate Glucose->Citrate_cyto Glycolysis AcetylCoA Acetyl-CoA Citrate_cyto->AcetylCoA ACLY MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC Palmitate Palmitate (16:0) MalonylCoA->Palmitate FASN Myristate Myristate (14:0) Palmitate->Myristate Elongation/Shortening (simplified) Glycerol3P Glycerol-3-P LPA Lysophosphatidic Acid Glycerol3P->LPA GPAT DAG Diacylglycerol LPA->DAG AGPAT TG TG(16:0/16:0/14:0) DAG->TG DGAT SREBP1c_n Nuclear SREBP-1c ACLY ACLY SREBP1c_n->ACLY Upregulates ACC ACC SREBP1c_n->ACC Upregulates FASN FASN SREBP1c_n->FASN Upregulates Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor PI3K_Akt PI3K/Akt Pathway InsulinReceptor->PI3K_Akt SREBP1c_p Precursor SREBP-1c (ER Membrane) PI3K_Akt->SREBP1c_p Promotes Cleavage SREBP1c_p->SREBP1c_n Proteolytic Cleavage

Caption: The de novo lipogenesis pathway leading to the synthesis of triglycerides.

Experimental Workflow for Triglyceride Quantification

The quantification of specific triglycerides such as TG(16:0/16:0/14:0) from biological samples typically involves lipid extraction followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma/Serum/Tissue Homogenate Extraction Lipid Extraction (e.g., Folch or MTBE method) Plasma->Extraction Drydown Dry Down Under Nitrogen Extraction->Drydown Reconstitution Reconstitute in Injection Solvent Drydown->Reconstitution LC Liquid Chromatography (LC) (Reversed-Phase Separation) Reconstitution->LC MS Tandem Mass Spectrometry (MS/MS) (e.g., Q-TOF or Triple Quadrupole) LC->MS PeakPicking Peak Picking & Integration MS->PeakPicking Identification Lipid Identification (based on m/z and fragmentation) PeakPicking->Identification Quantification Quantification (relative to internal standards) Identification->Quantification Stats Statistical Analysis Quantification->Stats

Caption: A typical experimental workflow for the quantification of triglycerides.

Experimental Protocols

Lipid Extraction from Plasma/Serum (Folch Method)
  • Sample Preparation: To 20 µL of plasma or serum, add 80 µL of 0.9% NaCl.

  • Extraction: Add 300 µL of a chloroform:methanol (2:1, v/v) mixture containing internal standards (e.g., deuterated or odd-chain triglycerides).

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute and then centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Phase Separation: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol:isopropanol, 1:1, v/v).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatography: Separation of lipid species is typically achieved using a reversed-phase C18 column. A gradient elution is employed, with a mobile phase consisting of solvents like acetonitrile, isopropanol, and water, often with additives such as ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve ionization.

  • Mass Spectrometry: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a triple quadrupole instrument, is used for detection.

    • Full Scan MS: To identify the precursor ions of the triglycerides. For TG(16:0/16:0/14:0), the [M+NH4]+ adduct is often monitored.

    • Tandem MS (MS/MS): To confirm the identity of the triglyceride by fragmentation analysis. The neutral loss of the fatty acyl chains is a characteristic fragmentation pattern for triglycerides. For TG(16:0/16:0/14:0), neutral losses corresponding to palmitic acid (16:0) and myristic acid (14:0) would be observed.

  • Quantification: The peak area of the target triglyceride is integrated and normalized to the peak area of a suitable internal standard. This allows for relative or absolute quantification.

Conclusion

The available evidence strongly suggests that elevated levels of TG(16:0/16:0/14:0) and other saturated triglycerides are associated with NAFLD and MASH. This is consistent with the known upregulation of de novo lipogenesis in these conditions. However, there is a clear need for further research to quantify the levels of this specific triglyceride in other major diseases like obesity, type 2 diabetes, cancer, and cardiovascular disease in human populations. Such studies, utilizing robust lipidomics methodologies, will be crucial in validating TG(16:0/16:0/14:0) as a reliable biomarker and in further elucidating its role in the pathophysiology of these complex diseases.

References

Safety Operating Guide

Proper Disposal of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential information for the safe disposal of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol, a substance that requires careful management as hazardous waste.

I. Immediate Safety and Handling Considerations

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical goggles should be worn.

  • Hand Protection: Wear suitable chemical-resistant gloves. The suitability and durability of a glove type will depend on the frequency and duration of contact.

  • Body Protection: Wear protective clothing to minimize skin contact.

In Case of a Spill:

  • Minor Spills:

    • Clean up all spills immediately.[1]

    • Avoid contact with skin and eyes.[1]

    • Use an absorbent material to contain the spill.

  • Major Spills:

    • Alert personnel in the area and emergency responders, informing them of the location and nature of the hazard.[1]

    • It is considered an environmental hazard, so spillage should be contained.[1]

II. Disposal Protocol

All waste containing this compound must be handled as hazardous waste in accordance with local, state, and federal regulations.[1]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste material in a designated, properly labeled hazardous waste container. Polyethylene or polypropylene (B1209903) containers are suitable.[1]

    • Ensure containers are clearly labeled and free from leaks.[1]

    • Do not mix with non-hazardous waste.

  • Waste Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • Follow all institutional and regulatory requirements for the storage of hazardous materials. The pure substance should be stored at -20°C.[1]

  • Waste Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

    • Provide the disposal company with a complete and accurate description of the waste material.

    • Options for disposal may include incineration or burial at an approved site.[2]

III. Quantitative Data Summary

No specific quantitative data, such as concentration limits for disposal, were found in the available safety information. Disposal procedures are primarily dictated by the hazardous nature of the compound.

ParameterValueSource
Hazard Classification Considered a hazardous substance.[1]Santa Cruz Biotechnology MSDS
Environmental Hazard Very toxic to aquatic organisms, may cause long-term adverse effects.[1]Santa Cruz Biotechnology MSDS
Disposal Method Must be disposed of as hazardous waste.[1]Santa Cruz Biotechnology MSDS

IV. Disposal Workflow

The following diagram illustrates the key steps for the proper disposal of this compound.

cluster_collection Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Generate Waste Containing This compound B Collect in a Labeled, Approved Hazardous Waste Container A->B Segregate from non-hazardous waste C Seal Container and Store in Designated Hazardous Waste Area B->C D Arrange for Pickup by Licensed Disposal Vendor C->D E Transport to an Approved Hazardous Waste Facility D->E F Final Disposal (e.g., Incineration) E->F

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.